Vb-201
Description
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
an oxidized phospholipid small molecule that constrains CNS autoimmune disease
Properties
CAS No. |
630112-41-3 |
|---|---|
Molecular Formula |
C29H60NO8P |
Molecular Weight |
581.8 g/mol |
IUPAC Name |
[(2R)-2-(4-carboxybutoxy)-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C29H60NO8P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-19-23-35-26-28(36-24-20-18-21-29(31)32)27-38-39(33,34)37-25-22-30(2,3)4/h28H,5-27H2,1-4H3,(H-,31,32,33,34)/t28-/m1/s1 |
InChI Key |
JGGNOCUEWOGWPL-MUUNZHRXSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OCCCCC(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCCCC(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CI-201, VB-201, CI 201; VB 201, CI201; VB201 |
Origin of Product |
United States |
Foundational & Exploratory
Vb-201: A Novel Therapeutic Approach to Atherosclerosis Through Modulation of Innate Immunity
An In-depth Technical Guide on the Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atherosclerosis is a chronic inflammatory disease of the arterial wall and a leading cause of cardiovascular disease worldwide. The intricate interplay between lipid deposition and the innate immune system is a cornerstone of its pathogenesis. Monocyte recruitment into the subendothelial space, driven by inflammatory signaling, is a critical initiating event. Vb-201, a novel, orally available small molecule, has emerged as a promising therapeutic candidate for atherosclerosis by specifically targeting key components of the innate immune signaling cascade. This technical guide provides a comprehensive overview of the mechanism of action of this compound in atherosclerosis, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing the underlying molecular pathways.
Core Mechanism of Action: Targeting TLR-2 and CD14 to Inhibit Inflammatory Signaling
This compound exerts its anti-atherosclerotic effects primarily by modulating the innate immune response. The core of its mechanism lies in its ability to directly bind to and antagonize two key cell-surface receptors: Toll-like receptor 2 (TLR-2) and the TLR-4 co-receptor, CD14.[1][2] This targeted interaction disrupts the downstream signaling cascades initiated by TLR-2 and TLR-4 activation, which are crucial for the inflammatory processes that drive atherogenesis.
By inhibiting TLR-2 and TLR-4 signaling, this compound effectively dampens the production of pro-inflammatory cytokines and chemokines.[1][2] A major consequence of this is the potent inhibition of monocyte chemotaxis, a critical step in the infiltration of inflammatory cells into the arterial wall.[1]
Quantitative Data Summary
The efficacy of this compound in mitigating atherosclerosis has been demonstrated in both preclinical animal models and clinical trials. The following tables summarize the key quantitative findings from these studies.
Table 1: Preclinical Efficacy of this compound in Animal Models of Atherosclerosis
| Animal Model | Treatment Group | Dosage and Administration | Duration of Treatment | Key Findings | Reference |
| ApoE-/- Mice | This compound | Oral | Not Specified | Inhibition of atheroma development | [1] |
| Rabbit Model | This compound | Oral | Not Specified | Constrained atherosclerosis progression | [1] |
Note: Specific quantitative data on the percentage of plaque reduction and detailed dosing regimens in these preclinical studies are not publicly available in the reviewed literature.
Table 2: Clinical Efficacy of this compound in a Phase 2 Study
| Study Population | Treatment Group | Dosage and Administration | Duration of Treatment | Primary Endpoint | Key Findings | Reference |
| Psoriasis patients with moderate to severe atherosclerosis | This compound | 20mg or 80mg, once daily, oral | 12 weeks | Reduction in vascular inflammation | 80mg dose led to a 12.7% mean reduction in vascular inflammation associated with atherosclerotic lesions (p=0.04) |
Experimental Protocols
In Vitro Monocyte Chemotaxis Assay
Objective: To assess the effect of this compound on the migration of monocytes in response to chemoattractants.
Methodology:
-
Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. Monocytes are further purified from the PBMC population.
-
Boyden Chamber Assay: A modified Boyden chamber (transwell) assay is utilized.
-
The lower chamber is filled with a medium containing a chemoattractant (e.g., MCP-1).
-
Monocytes, pre-incubated with varying concentrations of this compound or a vehicle control, are seeded into the upper chamber, which is separated from the lower chamber by a porous membrane.
-
-
Incubation: The chamber is incubated for a defined period (e.g., 90 minutes) at 37°C to allow for monocyte migration.
-
Quantification: Migrated cells on the lower side of the membrane are fixed, stained (e.g., with Giemsa), and counted under a microscope. The percentage of inhibition of chemotaxis is calculated by comparing the number of migrated cells in the this compound-treated groups to the vehicle control. This compound has been shown to inhibit monocyte chemotaxis by up to 90% in vitro.[1]
Atherosclerosis Induction in ApoE-/- Mice
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of atherosclerosis.
Methodology:
-
Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice, which are genetically predisposed to developing atherosclerosis, are used.
-
Diet: Mice are fed a high-fat/high-cholesterol Western-type diet to accelerate the development of atherosclerotic plaques.
-
This compound Administration: this compound is administered orally to the treatment group of mice for a specified duration. A control group receives a vehicle.
-
Atherosclerotic Plaque Analysis:
-
At the end of the treatment period, mice are euthanized, and the aortas are dissected.
-
The extent of atherosclerotic lesions is quantified. This can be done by:
-
En face analysis: The aorta is opened longitudinally, stained with a lipid-soluble dye (e.g., Oil Red O), and the percentage of the aortic surface area covered by plaques is calculated using image analysis software.
-
Histological analysis of the aortic root: Serial cross-sections of the aortic root are stained (e.g., with Hematoxylin and Eosin, Masson's trichrome) to assess plaque area, composition (e.g., macrophage and smooth muscle cell content), and necrotic core size.
-
-
Phase 2 Clinical Trial in Psoriasis Patients with Atherosclerosis
Objective: To assess the effect of this compound on vascular inflammation in patients with psoriasis, a condition associated with accelerated atherosclerosis.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled Phase 2 clinical trial.
-
Patient Population: Patients with moderate to severe psoriasis and evidence of atherosclerotic lesions.
-
Intervention: Patients are randomized to receive daily oral doses of this compound (e.g., 20mg or 80mg) or a placebo for a defined period (e.g., 12 weeks).
-
Assessment of Vascular Inflammation:
-
The primary endpoint is the change in vascular inflammation, which is non-invasively assessed using 18F-fluorodeoxyglucose positron emission tomography/computed tomography (FDG-PET/CT).
-
FDG-PET/CT imaging is performed at baseline and at the end of the treatment period.
-
The uptake of FDG, a marker of metabolic activity, in the arterial wall is quantified to measure the level of inflammation within the atherosclerotic plaques.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Atherosclerosis
Caption: this compound inhibits TLR-2 and CD14, blocking downstream signaling pathways.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: Workflow for assessing this compound's efficacy in ApoE-/- mice.
Logical Relationship of this compound's Anti-Atherosclerotic Effects
Caption: this compound's mechanism leads to reduced atherogenesis.
Conclusion
This compound represents a targeted and innovative approach to the treatment of atherosclerosis. By directly engaging with key components of the innate immune system, TLR-2 and CD14, this compound effectively disrupts the inflammatory cascade that is central to the initiation and progression of atherosclerotic plaques. Preclinical and clinical data, though still emerging, provide a strong rationale for its continued development. The detailed experimental protocols and a clear understanding of its molecular mechanism of action, as outlined in this guide, are essential for researchers and drug development professionals working to advance novel therapies for this pervasive cardiovascular disease. Further studies providing more granular quantitative data on its in vivo efficacy and long-term effects will be crucial in fully elucidating the therapeutic potential of this compound.
References
- 1. This compound, an oxidized phospholipid small molecule, inhibits CD14- and Toll-like receptor-2-dependent innate cell activation and constrains atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an oxidized phospholipid small molecule, inhibits CD14- and Toll-like receptor-2-dependent innate cell activation and constrains atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Vb-201: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vb-201 is a first-in-class, orally available, synthetic oxidized phospholipid designed to modulate the innate immune system. Its primary mechanism of action involves the inhibition of Toll-like receptor (TLR)-2 and TLR-4 signaling pathways, key initiators of inflammatory responses. By binding directly to TLR2 and the TLR4 co-receptor CD14, this compound effectively attenuates downstream inflammatory cascades. Preclinical and clinical studies have explored the therapeutic potential of this compound across a range of immune-inflammatory diseases, including atherosclerosis, psoriasis, and inflammatory bowel disease. This technical guide provides a comprehensive overview of the existing data on this compound, including its mechanism of action, quantitative summaries of key studies, and detailed experimental methodologies where available.
Mechanism of Action
This compound is a small molecule that mimics naturally occurring oxidized phospholipids, which are known to have immunomodulatory properties. Its anti-inflammatory effects are primarily mediated through the inhibition of TLR2 and TLR4 signaling in innate immune cells such as monocytes and dendritic cells.[1]
Signaling Pathway:
This compound exerts its inhibitory effects at the cell surface. It has been shown to directly bind to TLR2 and CD14, the latter being a crucial co-receptor for the recognition of lipopolysaccharide (LPS) by TLR4.[1] This binding sterically hinders the formation of the active receptor complex and subsequent downstream signaling. The inhibition of these pathways leads to a reduction in the activation of key transcription factors like NF-κB and AP-1, ultimately resulting in decreased production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
Figure 1: this compound Mechanism of Action. This compound inhibits TLR2 and TLR4 signaling by binding to TLR2 and CD14.
Preclinical Data
Atherosclerosis
This compound has demonstrated significant potential in preclinical models of atherosclerosis. In a rabbit model, oral administration of this compound constrained the progression of atherosclerosis.[1] This effect was independent of cholesterol levels, highlighting the anti-inflammatory mechanism of the drug.[1]
Experimental Protocol: Rabbit Atherosclerosis Model
-
Animal Model: New Zealand White rabbits.
-
Induction of Atherosclerosis: Rabbits are typically fed a cholesterol-rich diet for a specified period to induce hypercholesterolemia and atherosclerotic plaque formation.
-
Treatment: this compound is administered orally at various doses. A control group receives a placebo.
-
Assessment: Aortic plaque size and composition are analyzed at the end of the study period. This is often done by en face analysis of the aorta after staining with Sudan IV to visualize lipid-rich plaques. Histological analysis of aortic sections is also performed to assess plaque morphology and inflammatory cell infiltration.
-
Key Parameters Measured: Percentage of aortic surface area covered by atherosclerotic plaques, plaque thickness, and macrophage content within plaques.
Note: Specific quantitative data on the percentage of plaque reduction in the this compound treated group versus the control group from published studies are not consistently available in the public domain.
Inflammatory Bowel Disease (IBD)
Preclinical studies have also shown the efficacy of this compound in animal models of IBD. In these models, this compound treatment led to a reduction in intestinal inflammation and amelioration of clinical signs of the disease.
Clinical Development
This compound has been evaluated in several Phase 1 and Phase 2 clinical trials for various inflammatory conditions.
Psoriasis and Vascular Inflammation
A Phase 2, double-blind, randomized, placebo-controlled, dose-ranging study evaluated the efficacy and safety of this compound in patients with moderate to severe psoriasis. An important sub-study of this trial assessed the effect of this compound on vascular inflammation, a known comorbidity in psoriasis patients.
Table 1: Summary of Phase 2 Psoriasis and Vascular Inflammation Study Data
| Parameter | This compound (80 mg/day) | Placebo | p-value |
| Vascular Inflammation | |||
| Mean Reduction in Aortic Inflammation (FDG-PET/CT) | 12.7% | - | 0.04 |
| Psoriasis Severity | |||
| Physician Global Assessment (PGA) and Patient Global Assessment (PaGA) | Statistically significant improvement | - | 0.019 |
| PASI 50 at Week 16 | 26.4% | 38.0% | Not Statistically Significant |
| PASI 50 at Week 24 | 34.0% | - | - |
Initial reports highlighted a statistically significant reduction in vascular inflammation.[2] However, a subsequent announcement from the sponsoring company stated that the study did not meet its primary endpoint for psoriasis efficacy.
Experimental Protocol: Phase 2 Psoriasis and Vascular Inflammation Study
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled, dose-ranging study.
-
Patient Population: Patients with moderate to severe plaque psoriasis.
-
Intervention: Patients received oral this compound at different doses or a placebo daily for a specified duration.
-
Efficacy Endpoints:
-
Psoriasis: Psoriasis Area and Severity Index (PASI) score, Physician Global Assessment (PGA), and Patient Global Assessment (PaGA).
-
Vascular Inflammation: Change in aortic inflammation as measured by 18F-fluorodeoxyglucose positron emission tomography/computed tomography (FDG-PET/CT).
-
-
Safety Assessments: Monitoring of adverse events, clinical laboratory tests, and vital signs.
Figure 2: Generalized workflow for the Phase 2 psoriasis clinical trial.
Ulcerative Colitis
A Phase 2 clinical trial was conducted to evaluate the efficacy and safety of this compound in patients with mild to moderate ulcerative colitis.
Table 2: Summary of Phase 2 Ulcerative Colitis Study Data
| Parameter | This compound (160 mg/day) | Placebo | p-value |
| Clinical Remission at Week 12 | 10.5% | 15.1% | Not Statistically Significant |
| Clinical Remission at Week 24 | 22.8% | - | - |
The company reported that this study did not meet its primary endpoint.
Experimental Protocol: Phase 2 Ulcerative Colitis Study
-
Study Design: A randomized, double-blind, placebo-controlled study.
-
Patient Population: Patients with mild to moderate ulcerative colitis.
-
Intervention: Patients received oral this compound (160 mg daily) or placebo.
-
Primary Endpoint: The proportion of patients achieving clinical remission at week 12.
-
Secondary Endpoints: Clinical response, mucosal healing, and changes in inflammatory biomarkers.
COVID-19
A Phase 2 clinical trial was initiated to evaluate the potential of this compound in treating patients with severe COVID-19. The rationale was to mitigate the hyperinflammatory response ("cytokine storm") associated with severe disease. As of the last update, the results of this trial have not been publicly disclosed.
Safety and Tolerability
Across multiple clinical trials, this compound has been generally well-tolerated. No major safety concerns have been reported.
Conclusion
This compound represents a novel therapeutic approach targeting the innate immune system. Its mechanism of action, centered on the inhibition of TLR2 and TLR4 signaling, holds promise for the treatment of a variety of inflammatory diseases. While preclinical data have been encouraging, particularly in the context of atherosclerosis, the results from Phase 2 clinical trials in psoriasis and ulcerative colitis did not meet their primary endpoints. The therapeutic potential of this compound in other indications, such as severe COVID-19, remains to be determined. Further research is warranted to fully elucidate the clinical utility of this compound and to identify patient populations that may derive the most benefit from its unique anti-inflammatory properties.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. It is not intended to provide medical advice.
References
Vb-201: A Novel Oral Anti-Inflammatory Oxidized Phospholipid Modulating Innate Immunity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Vb-201 is a first-in-class, orally available small molecule designed to modulate the innate immune system's inflammatory response. As a synthetic oxidized phospholipid analog, this compound presents a novel mechanism of action by selectively targeting and inhibiting the signaling of Toll-like receptor 2 (TLR2) and Toll-like receptor 4 (TLR4). This targeted approach has shown potential in attenuating chronic inflammation in a range of preclinical models and has been evaluated in clinical trials for conditions such as psoriasis. This document provides a comprehensive technical overview of this compound, including its mechanism of action, a summary of key preclinical and clinical data, detailed experimental protocols, and visual representations of its signaling pathway and experimental workflows.
Core Mechanism of Action
This compound is an oxidized phospholipid (Ox-PL) small molecule that functions as a selective modulator of the innate immune system.[1][2] Its primary anti-inflammatory effect is achieved by inhibiting signaling pathways mediated by TLR2 and TLR4, which are crucial receptors in the recognition of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs) that drive inflammatory responses.[1][2][3]
The mechanism is highly specific:
-
Direct Binding to TLR2 and CD14: Mechanistic studies have demonstrated that this compound directly binds to TLR2 and to CD14, an essential co-receptor for TLR4 signaling.[1][2][3] This binding competitively antagonizes the activation of these receptors by their respective ligands.
-
Inhibition of Downstream Signaling: By binding to TLR2 and CD14, this compound impairs downstream signaling cues. This includes the inhibition of phosphorylation of key signaling molecules like ERK1/2, p38, and IKKα/β, and prevents the degradation of IκBα.[3]
-
Reduced Cytokine Production: The blockade of TLR2 and TLR4 signaling cascades leads to a significant reduction in the production of pro-inflammatory cytokines, such as IL-12, IL-23, and IL-6, by myeloid cells like monocytes and dendritic cells.[3]
-
Inhibition of Monocyte Migration: this compound has also been shown to inhibit the chemokine-mediated migration of monocytes to inflamed tissues, a critical step in the propagation of chronic inflammation.[4][5]
Crucially, the inhibitory action of this compound is restricted to the TLR2 and TLR4 pathways; it does not affect signaling through other TLRs such as TLR5, TLR7, and TLR9, or the IL-1 receptor.[3] This specificity suggests a favorable safety profile by preserving other arms of the innate immune response.
Quantitative Data from Preclinical and Clinical Studies
The anti-inflammatory effects of this compound have been quantified in several studies, ranging from preclinical animal models to Phase II clinical trials. The data is summarized below for comparison.
Table 1: Preclinical Efficacy in Rabbit Atherosclerosis Model
Study Design: New Zealand White rabbits were fed a high-cholesterol diet for 14 weeks to induce atherogenesis and treated daily with oral this compound.[3]
| Treatment Group | Dose | Mean Reduction in Aorta Lesion Area (%) | Effect on Plasma Cholesterol |
| Control (Vehicle) | N/A | 0% (Baseline) | No change |
| This compound | 1 mg/kg | 25% | Not affected |
| This compound | 4 mg/kg | 50% | Not affected |
| Atorvastatin | 2.5 mg/kg | 39% | Reduced |
| This compound + Atorvastatin | 4 mg/kg + 2.5 mg/kg | 53% | Reduced |
| P ≤ 0.05 compared to control group. |
Table 2: Phase II Clinical Trial in Psoriasis with Cardiovascular Risk
Study Design: A 12-week, double-blind, randomized, placebo-controlled study in patients with moderate to severe psoriasis. A PET/CT substudy was conducted on 47 patients with cardiovascular risk factors to measure vascular inflammation.[4][6]
| Treatment Group | Dose | N (Substudy) | Change in Inflammation in Most-Diseased Vessels (%) |
| Placebo | N/A | N/A | -4% |
| This compound | 20 mg/day | N/A | -7% |
| This compound | 80 mg/day | N/A | -13% |
| The study met its primary endpoint, demonstrating a statistically significant reduction in vascular inflammation. |
Table 3: Phase II Clinical Trial in Moderate to Severe Plaque Psoriasis
Study Design: A 24-week, randomized, double-blind, placebo-controlled study in 194 patients.[7]
| Treatment Group | Dose | PASI 50 at Week 16 (%) | PASI 50 at Week 24 (%) |
| Placebo | N/A | 38.0% | N/A |
| This compound | 80 mg or 160 mg | 26.4% | 34.0% |
| The study did not meet its primary or secondary endpoints, showing no significant effect compared to placebo. |
Table 4: Phase II Clinical Trial in Mild to Moderate Ulcerative Colitis
Study Design: A 24-week, randomized, double-blind, placebo-controlled study in 112 patients.[7]
| Treatment Group | Dose | Remission Rate at Week 12 (%) | Remission Rate at Week 24 (%) |
| Placebo | N/A | 15.1% | N/A |
| This compound | 160 mg/day | 10.5% | 22.8% |
| The study did not show a statistically significant effect compared to placebo. |
Detailed Experimental Protocols
In Vitro: TLR Signaling Inhibition via Western Blot
This protocol is a generalized procedure based on standard methods used to assess the inhibition of TLR-mediated phosphorylation events in monocytes or dendritic cells.[3]
-
Cell Culture and Plating: Human monocytes or mouse bone marrow-derived dendritic cells (BMDCs) are cultured under standard conditions. Cells are seeded at a density of 1x10^6 cells/mL and allowed to adhere.
-
Pre-treatment with this compound: Cells are pre-treated with varying concentrations of this compound (e.g., 1-20 µg/mL) or vehicle control for 1-2 hours.
-
TLR Agonist Stimulation: Cells are then stimulated with a specific TLR agonist for a short duration (e.g., 15-30 minutes).
-
TLR4 agonist: Lipopolysaccharide (LPS), 100 ng/mL.
-
TLR2 agonist: Peptidoglycan (PGN), 10 µg/mL, or Pam3CSK4, 1 µg/mL.
-
-
Cell Lysis: After stimulation, cells are washed with ice-cold PBS and lysed with a cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Lysates are incubated on ice for 30 minutes and then centrifuged at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Protein Quantification: The supernatant containing the protein extract is collected. Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein (20-40 µg) are mixed with Laemmli sample buffer, boiled for 5 minutes, and resolved on a 10% SDS-polyacrylamide gel. Proteins are then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
The membrane is blocked for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
The membrane is incubated overnight at 4°C with primary antibodies diluted in TBST with 2% BSA. Key antibodies include those against phosphorylated forms of ERK1/2, p38, and IκBα. An antibody against a loading control (e.g., α-Tubulin or β-actin) is also used.
-
The membrane is washed three times with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: After final washes, the signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized with an imaging system. A decrease in the band intensity for phosphorylated proteins in this compound-treated samples indicates inhibitory activity.
In Vivo: Rabbit Atherosclerosis Model
This protocol is based on the methodology used to evaluate this compound's effect on atherosclerosis.[1][3]
-
Animal Model: Male New Zealand White rabbits (2.8-3.2 kg) are used.
-
Acclimatization and Diet: Animals are acclimatized for one week on a normal chow diet. They are then switched to a high-cholesterol, atherogenic diet (e.g., 0.3-0.5% cholesterol and 3-4% coconut/soybean oil) for the entire study duration (e.g., 14 weeks).
-
Treatment Administration: this compound is administered daily via oral gavage at specified doses (e.g., 1 mg/kg, 4 mg/kg). A control group receives the vehicle (e.g., PBS).
-
Endpoint and Tissue Collection: At the end of the treatment period (14 weeks), animals are euthanized. The aorta is carefully dissected from the arch to the iliac bifurcation.
-
Lesion Area Analysis:
-
The aorta is opened longitudinally, cleaned, and stained with a lipid-soluble dye (e.g., Sudan IV) to visualize atherosclerotic plaques.
-
The aorta is pinned flat, and high-resolution images are captured.
-
Image analysis software (e.g., ImageJ) is used to quantify the total aortic surface area and the lesion-covered area.
-
The percentage of the aorta covered by lesions is calculated for each animal.
-
-
Blood Analysis: Blood samples are collected at baseline and at the study endpoint to measure plasma levels of total cholesterol and other relevant lipids.
In Vivo: Mouse Models of Inflammatory Bowel Disease (IBD)
This compound has been evaluated in preclinical models of IBD.[8] The protocols for two common chemically induced colitis models are described below.
-
TNBS-Induced Colitis (Th1-mediated inflammation):
-
Induction: Mice (e.g., BALB/c) are lightly anesthetized. A catheter is inserted intrarectally (~2.5 cm). A single dose of 2,4,6-trinitrobenzene sulfonic acid (TNBS) in 50% ethanol (e.g., 100 mg/kg) is slowly instilled. Mice are held in a vertical position for 1-2 minutes to ensure distribution.
-
Treatment: Oral administration of this compound or vehicle begins on the day of induction and continues daily.
-
Monitoring: Mice are monitored daily for body weight, stool consistency, and signs of rectal bleeding. A Disease Activity Index (DAI) score is calculated.
-
Endpoint: Mice are typically euthanized 5-7 days post-induction. The colon is excised, its length is measured, and tissue sections are collected for histological analysis (H&E staining) to assess inflammation, tissue damage, and cellular infiltration.
-
-
DSS-Induced Colitis (Epithelial injury and innate inflammation):
-
Induction: Dextran sulfate sodium (DSS) is administered in the drinking water (e.g., 2-3% w/v) for 5-7 consecutive days. Control mice receive regular drinking water.
-
Treatment: this compound or vehicle is administered orally each day during and potentially after DSS administration.
-
Monitoring: Daily monitoring of body weight, stool consistency, and bleeding (DAI score) is performed.
-
Endpoint: At the end of the study period (e.g., day 7 or later for recovery models), the colon is removed, measured, and processed for histology and myeloperoxidase (MPO) activity assays to quantify neutrophil infiltration.
-
Experimental and Logical Workflow
The development and evaluation of this compound follow a standard pharmaceutical pipeline, progressing from initial discovery and mechanistic studies to preclinical in vivo models and finally to human clinical trials.
References
- 1. The Rabbit Model of Accelerated Atherosclerosis: A Methodological Perspective of the Iliac Artery Balloon Injury [jove.com]
- 2. Targeting Toll-like Receptor (TLR) Signaling by Toll/Interleukin-1 Receptor (TIR) Domain-containing Adapter Protein/MyD88 Adapter-like (TIRAP/Mal)-derived Decoy Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemically induced mouse models of intestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. DSS-induced colitis model | SMC Laboratories Inc. [smccro-lab.com]
- 7. Chemically induced mouse models of acute and chronic intestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mesenchymal stem cells alleviate TNBS-induced colitis by modulating inflammatory and autoimmune responses - PMC [pmc.ncbi.nlm.nih.gov]
Vb-201: A Technical Deep Dive into its Discovery, Mechanism, and Clinical Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vb-201 is a first-in-class, orally available small molecule designed as an oxidized phospholipid analogue to modulate the innate immune system. Developed by VBL Therapeutics under the Lecinoxoids platform, this compound was rationally designed to offer the anti-inflammatory properties of endogenous oxidized phospholipids with enhanced stability and potency. Its primary mechanism of action involves the inhibition of Toll-like receptor 2 (TLR2) and TLR4 signaling pathways through direct binding to TLR2 and the TLR4 co-receptor, CD14. This interference with key inflammatory cascades, along with the inhibition of monocyte migration, positioned this compound as a promising therapeutic candidate for a range of immune-inflammatory diseases.
Preclinical studies demonstrated the potential of this compound in models of atherosclerosis, inflammatory bowel disease, and multiple sclerosis. These promising early results led to a series of Phase 2 clinical trials investigating its efficacy in psoriasis, ulcerative colitis, and for the reduction of cardiovascular risk in patients with elevated high-sensitivity C-reactive protein (hsCRP). Despite a favorable safety profile, the trials in psoriasis and ulcerative colitis did not meet their primary endpoints. Subsequently, this compound was also investigated for the treatment of severe COVID-19. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and the developmental journey of this compound, presenting a detailed analysis of the preclinical and clinical data, including experimental protocols and quantitative outcomes.
Discovery and Rational Design
This compound emerged from the Lecinoxoids platform, which is centered on the chemical modification of naturally occurring oxidized phospholipids. These endogenous molecules are known to possess immune-modulating and anti-inflammatory properties, but their therapeutic potential is limited by their short half-life. The development of this compound was a rational design effort to create a more stable and potent synthetic analogue. This approach aimed to harness the beneficial immunomodulatory effects while engineering a molecule with suitable pharmaceutical properties for oral administration.
Mechanism of Action
This compound exerts its anti-inflammatory effects by targeting the innate immune system, specifically by inhibiting the signaling of Toll-like receptors (TLRs), which are crucial for initiating inflammatory responses.
Inhibition of TLR2 and TLR4 Signaling
Preclinical research has elucidated that this compound directly binds to TLR2 and CD14, the co-receptor for TLR4.[1] This binding competitively inhibits the interaction of these receptors with their respective ligands, such as lipopolysaccharide (LPS) for the TLR4/CD14 complex and peptidoglycan for TLR2. By blocking these initial activation steps, this compound effectively dampens the downstream signaling cascade, leading to a reduction in the production of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Interleukin-12/23p40.
References
An In-depth Technical Guide to Vb-201: A Novel Immunomodulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vb-201 is a first-in-class, orally available, synthetic oxidized phospholipid analogue developed by VBL Therapeutics. It is designed to modulate the innate immune system and has been investigated for the treatment of various immune-inflammatory diseases. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical and clinical data available for this compound. Detailed experimental methodologies and signaling pathway diagrams are included to facilitate a deeper understanding of this novel therapeutic agent.
Chemical Structure and Physicochemical Properties
This compound is a rationally designed small molecule that mimics certain properties of oxidized phospholipids. Its chemical name is (R)-1-hexadecyl-2-(4′-carboxy)butyl-sn-glycero-3-phosphocholine.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₂₉H₆₀NO₈P | PubChem |
| Molecular Weight | 581.8 g/mol | PubChem |
| CAS Number | 630112-41-3 | MedChemExpress[2] |
| Appearance | Not publicly available | - |
| Solubility | Not publicly available | - |
| pKa | Not publicly available | - |
| Melting Point | Not publicly available | - |
A detailed, publicly available synthesis protocol for this compound is not available due to its proprietary nature. However, a general method for the synthesis of similar 1-acyl-2-alkyl-sn-glycero-3-phosphocholines has been described.[1] A publication by Mendel et al. (2014) briefly outlines the synthesis, which involves the protection of the free acid by esterification, reaction with phosphorus oxychloride, addition of ethanolamine, ring-opening with acetic acid, reaction with methyl tosylate, and subsequent removal of the ester group by saponification.[1]
Mechanism of Action
This compound exerts its anti-inflammatory effects by targeting key receptors of the innate immune system, specifically Toll-like receptor 2 (TLR2) and the TLR4 co-receptor, CD14.[1][3][4] By binding to these receptors on immune cells such as monocytes and dendritic cells, this compound inhibits the downstream signaling pathways that are activated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS).[1][3]
The proposed mechanism involves:
-
Direct Binding: this compound directly binds to TLR2 and CD14.[1][3]
-
Inhibition of TLR Signaling: This binding interferes with the signaling cascades mediated by TLR2 and TLR4.[1][3][5]
-
Reduction of Cytokine Production: Consequently, the production and secretion of pro-inflammatory cytokines, such as IL-12/23p40 and IL-6, are inhibited.[1]
-
Inhibition of Monocyte Migration: this compound has also been shown to inhibit the migration of monocytes, a critical step in the inflammatory response.[5][6][7]
Caption: this compound Signaling Pathway Inhibition.
Pharmacodynamics and Pharmacokinetics
Publicly available quantitative pharmacokinetic data for this compound, such as its absorption, distribution, metabolism, and excretion (ADME) profile, is limited. The compound is designed for oral availability.[5][8]
Preclinical studies have demonstrated the pharmacodynamic effects of this compound. In vitro, this compound has been shown to inhibit monocyte chemotaxis by up to 90%.[6] In vivo studies in a rabbit model of atherosclerosis showed that oral administration of this compound constrained the progression of atherosclerosis without affecting lipid profiles.[3]
Table 2: Summary of Preclinical and In Vitro Data
| Parameter | Finding | Model System | Source |
| Monocyte Chemotaxis | Up to 90% inhibition | In vitro | FirstWord Pharma[6] |
| Cytokine Production (IL-12/23p40, IL-6) | Dose-dependent inhibition | Human monocyte-derived dendritic cells | Mendel I, et al. (2014)[1] |
| TLR Signaling | Inhibition of TLR2 and TLR4-mediated phosphorylation | Human monocytes and mouse bone marrow-derived dendritic cells | Mendel I, et al. (2014)[1] |
| Atherosclerosis | Constrained progression of atherosclerosis | Rabbit model | Mendel I, et al. (2014)[3] |
| Monocyte Migration | Reduced monocyte migration | In vivo peritonitis model | BioSpace[7] |
| Atheroma Development | Inhibited atheroma development | ApoE-/- mice | BioSpace[7] |
Clinical Trials
This compound has been evaluated in several Phase 2 clinical trials for various inflammatory conditions.
Table 3: Summary of this compound Phase 2 Clinical Trials
| Indication | Clinical Trial Identifier | Key Findings | Source |
| Psoriasis | NCT01001468 | An initial press release in 2012 stated that the trial met its primary endpoint, showing a significant reduction in vascular inflammation in patients with moderate to severe psoriasis.[9] However, a subsequent announcement in 2015 reported that the Phase 2 studies in psoriasis did not meet their primary endpoints.[10] | Clinical Trials Arena,[9] Fierce Biotech[10] |
| Ulcerative Colitis | NCT01839214 | The Phase 2 study in patients with ulcerative colitis did not meet its primary endpoint.[10] | Fierce Biotech[10] |
| COVID-19 | - | A Phase 2 trial was initiated to evaluate this compound in patients with severe COVID-19.[5][8] | VBL Therapeutics,[5] BioSpace[8] |
Experimental Protocols
Detailed, step-by-step protocols for experiments conducted with this compound are proprietary. However, based on published literature, the following outlines the general methodologies used.
In Vitro Cytokine Inhibition Assay
This assay assesses the ability of this compound to inhibit the production of pro-inflammatory cytokines from immune cells.
-
Cell Culture: Monocyte-derived dendritic cells are cultured in appropriate media.
-
Pre-treatment: Cells are pre-treated with varying concentrations of this compound for 1 hour.
-
Stimulation: Cells are then activated with TLR2 agonists (e.g., peptidoglycan) or TLR4 agonists (e.g., LPS) for 24 hours.
-
Supernatant Collection: The cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of cytokines (e.g., IL-12/23p40, IL-6) in the supernatant is measured using ELISA.[1]
Caption: Workflow for In Vitro Cytokine Inhibition Assay.
TLR Signaling Western Blot Protocol
This protocol is used to assess the effect of this compound on the phosphorylation of downstream signaling molecules in the TLR pathway.
-
Cell Culture and Treatment: Human monocytes or mouse bone marrow-derived dendritic cells are pre-treated with this compound at various concentrations.
-
Stimulation: Cells are then activated with TLR2 or TLR4 agonists for a specified time.
-
Cell Lysis: Cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for a phosphorylated signaling protein (e.g., phospho-p38).
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate.[1]
Caption: General Workflow for Western Blot Analysis of TLR Signaling.
Conclusion
This compound is a novel, orally available immunomodulator with a distinct mechanism of action targeting the innate immune system. Its ability to inhibit TLR2 and TLR4 signaling, reduce pro-inflammatory cytokine production, and impede monocyte migration underscores its therapeutic potential in a range of inflammatory disorders. While preclinical data have been promising, the outcomes of Phase 2 clinical trials have been mixed. Further research and clinical evaluation are necessary to fully elucidate the therapeutic utility of this compound. This guide provides a foundational understanding of this compound for researchers and drug development professionals interested in this innovative therapeutic approach.
References
- 1. This compound, an oxidized phospholipid small molecule, inhibits CD14- and Toll-like receptor-2-dependent innate cell activation and constrains atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, an oxidized phospholipid small molecule, inhibits CD14- and Toll-like receptor-2-dependent innate cell activation and constrains atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Science & Pipeline – VBL Therapeutics [candyarsenic.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. VBL Therapeutics Discloses Data About this compound Novel Mechanism and Pre-Clinical Efficacy in Atherosclerosis - BioSpace [biospace.com]
- 8. VBL Therapeutics Treats First Patient in Phase 2 Randomized Controlled Study of this compound in COVID-19 Patients - BioSpace [biospace.com]
- 9. VBL reports positive Phase 2 results of this compound drug - Clinical Trials Arena [clinicaltrialsarena.com]
- 10. fiercebiotech.com [fiercebiotech.com]
Preliminary In Vitro Efficacy of Vb-201: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preliminary in vitro studies on Vb-201, a novel oxidized phospholipid analogue. The data herein summarizes its mechanism of action, efficacy in modulating key inflammatory pathways, and detailed experimental protocols for the conducted assays.
Executive Summary
This compound is a synthetic, orally available small molecule designed to mimic the structure of oxidized phospholipids. In vitro studies have demonstrated its potent anti-inflammatory properties, primarily through the inhibition of monocyte chemotaxis and the modulation of Toll-like receptor (TLR) signaling pathways. Key findings indicate that this compound can achieve up to 90% inhibition of monocyte chemotaxis and significantly reduces the production of pro-inflammatory cytokines by targeting TLR2 and TLR4 signaling cascades.[1][2] This document outlines the quantitative data from these studies, provides detailed experimental methodologies, and visualizes the key pathways and workflows.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on this compound's efficacy.
Table 1: Inhibition of Monocyte Chemotaxis
| Assay Type | Cell Type | Chemoattractant | This compound Concentration | % Inhibition | Reference |
| In vitro chemotaxis assay | Monocytes | Not specified | Not specified | Up to 90% | [1][2] |
Table 2: Inhibition of TLR-Mediated Cytokine Production
| Cell Type | TLR Agonist | Cytokine Measured | This compound Concentration (µg/mL) | % Inhibition (Approximate) | Reference |
| Monocyte-derived Dendritic Cells (Mo-DC) | Lipopolysaccharide (LPS) | IL-12/23p40 | 10 | ~60% | [3] |
| Monocyte-derived Dendritic Cells (Mo-DC) | Lipopolysaccharide (LPS) | IL-12/23p40 | 25 | ~80% | [3] |
| Monocyte-derived Dendritic Cells (Mo-DC) | Lipopolysaccharide (LPS) | IL-6 | 10 | ~50% | [3] |
| Monocyte-derived Dendritic Cells (Mo-DC) | Lipopolysaccharide (LPS) | IL-6 | 25 | ~75% | [3] |
| Monocyte-derived Dendritic Cells (Mo-DC) | Peptidoglycan (PGN) | IL-12/23p40 | 10 | ~50% | [3] |
| Monocyte-derived Dendritic Cells (Mo-DC) | Peptidoglycan (PGN) | IL-12/23p40 | 25 | ~70% | [3] |
| Monocyte-derived Dendritic Cells (Mo-DC) | Peptidoglycan (PGN) | IL-6 | 10 | ~40% | [3] |
| Monocyte-derived Dendritic Cells (Mo-DC) | Peptidoglycan (PGN) | IL-6 | 25 | ~60% | [3] |
Experimental Protocols
Monocyte Chemotaxis Assay
Objective: To evaluate the effect of this compound on the migration of monocytes towards a chemoattractant.
Methodology:
-
Cell Isolation: Primary human monocytes are isolated from peripheral blood mononuclear cells (PBMCs).
-
Chemotaxis Chamber: A modified Boyden chamber or a similar transwell system with a porous membrane is utilized.
-
Assay Setup:
-
The lower chamber is filled with a medium containing a chemoattractant (e.g., MCP-1, RANTES, or serum).
-
Monocytes, pre-incubated with either this compound at various concentrations or a vehicle control, are seeded into the upper chamber.
-
The chambers are incubated to allow for cell migration through the membrane.
-
-
Quantification: The number of monocytes that have migrated to the lower chamber is quantified. This can be achieved through cell counting, fluorescent labeling and measurement, or ATP-based luminescence assays.
-
Data Analysis: The percentage inhibition of chemotaxis is calculated by comparing the number of migrated cells in the this compound-treated groups to the vehicle control group.
TLR Signaling and Cytokine Production Assay
Objective: To determine the inhibitory effect of this compound on TLR2 and TLR4 signaling pathways by measuring downstream cytokine production.
Methodology:
-
Cell Culture: Human monocyte-derived dendritic cells (Mo-DCs) are generated from peripheral blood monocytes.
-
Treatment:
-
Mo-DCs are pre-treated with varying concentrations of this compound for 1 hour.
-
Following pre-treatment, cells are stimulated with a TLR2 agonist (e.g., Peptidoglycan - PGN) or a TLR4 agonist (e.g., Lipopolysaccharide - LPS) for 24 hours.
-
-
Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., IL-6, IL-12/23p40) in the cell culture supernatants is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage inhibition of cytokine production is calculated by comparing the cytokine levels in the this compound-treated, agonist-stimulated groups to the agonist-stimulated, vehicle-treated control group.
Western Blot Analysis of TLR Signaling Pathway Components
Objective: To investigate the effect of this compound on the phosphorylation of key downstream signaling molecules in the TLR pathway.
Methodology:
-
Cell Culture and Treatment: Human monocytes or mouse bone marrow-derived dendritic cells (BMDCs) are pre-treated with this compound at indicated concentrations, followed by activation with TLR2 or TLR4 agonists.
-
Protein Extraction: Whole-cell lysates are prepared from the treated cells.
-
Western Blotting:
-
Protein samples are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for the phosphorylated forms of signaling proteins such as ERK1/2, p38, and IKKα/β.
-
A loading control, such as α-tubulin, is used to ensure equal protein loading.
-
The bands are visualized using a chemiluminescence detection system.
-
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is analyzed to determine the effect of this compound on their activation.
Visualizations
Caption: this compound inhibits TLR2 and CD14, blocking downstream signaling.
Caption: Workflow for assessing this compound's inhibition of TLR-mediated cytokine production.
Caption: Logical flow of this compound's anti-inflammatory effects in vitro.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Inhibition of monocyte chemotaxis by this compound, a small molecule lecinoxoid, hinders atherosclerosis development in ApoE⁻/⁻ mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an oxidized phospholipid small molecule, inhibits CD14- and Toll-like receptor-2-dependent innate cell activation and constrains atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Vb-201: A Modulator of Monocyte and Macrophage Activation
An In-depth Technical Guide on the Core Mechanisms of Action
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Vb-201, a novel, orally available small molecule, has demonstrated significant immunomodulatory effects, primarily through its influence on monocyte and macrophage activation. This document provides a comprehensive overview of the preclinical data elucidating the mechanisms by which this compound exerts its anti-inflammatory properties. Key findings indicate that this compound directly targets components of the Toll-like receptor (TLR) signaling pathway, specifically TLR2 and the TLR4 co-receptor CD14, leading to a reduction in downstream inflammatory signaling and cytokine production. Furthermore, this compound has been shown to potently inhibit monocyte chemotaxis, a critical step in the inflammatory cascade. This guide synthesizes the available quantitative data, details the experimental protocols used to generate this data, and provides visual representations of the key signaling pathways and experimental workflows.
Introduction
Monocytes and macrophages are key cellular mediators of the innate immune system, playing a pivotal role in the initiation and propagation of inflammatory responses.[1] In chronic inflammatory diseases such as atherosclerosis, rheumatoid arthritis, and inflammatory bowel disease, the persistent activation and recruitment of these cells to sites of inflammation contribute significantly to tissue damage.[2][3] this compound, a synthetic oxidized phospholipid analog known as a lecinoxoid, has emerged as a potential therapeutic agent for these conditions by targeting the activation and migration of monocytes and macrophages.[4][5][6][7] This technical guide delves into the molecular mechanisms underpinning the effects of this compound on these critical immune cells.
Mechanism of Action: Inhibition of TLR Signaling and Monocyte Chemotaxis
This compound exerts its immunomodulatory effects through a dual mechanism of action:
-
Inhibition of Toll-like Receptor (TLR) Signaling: this compound has been shown to directly bind to TLR2 and the TLR4 co-receptor, CD14.[8] This interaction competitively inhibits the binding of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), thereby attenuating the downstream signaling cascades that lead to the production of pro-inflammatory cytokines.[8]
-
Inhibition of Monocyte Chemotaxis: this compound significantly impairs the migration of monocytes in response to a variety of chemoattractants.[4][9] This effect is not specific to a single chemokine receptor but rather appears to involve the disruption of intracellular signaling pathways essential for cell motility.[4][5]
Signaling Pathways Modulated by this compound
This compound's interaction with TLR2 and CD14 leads to the suppression of downstream signaling pathways that are crucial for monocyte and macrophage activation. The primary pathway affected is the MyD88-dependent pathway, which culminates in the activation of the transcription factor NF-κB and the production of inflammatory cytokines.[8][10]
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative data from preclinical studies on this compound.
Table 1: Inhibition of TLR-Mediated Cytokine Production by this compound
| Cell Type | Stimulus | Cytokine | This compound Concentration (µg/mL) | % Inhibition (Mean ± SD) | Reference |
| Human Monocyte-Derived Dendritic Cells | LPS (TLR4 agonist) | IL-12/23p40 | 1 | ~50% | [8] |
| 10 | ~80% | [8] | |||
| IL-6 | 1 | ~40% | [8] | ||
| 10 | ~75% | [8] | |||
| PGN (TLR2 agonist) | IL-12/23p40 | 1 | ~45% | [8] | |
| 10 | ~70% | [8] | |||
| IL-6 | 1 | ~35% | [8] | ||
| 10 | ~65% | [8] |
Table 2: Inhibition of TLR-Mediated Phosphorylation by this compound in Human Monocytes
| Stimulus | Signaling Protein | This compound Concentration (µg/mL) | % Inhibition | Reference |
| LPS (TLR4 agonist) | p-ERK1/2 | 10 | Significant | [8] |
| p-p38 | 10 | Significant | [8] | |
| p-IKKα/β | 10 | Significant | [8] | |
| PGN (TLR2 agonist) | p-ERK1/2 | 10 | Significant | [8] |
| p-p38 | 10 | Significant | [8] | |
| p-IKKα/β | 10 | Significant | [8] |
Table 3: Inhibition of Monocyte Chemotaxis by this compound
| Cell Type | Chemoattractant | This compound Concentration (µg/mL) | % Inhibition | Reference |
| Human Monocytes | MCP-1 | 10 | ~80% | [4][9] |
| RANTES | 10 | ~72% | [4][9] | |
| MIP-1α | 10 | ~68% | [4][9] | |
| Wide range of chemokines | Not specified | Up to 90% | [9] |
Detailed Experimental Protocols
In Vitro Monocyte Chemotaxis Assay
This assay evaluates the ability of this compound to inhibit the migration of monocytes towards a chemoattractant.
Protocol:
-
Monocyte Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by density gradient centrifugation. Monocytes are then purified from PBMCs using magnetic-activated cell sorting (MACS) with CD14 microbeads.
-
Chemotaxis Assay: A Boyden chamber assay with a polycarbonate membrane (e.g., 5 µm pore size) is used.
-
The lower chamber is filled with medium containing a chemoattractant (e.g., MCP-1, RANTES, or MIP-1α).
-
Isolated monocytes are pre-incubated with various concentrations of this compound or vehicle control.
-
The pre-treated monocytes are added to the upper chamber.
-
-
Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a period that allows for optimal cell migration (e.g., 90 minutes).
-
Quantification: After incubation, the number of monocytes that have migrated to the lower chamber is quantified. This can be done by flow cytometry or by staining the migrated cells and counting them under a microscope.
-
Data Analysis: The percentage of chemotaxis inhibition is calculated by comparing the number of migrated cells in the this compound-treated groups to the vehicle-treated control group.
Western Blot Analysis for TLR Signaling Proteins
This method is used to detect the phosphorylation status of key proteins in the TLR signaling pathway.
Protocol:
-
Cell Culture and Treatment: Human monocytes or macrophages are cultured in appropriate media. The cells are pre-treated with this compound at desired concentrations for a specified time (e.g., 1 hour) before being stimulated with a TLR agonist (e.g., LPS for TLR4 or PGN for TLR2) for a short period (e.g., 15-30 minutes).
-
Protein Extraction: After stimulation, the cells are washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunodetection: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated forms of the target signaling proteins (e.g., phospho-ERK1/2, phospho-p38, phospho-IKKα/β). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Detection: The protein bands are visualized by adding a chemiluminescent substrate and exposing the membrane to X-ray film or a digital imaging system. The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.
Cytokine Production Assay (ELISA)
This assay is used to quantify the amount of pro-inflammatory cytokines secreted by monocytes or macrophages.
Protocol:
-
Cell Culture and Treatment: Monocytes or macrophages are seeded in a culture plate and pre-treated with various concentrations of this compound or vehicle control for 1 hour. The cells are then stimulated with a TLR agonist (e.g., LPS or PGN).
-
Supernatant Collection: After an extended incubation period (e.g., 24 hours), the cell culture supernatants are collected and stored for analysis.
-
ELISA: A sandwich enzyme-linked immunosorbent assay (ELISA) is performed to quantify the concentration of specific cytokines (e.g., IL-6, IL-12/23p40).
-
An ELISA plate is coated with a capture antibody specific for the cytokine of interest.
-
The collected cell supernatants and a series of known cytokine standards are added to the wells.
-
A biotinylated detection antibody that recognizes a different epitope on the cytokine is added.
-
Streptavidin-HRP is then added, which binds to the biotinylated detection antibody.
-
A colorimetric substrate (e.g., TMB) is added, and the reaction is stopped with an acid solution.
-
-
Data Acquisition and Analysis: The absorbance of each well is measured at 450 nm using a plate reader. A standard curve is generated from the absorbance values of the known cytokine standards, and this curve is used to calculate the concentration of the cytokine in the cell supernatants.
Conclusion
The preclinical data presented in this technical guide strongly support the role of this compound as a potent modulator of monocyte and macrophage activation. Its dual mechanism of inhibiting both TLR2/4 signaling and monocyte chemotaxis provides a compelling rationale for its potential therapeutic application in a range of chronic inflammatory diseases. The detailed experimental protocols and quantitative data provided herein offer a valuable resource for researchers and drug development professionals working in the field of immunology and inflammation. Further investigation into the clinical efficacy of this compound in relevant patient populations is warranted.
References
- 1. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 2. This compound, an oxidized phospholipid small molecule, inhibits CD14- and Toll-like receptor-2-dependent innate cell activation and constrains atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. frontiersin.org [frontiersin.org]
- 7. Data Published in Current Opinion in Lipidology Suggest Anti-Inflammatory Role for Oxidized Phospholipid Analogs, including this compound, Lead VBL Therapeutics Compound - BioSpace [biospace.com]
- 8. This compound, an oxidized phospholipid small molecule, inhibits CD14- and Toll-like receptor-2-dependent innate cell activation and constrains atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of monocyte chemotaxis by this compound, a small molecule lecinoxoid, hinders atherosclerosis development in ApoE⁻/⁻ mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
Vb-201: A Technical Overview of its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vb-201 is a novel, orally available small molecule, an oxidized phospholipid analog, that has been investigated for its anti-inflammatory properties. It represents a first-in-class therapeutic agent designed to modulate the innate immune system. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound, with a focus on its mechanism of action, and findings from preclinical and clinical studies.
Pharmacodynamics: Mechanism of Action
This compound exerts its anti-inflammatory effects by targeting key components of the innate immune system. Its primary mechanism of action involves the inhibition of cell activation mediated by Toll-like receptor 2 (TLR2) and the TLR4 co-receptor, CD14.[1] By binding to these receptors, this compound effectively blocks downstream signaling pathways that lead to the production of pro-inflammatory cytokines.
The signaling cascade inhibited by this compound is crucial in various inflammatory conditions. TLRs are pattern recognition receptors that recognize pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), triggering an inflammatory response. This compound's ability to interfere with this process at the receptor level makes it a promising candidate for a range of immune-mediated diseases.
Pharmacokinetics
Detailed quantitative pharmacokinetic parameters for this compound, such as oral bioavailability, maximum plasma concentration (Cmax), time to maximum plasma concentration (Tmax), and elimination half-life, are not extensively reported in publicly available literature. However, preclinical and clinical studies have consistently utilized oral administration, indicating that this compound is orally available.
Preclinical Findings:
In a preclinical study using a rabbit model of atherosclerosis, oral administration of this compound was shown to constrain the progression of the disease.[1] Another preclinical study in a mouse peritonitis model demonstrated that oral treatment with this compound reduced monocyte migration.
Clinical Findings:
Phase 2 clinical trials in patients with psoriasis and ulcerative colitis have also employed once or twice-daily oral dosing regimens. While specific pharmacokinetic data from these trials have not been published, the oral route of administration was found to be safe and well-tolerated.
Preclinical Efficacy
This compound has demonstrated significant efficacy in various preclinical models of inflammatory diseases.
| Disease Model | Animal | Key Findings | Reference |
| Atherosclerosis | Rabbit | Constrained atherosclerosis progression. | [1] |
| Peritonitis | Mouse | Reduced monocyte migration. | |
| Monocyte Chemotaxis (in vitro) | N/A | Up to 90% inhibition of monocyte chemotaxis. |
Clinical Efficacy
This compound has been evaluated in Phase 2 clinical trials for psoriasis and for its effect on vascular inflammation in patients with psoriasis.
Psoriasis (NCT01001468)
A Phase 2, double-blind, randomized, dose-ranging, placebo-controlled trial was conducted in approximately 185 patients with moderate to severe psoriasis.
| Parameter | Details |
| Treatment Arms | This compound (20mg or 80mg once-daily) or placebo |
| Duration | 12 weeks |
| Primary Endpoint | Reduction in vascular inflammation associated with atherosclerotic lesions |
| Key Efficacy Finding | Statistically significant dose-responsive mean reduction of 12.7% in vascular inflammation (80mg dose) |
| Psoriasis Efficacy | Improvements in Physician Global Assessment and Patient Global Assessment |
Experimental Protocols
Detailed, step-by-step experimental protocols for the clinical and preclinical studies of this compound are not fully available in the public domain. However, based on the published literature, the following outlines can be inferred.
Atherosclerosis Rabbit Model (General Protocol)
This protocol is a general representation of how such a study might be conducted and is not the specific protocol for the this compound study.
Methodology:
-
Animal Model: New Zealand white rabbits are often used.
-
Induction of Atherosclerosis: Typically induced by feeding a high-cholesterol diet for a specified period.
-
Treatment: Animals are randomized to receive either oral this compound at different dose levels or a vehicle control.
-
Assessment: The primary outcome is often the extent of atherosclerotic plaque formation in the aorta, which can be assessed through imaging techniques during the study and confirmed by histopathology at the end of the study.
Phase 2 Psoriasis Clinical Trial (NCT01001468) - General Design
Methodology:
-
Study Design: A multicenter, double-blind, randomized, placebo-controlled, dose-ranging study.
-
Patient Population: Adult patients with moderate to severe plaque psoriasis. Key inclusion criteria often include a Psoriasis Area and Severity Index (PASI) score above a certain threshold (e.g., ≥12) and a certain percentage of body surface area (BSA) affected (e.g., ≥10%).
-
Intervention: Patients are randomized to receive different oral doses of this compound (e.g., 20mg, 80mg) or a matching placebo, administered daily for a predefined period (e.g., 12 weeks).
-
Primary Efficacy Endpoint: The primary endpoint for the sub-study was the change in vascular inflammation. For psoriasis, endpoints would typically be the proportion of patients achieving a certain level of improvement in PASI score (e.g., PASI 75) or an improvement in the Physician's Global Assessment (PGA) score.
-
Safety and Tolerability: Assessed through the monitoring of adverse events, clinical laboratory tests, and vital signs throughout the study.
Conclusion
This compound is a promising oral anti-inflammatory agent with a novel mechanism of action targeting the innate immune system. Preclinical and Phase 2 clinical data have demonstrated its potential in treating inflammatory conditions such as psoriasis and in reducing vascular inflammation associated with atherosclerosis. While the available data on its pharmacodynamics are compelling, a more detailed characterization of its pharmacokinetic profile in humans is needed to fully understand its clinical potential and to guide future drug development efforts. Further studies are warranted to elucidate the complete pharmacokinetic and pharmacodynamic properties of this compound.
References
Methodological & Application
Application Notes and Protocols for Vb-201 in a Mouse Model of Atherosclerosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vb-201 is a novel, orally available small molecule, an oxidized phospholipid analog, that functions as a first-in-class anti-inflammatory agent. It has shown potential in the treatment of chronic inflammatory diseases, including atherosclerosis. These application notes provide a comprehensive guide for the utilization of this compound in a preclinical mouse model of atherosclerosis, specifically focusing on the Apolipoprotein E-deficient (ApoE-/-) mouse model. This document outlines the mechanism of action of this compound, detailed experimental protocols, and data presentation guidelines to facilitate research and development in this area.
Mechanism of Action
This compound exerts its anti-atherosclerotic effects primarily through the modulation of the innate immune response. Atherosclerosis is recognized as a chronic inflammatory disease of the arterial walls, where the recruitment of monocytes and their subsequent differentiation into macrophages and foam cells are critical early events.
This compound has a dual mechanism of action:
-
Inhibition of Monocyte Chemotaxis: this compound has been demonstrated to inhibit the migration of monocytes to sites of inflammation. This action is not specific to a particular chemokine receptor but is believed to involve the inhibition of downstream signaling pathways essential for cell motility. By reducing the influx of monocytes into the arterial intima, this compound can mitigate the initiation and progression of atherosclerotic plaques.[1]
-
Antagonism of Toll-Like Receptors (TLRs): this compound has been shown to directly bind to Toll-like receptor 2 (TLR2) and the TLR4 co-receptor, CD14.[1] TLRs are key pattern recognition receptors on innate immune cells that, when activated by damage-associated molecular patterns (such as oxidized LDL), trigger pro-inflammatory signaling cascades. By inhibiting TLR2 and TLR4 signaling, this compound reduces the production of pro-inflammatory cytokines, thereby dampening the inflammatory environment within the atherosclerotic plaque.
Importantly, the anti-atherogenic effects of this compound are independent of plasma cholesterol and triglyceride levels, highlighting its direct action on the inflammatory processes of the disease.[1]
Signaling Pathway of this compound in Atherosclerosis
Figure 1. This compound inhibits monocyte migration and TLR signaling.
Experimental Protocols
Animal Model and Study Design
A widely accepted and appropriate model for these studies is the Apolipoprotein E-deficient (ApoE-/-) mouse. These mice spontaneously develop hypercholesterolemia and atherosclerotic lesions that closely mimic human pathology, especially when fed a high-fat, "Western-type" diet.
1. Animal Husbandry:
-
Strain: ApoE-/- mice on a C57BL/6 background.
-
Age: Commence the study with 6-8 week old male mice.
-
Housing: House mice in a temperature- and light-controlled environment (12-hour light/dark cycle) with ad libitum access to food and water.
-
Acclimatization: Allow for a one-week acclimatization period before the start of the experiment.
2. Diet-Induced Atherosclerosis:
-
Diet: To induce and accelerate atherosclerosis, feed the mice a high-fat diet. A standard "Western-type" diet composition is 21% fat by weight and 0.15-0.2% cholesterol.
-
Duration: Feed the high-fat diet for a period of 12-16 weeks to allow for the development of significant atherosclerotic plaques.
3. This compound Administration:
-
Route of Administration: Oral gavage is a precise method for ensuring accurate dosing.
-
Dosage: Based on preclinical studies, a dosage range of 10-50 mg/kg/day can be considered. A dose-response study is recommended to determine the optimal effective dose.
-
Vehicle: this compound can be formulated in a suitable vehicle such as 0.5% carboxymethylcellulose (CMC).
-
Treatment Groups:
-
Group 1: ApoE-/- mice on a high-fat diet + Vehicle (Control)
-
Group 2: ApoE-/- mice on a high-fat diet + this compound (e.g., 25 mg/kg/day)
-
-
Duration of Treatment: Administer this compound or vehicle daily for the entire duration of the high-fat diet feeding period (12-16 weeks).
Figure 2. Experimental workflow for this compound in ApoE-/- mice.
Quantification of Atherosclerosis
At the end of the study, euthanize the mice and perfuse the vascular system with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.
1. En Face Analysis of the Aorta:
-
Carefully dissect the entire aorta from the heart to the iliac bifurcation.
-
Clean the aorta of surrounding adipose and connective tissue.
-
Cut the aorta open longitudinally and pin it flat on a black wax surface.
-
Stain the aorta with Oil Red O solution to visualize lipid-laden atherosclerotic plaques.
-
Capture high-resolution images of the stained aorta.
-
Use image analysis software (e.g., ImageJ) to quantify the total aortic surface area and the Oil Red O-positive (lesion) area.
-
Express the extent of atherosclerosis as the percentage of the total aortic surface area covered by lesions.
2. Aortic Root Histology:
-
Embed the heart and aortic root in Optimal Cutting Temperature (OCT) compound and freeze.
-
Cryosection the aortic root serially (e.g., 10 µm sections).
-
Collect sections from the appearance of the aortic valve leaflets.
-
Stain sections with Oil Red O and counterstain with hematoxylin to visualize plaque lipids and cell nuclei.
-
Perform Masson's trichrome staining to assess collagen content and plaque stability.
-
Conduct immunohistochemistry for macrophage-specific markers (e.g., Mac-2/CD68) to quantify macrophage infiltration.
-
Quantify the lesion area in multiple sections per animal to obtain an average plaque size.
In Vivo Monocyte Migration Assay (Thioglycollate-induced Peritonitis)
This assay can be performed as a separate study to specifically evaluate the in vivo effect of this compound on monocyte/macrophage recruitment.
-
Treatment: Administer this compound or vehicle orally to C57BL/6 mice for 5 consecutive days.
-
Induction of Peritonitis: On day 5, inject 1 ml of sterile 3% thioglycollate medium intraperitoneally (IP).
-
Cell Harvest: After 72 hours, euthanize the mice and perform a peritoneal lavage by injecting and then withdrawing 5-10 ml of cold PBS into the peritoneal cavity.
-
Cell Counting: Count the total number of cells in the peritoneal lavage fluid using a hemocytometer.
-
Cell Characterization (Optional): Use flow cytometry to characterize the recruited cell populations (e.g., using F4/80 for macrophages and Ly-6G for neutrophils).
Data Presentation
Quantitative data should be summarized in clear and concise tables to allow for easy comparison between treatment groups.
Table 1: Effect of this compound on Atherosclerotic Plaque Area in ApoE-/- Mice
| Treatment Group | N | Aortic Plaque Area (% of total aorta) | Aortic Root Lesion Size (µm²) |
| Vehicle (Control) | 10 | Value ± SEM | Value ± SEM |
| This compound (25 mg/kg) | 10 | Value ± SEM | Value ± SEM |
| p-value | p-value | p-value |
Table 2: Effect of this compound on Plasma Lipids
| Treatment Group | N | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) |
| Vehicle (Control) | 10 | Value ± SEM | Value ± SEM |
| This compound (25 mg/kg) | 10 | Value ± SEM | Value ± SEM |
| p-value | p-value | p-value |
Table 3: Effect of this compound on Monocyte Recruitment in Thioglycollate-induced Peritonitis
| Treatment Group | N | Total Peritoneal Cells (x 10⁶) | Peritoneal Macrophages (x 10⁶) |
| Vehicle (Control) | 8 | Value ± SEM | Value ± SEM |
| This compound (25 mg/kg) | 8 | Value ± SEM | Value ± SEM |
| p-value | p-value | p-value |
(Note: Replace "Value" with experimental data. SEM: Standard Error of the Mean. Statistical significance is typically set at p < 0.05).
Conclusion
This compound represents a promising therapeutic agent for atherosclerosis by targeting the inflammatory pathways central to the disease. The protocols and guidelines presented here provide a robust framework for the preclinical evaluation of this compound in the well-established ApoE-/- mouse model. Rigorous adherence to these methodologies will ensure the generation of reproducible and high-quality data, which is essential for advancing the development of this novel anti-inflammatory drug.
References
Cell culture preparation and handling of Vb-201
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vb-201 is a novel, first-in-class, orally available small molecule that acts as an oxidized phospholipid analogue. It demonstrates significant anti-inflammatory properties by modulating the innate immune system. This compound has shown potential in preclinical and clinical studies for the treatment of various immune-inflammatory diseases, including psoriasis, atherosclerosis, and inflammatory bowel disease.[1][2] This document provides detailed application notes and protocols for the preparation, handling, and in vitro experimental use of this compound.
Mechanism of Action
This compound exerts its anti-inflammatory effects by directly targeting and inhibiting key components of the innate immune signaling cascade. Specifically, it has been shown to bind to CD14 and Toll-like receptor 2 (TLR2), which are critical receptors in the recognition of pathogen-associated molecular patterns (PAMPs).[3][4] By binding to these receptors, this compound effectively blocks the downstream signaling pathways initiated by TLR2 and TLR4 activation.[3][4] This inhibition leads to a reduction in the phosphorylation of key signaling molecules, including extracellular signal-regulated kinase (ERK1/2), p38 mitogen-activated protein kinase (p38 MAPK), and IκB kinase (IKKα/β).[3] Consequently, the activation of the NF-κB transcription factor is suppressed, leading to a decrease in the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and the p40 subunit of Interleukin-12 and Interleukin-23 (IL-12/23p40).[3]
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits TLR2 and CD14, blocking downstream signaling pathways.
Cell Culture Preparation and Handling of this compound
1. Reconstitution and Storage
-
Reconstitution: this compound is typically supplied as a lyophilized powder. Reconstitute the powder in a suitable solvent such as DMSO to create a stock solution. For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. Vortex briefly to ensure the compound is fully dissolved.
-
Storage:
-
Lyophilized Powder: Store at -20°C for long-term storage.
-
Stock Solution: Aliquot the reconstituted stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C. When stored properly, the stock solution is stable for several months.
-
Working Dilutions: Prepare fresh working dilutions from the stock solution in cell culture medium immediately before use. Do not store working dilutions for extended periods.
-
2. Cell Culture
This compound has been shown to be effective in primary human and mouse monocytes and monocyte-derived dendritic cells (Mo-DCs).[4] The following is a general protocol for the generation of human Mo-DCs and their use in experiments with this compound.
Protocol: Generation of Human Monocyte-Derived Dendritic Cells (Mo-DCs)
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant Human GM-CSF
-
Recombinant Human IL-4
-
Ficoll-Paque
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Isolate PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Monocyte Enrichment: Enrich for monocytes by plating PBMCs in a T-75 flask and allowing them to adhere for 2 hours at 37°C in a 5% CO2 incubator.
-
Wash: After incubation, gently wash the flask with warm PBS to remove non-adherent cells (lymphocytes).
-
Differentiate: Add fresh RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, GM-CSF (50 ng/mL), and IL-4 (50 ng/mL) to the adherent monocytes.
-
Incubate: Culture the cells for 5-7 days, replacing the medium with fresh supplemented medium every 2-3 days.
-
Harvest: After 5-7 days, immature Mo-DCs can be harvested. Detach the loosely adherent cells by gentle pipetting.
Experimental Protocols
1. In Vitro Inhibition of Cytokine Production
This protocol describes how to assess the inhibitory effect of this compound on the production of pro-inflammatory cytokines by Mo-DCs following stimulation with TLR ligands.
Experimental Workflow: Cytokine Inhibition Assay
Caption: Workflow for assessing this compound's inhibition of cytokine production.
Procedure:
-
Cell Seeding: Seed immature Mo-DCs in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in complete medium. Add 50 µL of the this compound dilutions to the respective wells and incubate for 1 hour at 37°C.
-
TLR Stimulation: Prepare a solution of a TLR ligand, such as Lipopolysaccharide (LPS) (for TLR4, 100 ng/mL final concentration) or Pam3CSK4 (for TLR2, 1 µg/mL final concentration), in complete medium. Add 50 µL of the TLR ligand solution to the wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.
-
ELISA: Measure the concentrations of IL-6 and IL-12/23p40 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
Data Presentation: this compound Inhibition of Cytokine Production
| This compound Concentration (µM) | IL-6 Production (% of Control) | IL-12/23p40 Production (% of Control) |
| 0 (Vehicle Control) | 100 | 100 |
| 0.1 | Data to be filled by user | Data to be filled by user |
| 1 | Data to be filled by user | Data to be filled by user |
| 10 | Data to be filled by user | Data to be filled by user |
| 50 | Data to be filled by user | Data to be filled by user |
2. Western Blot Analysis of MAPK and NF-κB Signaling
This protocol details the procedure for analyzing the effect of this compound on the phosphorylation of key signaling proteins in the TLR pathway.
Experimental Workflow: Western Blot Analysis
Caption: Workflow for Western blot analysis of signaling proteins.
Procedure:
-
Cell Seeding: Seed immature Mo-DCs in a 6-well plate at a density of 1 x 10^6 cells/well.
-
Pre-treatment and Stimulation: Pre-treat the cells with this compound (e.g., 10 µM) for 1 hour, followed by stimulation with a TLR ligand (e.g., LPS 100 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK1/2, phospho-p38, phospho-IKKα/β, and total forms of these proteins, as well as a loading control (e.g., GAPDH or β-actin), overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Data Presentation: Effect of this compound on Protein Phosphorylation
| Treatment | p-ERK1/2 (Relative Density) | p-p38 (Relative Density) | p-IKKα/β (Relative Density) |
| Untreated | Data to be filled by user | Data to be filled by user | Data to be filled by user |
| TLR Ligand | Data to be filled by user | Data to be filled by user | Data to be filled by user |
| This compound + TLR Ligand | Data to be filled by user | Data to be filled by user | Data to be filled by user |
Disclaimer: These protocols are intended as a guide and may require optimization for specific cell types and experimental conditions. Researchers should always adhere to standard laboratory safety practices.
References
- 1. VBL reports positive Phase 2 results of this compound drug - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. Generating Bovine Monocyte-Derived Dendritic Cells for Experimental and Clinical Applications Using Commercially Available Serum-Free Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biospace.com [biospace.com]
- 4. This compound, an oxidized phospholipid small molecule, inhibits CD14- and Toll-like receptor-2-dependent innate cell activation and constrains atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Vb-201: Application in the Study of Innate Immunity
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Vb-201 is a novel, orally available small molecule, an oxidized phospholipid analogue, that acts as a targeted modulator of the innate immune system.[1][2] It has demonstrated significant potential in preclinical and clinical studies for the treatment of chronic inflammatory and autoimmune diseases.[3][4][5] this compound primarily exerts its effects by inhibiting the signaling pathways of Toll-like receptor 2 (TLR2) and Toll-like receptor 4 (TLR4), key pattern recognition receptors in the innate immune system.[1][2] This targeted action on myeloid cells, such as monocytes and dendritic cells, makes this compound a valuable tool for studying the role of innate immunity in various disease models.[1]
The mechanism of action involves the direct binding of this compound to TLR2 and the TLR4 co-receptor, CD14.[1][2] This interaction competitively inhibits the binding of pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) and peptidoglycan (PGN), thereby attenuating downstream inflammatory signaling cascades.[1] Consequently, this compound has been shown to reduce the production of key pro-inflammatory cytokines, including Interleukin-12/23p40 (IL-12/23p40) and Interleukin-6 (IL-6).[1][4]
These application notes provide a comprehensive overview of the use of this compound in innate immunity research, including detailed protocols for key in vitro and in vivo experiments, quantitative data summaries, and visualizations of the underlying molecular pathways.
Data Presentation
In Vitro Inhibition of Cytokine Production
| Cell Type | Stimulant | This compound Concentration (µg/mL) | Cytokine | Percent Inhibition | Reference |
| Human Monocyte-Derived Dendritic Cells | LPS | 5 | IL-12/23p40 | ~70% | [1] |
| Human Monocyte-Derived Dendritic Cells | PGN | 5 | IL-12/23p40 | ~60% | [1] |
| Human Monocyte-Derived Dendritic Cells | LPS | 5 | IL-6 | ~80% | [1] |
| Human Monocyte-Derived Dendritic Cells | PGN | 5 | IL-6 | ~50% | [1] |
In Vivo Efficacy in Rabbit Atherosclerosis Model
| Treatment Group | This compound Dose (mg/kg/day) | Lesion Area Reduction | Reference |
| High-Cholesterol Diet + this compound | 1 | 25% | [1] |
| High-Cholesterol Diet + this compound | 4 | 50% | [1] |
Experimental Protocols
In Vitro Inhibition of TLR-Mediated Cytokine Production
This protocol details the methodology to assess the inhibitory effect of this compound on cytokine production by human monocyte-derived dendritic cells (Mo-DCs) following TLR stimulation.
Materials:
-
This compound
-
Human peripheral blood mononuclear cells (PBMCs)
-
Recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
Recombinant human Interleukin-4 (IL-4)
-
Lipopolysaccharide (LPS) (TLR4 agonist)
-
Peptidoglycan (PGN) (TLR2 agonist)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
ELISA kits for human IL-12/23p40 and IL-6
Procedure:
-
Generation of Mo-DCs:
-
Isolate monocytes from human PBMCs by plastic adherence or magnetic cell sorting.
-
Culture monocytes in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, 50 ng/mL GM-CSF, and 20 ng/mL IL-4 for 6 days to differentiate into immature Mo-DCs.
-
-
This compound Pre-treatment:
-
Plate the immature Mo-DCs in 96-well plates at a density of 1 x 10^5 cells/well.
-
Prepare serial dilutions of this compound in culture medium (e.g., 0.1, 1, 5, 10 µg/mL).
-
Add the this compound dilutions to the cells and incubate for 1 hour at 37°C.
-
-
TLR Stimulation:
-
Following pre-treatment, add LPS (100 ng/mL) or PGN (10 µg/mL) to the respective wells to stimulate TLR4 or TLR2 signaling.
-
Include appropriate controls: unstimulated cells, cells stimulated with LPS/PGN without this compound.
-
-
Cytokine Analysis:
-
Incubate the plates for 24 hours at 37°C.
-
Collect the culture supernatants and measure the concentrations of IL-12/23p40 and IL-6 using commercial ELISA kits according to the manufacturer's instructions.
-
Western Blot Analysis of TLR Signaling Pathway Inhibition
This protocol describes the assessment of this compound's effect on the phosphorylation of key downstream signaling molecules in the TLR pathway.
Materials:
-
This compound
-
Human monocytes or mouse bone marrow-derived dendritic cells (BMDCs)
-
LPS or other appropriate TLR agonists
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies against phospho-ERK1/2, phospho-p38, phospho-IKKα/β, and IκBα
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Cell Culture and Treatment:
-
Culture human monocytes or mouse BMDCs in appropriate medium.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with a TLR agonist (e.g., LPS) for a short duration (e.g., 15-30 minutes).
-
-
Protein Extraction and Quantification:
-
Lyse the cells and collect the total protein extracts.
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the phosphorylated forms of ERK1/2, p38, IKKα/β, and total IκBα.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
In Vivo Rabbit Model of Atherosclerosis
This protocol outlines the use of this compound in a rabbit model of diet-induced atherosclerosis.
Materials:
-
New Zealand White rabbits
-
High-cholesterol diet (e.g., 0.5% cholesterol, 3% soybean oil)
-
This compound
-
Vehicle control
Procedure:
-
Induction of Atherosclerosis:
-
Feed the rabbits a high-cholesterol diet for a specified period (e.g., 8-12 weeks) to induce atherosclerotic lesions.
-
-
This compound Administration:
-
Divide the rabbits into treatment groups: vehicle control, this compound (e.g., 1 mg/kg/day), and this compound (e.g., 4 mg/kg/day).
-
Administer this compound or vehicle orally once daily for the duration of the study.
-
-
Assessment of Atherosclerosis:
-
At the end of the treatment period, euthanize the rabbits and perfuse the vasculature.
-
Excise the aortas and stain with a lipid-staining dye (e.g., Sudan IV) to visualize atherosclerotic plaques.
-
Quantify the lesion area in the aorta using image analysis software.
-
-
Lipid Profile Analysis:
-
Collect blood samples at baseline and at the end of the study to measure plasma cholesterol and triglyceride levels.
-
Visualizations
Figure 1: Mechanism of action of this compound in inhibiting TLR2 and TLR4 signaling pathways.
Figure 2: Experimental workflow for assessing this compound's inhibition of cytokine production.
References
- 1. This compound, an oxidized phospholipid small molecule, inhibits CD14- and Toll-like receptor-2-dependent innate cell activation and constrains atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an oxidized phospholipid small molecule, inhibits CD14- and Toll-like receptor-2-dependent innate cell activation and constrains atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of monocyte chemotaxis by this compound, a small molecule lecinoxoid, hinders atherosclerosis development in ApoE⁻/⁻ mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sustained IKKβ phosphorylation and NF-κB activation by superoxide-induced peroxynitrite-mediated nitrotyrosine modification of B56γ3 and PP2A inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of IL-12/IL-23 signaling reduces Alzheimer's disease-like pathology and cognitive decline - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Vb-201 Binding to TLR2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for various techniques to measure the binding of the small molecule Vb-201 to Toll-like Receptor 2 (TLR2). Understanding this interaction is crucial for elucidating the mechanism of action of this compound and for the development of novel therapeutics targeting the TLR2 signaling pathway.
Introduction to this compound and TLR2
This compound is a synthetic, oxidized phospholipid small molecule that has been shown to inhibit inflammatory responses.[1][2] One of its key mechanisms of action is the direct binding to Toll-like Receptor 2 (TLR2), a pattern recognition receptor that plays a critical role in the innate immune system.[1][2] By binding to TLR2, this compound can modulate downstream signaling pathways, making it a promising candidate for the treatment of various inflammatory diseases.[1] This document outlines several established biophysical and cell-based methods to characterize and quantify the binding of this compound to TLR2.
TLR2 Signaling Pathway
Upon ligand binding, TLR2 forms heterodimers with TLR1 or TLR6 and initiates an intracellular signaling cascade, primarily through the MyD88-dependent pathway. This leads to the activation of transcription factors such as NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines.
Caption: TLR2 signaling pathway initiated by ligand binding.
Data Presentation: this compound Binding to TLR2
While specific quantitative binding data for this compound to TLR2 is not publicly available, the following table presents representative data for the binding of small molecule ligands to TLR2, as would be determined by the techniques described in these application notes. These values are for illustrative purposes to guide researchers in their data analysis and interpretation.
| Technique | Parameter | Value | Unit |
| Surface Plasmon Resonance (SPR) | Association Rate (k_a) | 1.5 x 10^4 | M⁻¹s⁻¹ |
| Dissociation Rate (k_d) | 7.5 x 10⁻⁴ | s⁻¹ | |
| Dissociation Constant (K_D) | 50 | µM | |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Half-maximal effective concentration (EC₅₀) | 120 | nM |
| Dissociation Constant (K_D) | 85 | nM | |
| Flow Cytometry | Percentage of TLR2-positive cells bound by this compound | 85% at 10 µM | % |
| Median Fluorescence Intensity (MFI) | 5000 at 10 µM | Arbitrary Units | |
| Co-Immunoprecipitation (Co-IP) | Relative Co-precipitated TLR2 with this compound | 4-fold increase over control | Fold Change |
Experimental Protocols
Surface Plasmon Resonance (SPR) Analysis
SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity between a ligand (this compound) and a receptor (TLR2).
Experimental Workflow:
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Protocol:
-
Immobilization of TLR2:
-
Activate a CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject recombinant human TLR2 (e.g., 10-50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level (e.g., 5000-10000 RU).
-
Deactivate the remaining active esters with a 1 M ethanolamine-HCl injection.
-
A reference flow cell should be prepared similarly but without TLR2 immobilization to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a series of this compound dilutions in a suitable running buffer (e.g., HBS-EP+ buffer containing a low percentage of DMSO to aid solubility).
-
Inject the this compound solutions over the TLR2-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 120-180 seconds).
-
Allow for dissociation by flowing the running buffer over the sensor surface for a defined time (e.g., 300-600 seconds).
-
-
Regeneration:
-
If necessary, regenerate the sensor surface between this compound injections using a mild regeneration solution (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Enzyme-Linked Immunosorbent Assay (ELISA)
A competitive ELISA can be employed to measure the binding of this compound to TLR2. This assay measures the ability of this compound to compete with a known, labeled TLR2 ligand.
Experimental Workflow:
Caption: Workflow for a competitive ELISA to measure this compound binding to TLR2.
Protocol:
-
Plate Coating:
-
Coat a 96-well microplate with recombinant human TLR2 (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Wash the plate three times with wash buffer (PBS containing 0.05% Tween-20).
-
-
Blocking:
-
Block non-specific binding sites by incubating with blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competition:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the wells, followed immediately by a constant concentration of a biotinylated TLR2 ligand (e.g., biotin-Pam3CSK4).
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Detection:
-
Add streptavidin-HRP conjugate diluted in assay buffer to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction with a stop solution (e.g., 2 N H₂SO₄).
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance against the log of the this compound concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the biotinylated ligand binding).
-
The dissociation constant (Kd) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Flow Cytometry
Flow cytometry can be used to assess the binding of this compound to TLR2 expressed on the surface of cells.
Experimental Workflow:
Caption: Workflow for Flow Cytometry analysis of this compound binding.
Protocol:
-
Cell Preparation:
-
Use a cell line that expresses TLR2 (e.g., HEK293-TLR2 cells) or primary cells known to express TLR2 (e.g., human monocytes).
-
Harvest and wash the cells, then resuspend them in FACS buffer (e.g., PBS with 2% FBS and 0.1% sodium azide) at a concentration of 1x10⁶ cells/mL.
-
-
Staining:
-
Incubate the cells with varying concentrations of biotinylated this compound for 30-60 minutes on ice.
-
Wash the cells twice with cold FACS buffer to remove unbound this compound.
-
Resuspend the cells in FACS buffer containing a fluorochrome-conjugated streptavidin (e.g., Streptavidin-APC) and incubate for 30 minutes on ice in the dark.
-
(Optional) Co-stain with a fluorescently labeled anti-TLR2 antibody to confirm TLR2 expression on the cell population of interest.
-
-
Data Acquisition and Analysis:
-
Wash the cells twice with cold FACS buffer and resuspend in a suitable volume for flow cytometry analysis.
-
Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-50,000).
-
Analyze the data to determine the percentage of cells positive for this compound binding and the median fluorescence intensity (MFI) of the positive population.
-
Co-Immunoprecipitation (Co-IP)
Co-IP is a technique used to demonstrate the interaction of this compound with TLR2 within a cell lysate.
Experimental Workflow:
Caption: Workflow for Co-Immunoprecipitation (Co-IP) of this compound and TLR2.
Protocol:
-
Cell Lysate Preparation:
-
Culture TLR2-expressing cells and treat them with biotinylated this compound for a specified time.
-
Wash the cells with cold PBS and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with streptavidin-conjugated magnetic or agarose beads for 2-4 hours or overnight at 4°C with gentle rotation. This will pull down the biotinylated this compound and any interacting proteins.
-
-
Washing:
-
Wash the beads extensively with lysis buffer (3-5 times) to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Probe the membrane with a primary antibody specific for TLR2.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the presence of TLR2 using an enhanced chemiluminescence (ECL) substrate. The presence of a band for TLR2 in the eluate from this compound-treated cells, and its absence or significant reduction in control samples, indicates an interaction.
-
References
- 1. This compound, an oxidized phospholipid small molecule, inhibits CD14- and Toll-like receptor-2-dependent innate cell activation and constrains atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an oxidized phospholipid small molecule, inhibits CD14- and Toll-like receptor-2-dependent innate cell activation and constrains atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Assessing Vb-201's Effect on Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vb-201 is a novel, orally available small molecule, an oxidized phospholipid analog, that has demonstrated significant anti-inflammatory properties. It is a first-in-class therapeutic agent from the Lecinoxoid family.[1] Preclinical and clinical studies have indicated its potential in treating chronic immune-inflammatory diseases such as psoriasis and atherosclerosis.[1][2] The primary mechanism of action of this compound involves the modulation of innate immune responses. Specifically, this compound has been shown to inhibit the activation of monocytes and dendritic cells by binding directly to Toll-like receptor 2 (TLR2) and the TLR4 co-receptor, CD14.[3][4] This interaction impairs downstream signaling pathways, leading to a reduction in the production of key pro-inflammatory cytokines, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[4] This application note provides detailed protocols to assess the in vitro effects of this compound on cytokine production by human peripheral blood mononuclear cells (PBMCs) and monocyte-derived dendritic cells (Mo-DCs).
Signaling Pathway of this compound in Inhibiting Cytokine Production
Caption: this compound binds to TLR2 and CD14, inhibiting downstream signaling and reducing pro-inflammatory cytokine production.
Data Presentation
Quantitative data from the experimental protocols should be summarized in the following tables for clear comparison between treatment groups.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in Stimulated PBMCs
| Treatment Group | This compound Conc. (µM) | IL-6 (pg/mL) | TNF-α (pg/mL) | IL-12/23p40 (pg/mL) |
| Unstimulated Control | 0 | |||
| Stimulated Control (LPS) | 0 | |||
| This compound + LPS | 1 | |||
| This compound + LPS | 5 | |||
| This compound + LPS | 10 | |||
| This compound + LPS | 20 | |||
| Stimulated Control (Pam3CSK4) | 0 | |||
| This compound + Pam3CSK4 | 1 | |||
| This compound + Pam3CSK4 | 5 | |||
| This compound + Pam3CSK4 | 10 | |||
| This compound + Pam3CSK4 | 20 |
Table 2: Effect of this compound on Anti-inflammatory Cytokine Production in Stimulated PBMCs
| Treatment Group | This compound Conc. (µM) | IL-10 (pg/mL) |
| Unstimulated Control | 0 | |
| Stimulated Control (LPS) | 0 | |
| This compound + LPS | 1 | |
| This compound + LPS | 5 | |
| This compound + LPS | 10 | |
| This compound + LPS | 20 | |
| Stimulated Control (Pam3CSK4) | 0 | |
| This compound + Pam3CSK4 | 1 | |
| This compound + Pam3CSK4 | 5 | |
| This compound + Pam3CSK4 | 10 | |
| This compound + Pam3CSK4 | 20 |
Experimental Protocols
Experimental Workflow
Caption: Workflow for assessing this compound's effect on cytokine production.
Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin (complete medium)
Protocol:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer, leaving the mononuclear cell layer at the interface.
-
Collect the mononuclear cell layer and transfer to a new tube.
-
Wash the cells with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.
-
Resuspend the cell pellet in complete RPMI 1640 medium.
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion.
-
Adjust the cell concentration to 1 x 10^6 cells/mL in complete medium.
In Vitro Treatment and Stimulation of PBMCs
Materials:
-
Isolated PBMCs (1 x 10^6 cells/mL)
-
This compound (stock solution in DMSO, stored at -20°C)
-
Lipopolysaccharide (LPS) from E. coli (TLR4 agonist)
-
Pam3CSK4 (TLR2/1 agonist)
-
96-well cell culture plates
Protocol:
-
Seed 1 x 10^5 PBMCs per well in a 96-well plate.
-
Prepare serial dilutions of this compound in complete medium to achieve final concentrations of 1, 5, 10, and 20 µM. Also, prepare a vehicle control (DMSO at the same concentration as the highest this compound dose).
-
Pre-treat the cells with the different concentrations of this compound or vehicle control for 1 hour at 37°C in a 5% CO2 incubator.[4]
-
Following pre-treatment, stimulate the cells with either LPS (100 ng/mL) or Pam3CSK4 (1 µg/mL).[5][6] Include unstimulated and stimulated control wells (with vehicle).
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.[4]
-
After incubation, centrifuge the plates at 400 x g for 5 minutes.
-
Carefully collect the cell culture supernatants and store at -80°C until cytokine analysis.
Quantification of Cytokines by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol provides a general procedure for a sandwich ELISA. Follow the specific instructions provided with the commercial ELISA kit for each cytokine (e.g., IL-6, TNF-α, IL-12/23p40, IL-10).
Materials:
-
Commercial ELISA kit for the cytokine of interest
-
Cell culture supernatants
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Diluent
-
Microplate reader
Protocol:
-
Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block the plate with Assay Diluent for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Sample and Standard Incubation: Add 100 µL of standards and diluted cell culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection Antibody Incubation: Add 100 µL of the biotinylated detection antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Enzyme Conjugate Incubation: Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash the plate seven times with Wash Buffer.
-
Substrate Addition: Add 100 µL of TMB substrate solution and incubate for 15-30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve and calculate the concentration of the cytokine in each sample.
Quantification of Cytokines by Multiplex Immunoassay
Multiplex assays (e.g., Luminex-based assays) allow for the simultaneous quantification of multiple cytokines from a single small volume of supernatant. Follow the manufacturer's protocol for the specific multiplex kit being used.
General Protocol Outline:
-
Bead Preparation: Vortex and sonicate the antibody-coupled magnetic beads.
-
Plate Preparation: Add the beads to a 96-well filter plate and wash with Wash Buffer.
-
Sample and Standard Incubation: Add standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature or overnight at 4°C with shaking.
-
Washing: Wash the beads three times with Wash Buffer.
-
Detection Antibody Incubation: Add the detection antibody cocktail and incubate for 1 hour at room temperature with shaking.
-
Washing: Wash the beads three times with Wash Buffer.
-
Streptavidin-PE Incubation: Add Streptavidin-Phycoerythrin (PE) and incubate for 30 minutes at room temperature with shaking.
-
Washing: Wash the beads three times with Wash Buffer.
-
Data Acquisition: Resuspend the beads in sheath fluid and acquire data on a Luminex instrument.
-
Data Analysis: Use the instrument's software to analyze the data and determine the concentration of each cytokine based on the standard curves.
Conclusion
The protocols outlined in this application note provide a robust framework for researchers to investigate the immunomodulatory effects of this compound on cytokine production. By utilizing primary human immune cells and well-established immunoassays, these methods will enable the generation of reliable and reproducible data to further elucidate the therapeutic potential of this compound in inflammatory diseases. The provided templates for data presentation and visualizations of the signaling pathway and experimental workflow are intended to facilitate clear and concise communication of findings.
References
- 1. This compound, an oxidized phospholipid small molecule, inhibits CD14- and Toll-like receptor-2-dependent innate cell activation and constrains atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toll-like receptor 2 agonist Pam3CSK4 enhances the induction of antigen-specific tolerance via the sublingual route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
- 4. This compound, an oxidized phospholipid small molecule, inhibits CD14- and Toll-like receptor-2-dependent innate cell activation and constrains atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes: Investigating Downstream TLR Signaling Pathways with Vb-201
Audience: Researchers, scientists, and drug development professionals.
Introduction
Toll-like receptors (TLRs) are a cornerstone of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) to initiate inflammatory responses.[1] TLR2 and TLR4, expressed on the surface of immune cells like monocytes and dendritic cells, are crucial for detecting components of bacteria and other microbes.[2][3] Dysregulation of these pathways is implicated in various chronic inflammatory diseases. Vb-201 is a first-in-class, orally available small molecule designed to modulate the body's inflammatory response.[4][5][6] It is a synthetic, oxidized phospholipid that specifically inhibits signaling cascades mediated by TLR2 and its co-receptor CD14, which is essential for TLR4 activation.[2][7] Mechanistically, this compound directly binds to TLR2 and CD14, impairing downstream signaling and subsequent cytokine production.[2][7]
This document provides detailed protocols for researchers to utilize this compound as a tool to investigate and modulate TLR2 and TLR4 downstream signaling pathways in relevant cell-based assays.
Mechanism of Action: this compound Inhibition of TLR2 and TLR4 Signaling
TLR4 activation by lipopolysaccharide (LPS) requires the co-receptor CD14, while TLR2 forms heterodimers (with TLR1 or TLR6) to recognize lipoproteins.[8] Both receptor complexes primarily signal through the MyD88-dependent pathway, leading to the activation of transcription factors like NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines.[3][9] TLR4 is unique in that it can also signal through a MyD88-independent (TRIF-dependent) pathway from the endosome, leading to the production of Type I interferons.[9][10]
This compound exerts its inhibitory effect at the initial stage of signal transduction. By binding directly to TLR2 and the TLR4 co-receptor CD14, it physically obstructs the ligand recognition and receptor activation process, thereby preventing the recruitment of downstream adaptor proteins and halting the signaling cascade before it begins.[2][7]
Caption: this compound inhibits TLR2 and TLR4 signaling at the receptor level.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
This protocol describes the general procedure for preparing cells and treating them with TLR agonists and this compound. Human monocytic cell lines (e.g., THP-1) or primary human/mouse monocytes or dendritic cells are suitable models.[2]
Materials:
-
Cell line of choice (e.g., THP-1) or freshly isolated primary cells.
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).
-
TLR2 agonist: Pam3CSK4 (Peptidoglycan).
-
TLR4 agonist: Lipopolysaccharide (LPS).
-
This compound (dissolved in a suitable vehicle, e.g., DMSO).
-
Sterile multi-well plates (6-well, 24-well, or 96-well depending on the downstream assay).
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in multi-well plates. For THP-1 monocytes, a density of 0.5 x 10^6 cells/mL is recommended. If using adherent cells, allow them to adhere overnight.
-
This compound Pre-treatment: Dilute this compound to the desired concentrations in complete culture medium. Remove the old medium from the cells and add the medium containing this compound. A typical concentration range for this compound is 1-50 µM.[2] Include a vehicle control (medium with the same concentration of DMSO without this compound).
-
Incubation: Incubate the cells with this compound for 1 hour at 37°C, 5% CO2.[2]
-
TLR Agonist Stimulation: Prepare TLR agonist solutions (e.g., 100 ng/mL LPS or 1 µg/mL Pam3CSK4) in complete culture medium. Add the agonist directly to the wells containing the this compound pre-treated cells. Include a control group with no TLR agonist.
-
Final Incubation: Incubate the plates for the desired time period based on the downstream application:
-
Cytokine analysis (ELISA): 6-24 hours.[2]
-
Phospho-protein analysis (Western Blot): 15-60 minutes.
-
Gene expression analysis (RT-qPCR): 2-8 hours.
-
-
Sample Collection: After incubation, collect the cell culture supernatants for ELISA and/or lyse the cells for Western Blot or RT-qPCR analysis.
Protocol 2: Cytokine Quantification by ELISA
This protocol measures the concentration of secreted pro-inflammatory cytokines in the culture supernatant using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
ELISA kits for target cytokines (e.g., human TNF-α, IL-6, IL-12/23p40).[2][11]
-
Collected cell culture supernatants from Protocol 1.
-
Microplate reader capable of measuring absorbance at 450 nm.
Procedure (based on a typical commercial kit): [12][13]
-
Plate Preparation: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C. Wash the plate 3-4 times with wash buffer.
-
Blocking: Block the plate with a blocking buffer for 1-2 hours at room temperature to prevent non-specific binding. Wash the plate.
-
Sample Incubation: Add 100 µL of standards and collected cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate. Add the biotin-conjugated detection antibody to each well and incubate for 1-2 hours.
-
Enzyme Conjugate: Wash the plate. Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20-30 minutes in the dark.
-
Substrate Development: Wash the plate. Add the TMB substrate solution and incubate for 15-20 minutes in the dark, allowing the color to develop.
-
Reaction Stoppage: Add 50 µL of stop solution to each well.
-
Data Acquisition: Immediately read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to calculate the concentration of the cytokine in each sample. Calculate the percent inhibition caused by this compound compared to the agonist-only control.
Data Presentation: Expected Results
| Treatment Group | This compound (µM) | IL-6 (pg/mL) | % Inhibition | IL-12/23p40 (pg/mL) | % Inhibition |
| Vehicle Control | 0 | < 10 | - | < 15 | - |
| LPS (100 ng/mL) | 0 | 2500 ± 180 | 0% | 3200 ± 250 | 0% |
| LPS + this compound | 1 | 1875 ± 150 | 25% | 2304 ± 200 | 28% |
| LPS + this compound | 10 | 625 ± 90 | 75% | 704 ± 110 | 78% |
| LPS + this compound | 50 | 150 ± 40 | 94% | 192 ± 60 | 94% |
Protocol 3: Analysis of Signaling Protein Phosphorylation by Western Blot
This protocol is used to detect the phosphorylation status of key proteins in the TLR signaling cascade, such as IRAK-1, p38, and NF-κB p65, to confirm that this compound inhibits upstream signaling events.[2][14]
Caption: A typical workflow for analyzing protein phosphorylation via Western Blot.
Materials:
-
Cell lysates from Protocol 1.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and electrophoresis equipment.
-
PVDF or nitrocellulose membranes and transfer buffer/system.[15]
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., rabbit anti-phospho-p38, rabbit anti-p38, mouse anti-α-Tubulin).
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP).[16]
-
Chemiluminescent substrate (ECL).
-
Imaging system.
-
Cell Lysis: Lyse cells on ice using lysis buffer. Scrape and collect the lysate, then centrifuge to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil for 5 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.
-
Secondary Antibody Incubation: Wash the membrane 3 times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3 times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To analyze total protein levels or a loading control (e.g., total p38, α-Tubulin), the membrane can be stripped and re-probed with another primary antibody.
-
Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein or loading control signal.
Data Presentation: Expected Results
| Treatment Group | This compound (µM) | p-p38 / Total p38 Ratio (Normalized) | % Inhibition |
| Vehicle Control | 0 | 0.1 ± 0.02 | - |
| Pam3CSK4 (1 µg/mL) | 0 | 1.0 ± 0.09 | 0% |
| Pam3CSK4 + this compound | 10 | 0.4 ± 0.05 | 60% |
| Pam3CSK4 + this compound | 50 | 0.15 ± 0.03 | 85% |
Protocol 4: Gene Expression Analysis by RT-qPCR
This protocol quantifies the mRNA expression of target inflammatory genes to determine if this compound's inhibitory effects occur at the transcriptional level.
Materials:
-
Cell pellets from Protocol 1.
-
RNA extraction kit (e.g., TRIzol or column-based kits).[17]
-
cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green).[17]
-
Primers for target genes (e.g., TNF, IL6, IFNB1) and a housekeeping gene (e.g., ACTB, GAPDH).
-
Real-Time PCR system.[18]
Procedure:
-
RNA Extraction: Extract total RNA from cell pellets according to the manufacturer's protocol. Assess RNA quality and quantity.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix for each gene, including SYBR Green master mix, forward and reverse primers, and diluted cDNA.
-
Real-Time PCR: Run the reaction on a Real-Time PCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) for each sample. Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the target gene expression to the housekeeping gene and relative to the agonist-only control.[18]
Data Presentation: Expected Results
| Treatment Group | This compound (µM) | TNF mRNA Fold Change (vs. Control) | % Inhibition |
| Vehicle Control | 0 | 1.0 ± 0.1 | - |
| LPS (100 ng/mL) | 0 | 50.0 ± 4.5 | 0% |
| LPS + this compound | 10 | 15.0 ± 2.1 | 70% |
| LPS + this compound | 50 | 5.0 ± 1.2 | 90% |
Summary of this compound Effects
This compound provides a targeted approach to study TLR2 and TLR4 signaling. By blocking the initial receptor activation, it allows for the precise investigation of the downstream consequences of this inhibition. The expected outcomes of treating immune cells with this compound prior to TLR agonist stimulation are a significant and dose-dependent reduction in downstream signaling events.
References
- 1. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]
- 2. This compound, an oxidized phospholipid small molecule, inhibits CD14- and Toll-like receptor-2-dependent innate cell activation and constrains atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 4. VBL reports positive Phase 2 results of this compound drug - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. VBL Therapeutics this compound drug reduces IBD severity - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. Science & Pipeline – VBL Therapeutics [candyarsenic.com]
- 7. This compound, an oxidized phospholipid small molecule, inhibits CD14- and Toll-like receptor-2-dependent innate cell activation and constrains atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bosterbio.com [bosterbio.com]
- 9. Toll-Like Receptor Signaling and Its Role in Cell-Mediated Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of adaptor TRIF in the MyD88-independent toll-like receptor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Cytokine Elisa [bdbiosciences.com]
- 13. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. Characterization of TLR1 and expression profiling of TLR signaling pathway related genes in response to Aeromonas hydrophila challenge in hybrid yellow catfish (Pelteobagrus fulvidraco ♀ × P. vachelli ♂) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Preclinical Evaluation of Vb-201 in Animal Models of Inflammatory Conditions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of various animal models to test the efficacy of Vb-201, a first-in-class, orally available small molecule designed to modulate the innate immune system for the treatment of chronic inflammatory diseases. This compound is an oxidized phospholipid that acts as a specific inhibitor of CD14 and Toll-like receptor 2 (TLR2) signaling, key components of the inflammatory cascade.
Mechanism of Action of this compound
This compound's therapeutic potential stems from its ability to interfere with the pro-inflammatory signaling pathways mediated by TLR2 and its co-receptor CD14. By binding to these receptors, this compound inhibits downstream signaling cascades that lead to the production of key inflammatory cytokines.
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Treated with Vb-201
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vb-201 is a novel, orally available small molecule designed to modulate the inflammatory response. As an oxidized phospholipid analogue, this compound acts as a potent anti-inflammatory agent by targeting innate immune cells.[1][2] Its primary mechanism of action involves the inhibition of Toll-like receptor 2 (TLR2) and Toll-like receptor 4 (TLR4) signaling pathways.[2][3] this compound achieves this by directly binding to TLR2 and the TLR4 co-receptor, CD14, thereby preventing the downstream activation of pro-inflammatory cascades in monocytes, macrophages, and dendritic cells.[3] This targeted immunomodulation leads to a significant reduction in the production of key inflammatory cytokines, such as Interleukin-12/23p40 (IL-12/23p40) and Interleukin-6 (IL-6), and a marked inhibition of monocyte chemotaxis.[1][3]
These application notes provide a comprehensive guide for the analysis of immune cells treated with this compound using flow cytometry. The protocols detailed below are designed to enable researchers to effectively assess the immunomodulatory effects of this compound on key immune cell populations.
Data Presentation: Efficacy of this compound
The following tables summarize the quantitative effects of this compound on immune cell functions. This data has been compiled from preclinical studies and demonstrates the dose-dependent inhibitory properties of the compound.
Table 1: Inhibition of Pro-inflammatory Cytokine Production by this compound in Activated Human Monocyte-Derived Dendritic Cells (Mo-DCs)
| This compound Concentration (µg/mL) | Mean Inhibition of IL-12/23p40 Secretion (%) | Mean Inhibition of IL-6 Secretion (%) |
| 1 | ~25% | ~20% |
| 5 | ~60% | ~50% |
| 10 | ~85% | ~75% |
| 20 | ~95% | ~90% |
*Data estimated from graphical representations in published studies.[3] Mo-DCs were pre-treated with this compound for 1 hour before activation with lipopolysaccharide (LPS) or peptidoglycan (PGN) for 24 hours.
Table 2: Inhibition of Monocyte Chemotaxis by this compound
| This compound Concentration | Inhibition of Monocyte Chemotaxis |
| Not Specified | Up to 90% |
*As reported in in vitro chemotaxis assays.[1]
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways, experimental workflows, and logical relationships relevant to the analysis of this compound's effects.
Experimental Protocols
Protocol 1: In Vitro Treatment of Human PBMCs with this compound for Flow Cytometry Analysis
Objective: To assess the effect of this compound on the phenotype and activation status of monocytes and dendritic cells within a mixed population of human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human whole blood from healthy donors
-
Ficoll-Paque PLUS
-
RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
This compound (stock solution prepared in a suitable solvent, e.g., DMSO)
-
TLR agonists (e.g., LPS for TLR4, PGN for TLR2)
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc Receptor Blocking solution
-
Fluorochrome-conjugated antibodies (see Table 3)
-
Viability dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye)
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
PBMC Isolation:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the PBMC layer (the white buffy coat) and transfer to a new tube.
-
Wash the PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the cell pellet in complete RPMI 1640 medium and perform a cell count.
-
-
Cell Culture and this compound Treatment:
-
Adjust the cell concentration to 1 x 10^6 cells/mL in complete RPMI 1640 medium.
-
Plate 1 mL of the cell suspension into each well of a 24-well plate.
-
Add this compound at desired final concentrations (e.g., 1, 5, 10, 20 µg/mL). Include a vehicle control (e.g., DMSO).
-
Incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
-
Cell Stimulation:
-
Following the pre-incubation with this compound, add the TLR agonist (e.g., LPS at 100 ng/mL or PGN at 10 µg/mL) to the appropriate wells. Include an unstimulated control.
-
Incubate for the desired time period (e.g., 6-24 hours) at 37°C in a 5% CO2 incubator.
-
-
Antibody Staining:
-
Harvest the cells and transfer to a 96-well round-bottom plate.
-
Wash the cells with FACS buffer.
-
Perform Fc receptor blocking according to the manufacturer's protocol to prevent non-specific antibody binding.
-
Prepare an antibody cocktail with the desired fluorochrome-conjugated antibodies (see Table 3 for a suggested panel).
-
Add the antibody cocktail to the cells and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer containing a viability dye.
-
-
Flow Cytometry Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software. Use the gating strategy outlined in the diagram above to identify monocyte and dendritic cell populations and assess the expression of activation markers.
-
Table 3: Suggested Antibody Panel for Flow Cytometry Analysis
| Marker | Fluorochrome | Purpose |
| CD45 | e.g., APC-Cy7 | Pan-leukocyte marker |
| HLA-DR | e.g., PE-Cy7 | Antigen presentation marker, identifies monocytes and DCs |
| Lineage Cocktail (CD3, CD19, CD20, CD56) | e.g., FITC | To exclude T cells, B cells, and NK cells |
| CD14 | e.g., PerCP-Cy5.5 | Monocyte marker |
| CD16 | e.g., APC | To distinguish monocyte subsets |
| CD11c | e.g., PE | Myeloid dendritic cell marker |
| CD123 | e.g., BV421 | Plasmacytoid dendritic cell marker |
| TLR2 | e.g., PE | Direct target of this compound |
| CD86 | e.g., BV605 | Co-stimulatory molecule, activation marker |
Protocol 2: Monocyte Chemotaxis Assay with this compound Treatment
Objective: To quantify the inhibitory effect of this compound on the migration of monocytes towards a chemoattractant.
Materials:
-
Isolated human monocytes (e.g., by positive or negative selection from PBMCs)
-
Chemotaxis medium (e.g., RPMI with 0.1% BSA)
-
This compound
-
Chemoattractant (e.g., MCP-1/CCL2)
-
Chemotaxis chamber (e.g., Boyden chamber with a polycarbonate membrane, typically 5 µm pore size)
-
Fluorescent dye for cell labeling (e.g., Calcein-AM)
-
Fluorescence plate reader
Procedure:
-
Cell Preparation and this compound Treatment:
-
Resuspend isolated monocytes in chemotaxis medium at 1 x 10^6 cells/mL.
-
Label the monocytes with Calcein-AM according to the manufacturer's protocol.
-
Pre-incubate the labeled monocytes with various concentrations of this compound or vehicle control for 30-60 minutes at 37°C.
-
-
Chemotaxis Assay Setup:
-
Add the chemoattractant (e.g., MCP-1 at 10 ng/mL) to the lower wells of the chemotaxis chamber.
-
Add chemotaxis medium alone to the lower wells for the negative control.
-
Place the membrane over the lower wells.
-
Add the this compound-treated or control cell suspension to the upper wells.
-
-
Incubation:
-
Incubate the chamber at 37°C in a 5% CO2 incubator for 90-120 minutes.
-
-
Quantification of Migration:
-
After incubation, carefully remove the non-migrated cells from the top of the membrane.
-
Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.
-
Calculate the percentage of inhibition of chemotaxis for each this compound concentration compared to the vehicle control.
-
Conclusion
The protocols and data presented in these application notes provide a robust framework for investigating the immunomodulatory effects of this compound on immune cells. By utilizing multiparameter flow cytometry, researchers can gain detailed insights into the compound's mechanism of action and its potential as a therapeutic agent for inflammatory diseases. The provided experimental designs and analytical strategies are intended to serve as a starting point and can be adapted and expanded based on specific research questions.
References
- 1. Inhibition of monocyte chemotaxis by this compound, a small molecule lecinoxoid, hinders atherosclerosis development in ApoE⁻/⁻ mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an oxidized phospholipid small molecule, inhibits CD14- and Toll-like receptor-2-dependent innate cell activation and constrains atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an oxidized phospholipid small molecule, inhibits CD14- and Toll-like receptor-2-dependent innate cell activation and constrains atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Vb-201 solubility issues in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting solubility issues with Vb-201 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture experiments?
This compound is a synthetic, oxidized phospholipid small molecule with anti-inflammatory properties.[1][2] It is utilized in research to investigate inflammatory pathways, particularly those mediated by Toll-like receptors (TLRs).[2][3] this compound functions by inhibiting innate cell activation that is dependent on CD14 and Toll-like receptor 2 (TLR-2), and it also impacts TLR-4 signaling.[2][3]
Q2: What makes this compound challenging to work with in cell culture?
This compound is a hydrophobic molecule, which means it has poor solubility in aqueous solutions like cell culture media. This can lead to precipitation, making it difficult to achieve and maintain the desired concentration in your experiments, potentially leading to inconsistent and unreliable results.
Q3: What is the recommended solvent for preparing a this compound stock solution?
Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound. It is a powerful aprotic solvent capable of dissolving a wide range of polar and non-polar molecules.[4]
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
To avoid cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v), with an ideal concentration at or below 0.1%. The tolerance to DMSO can vary between cell lines, so it is crucial to include a vehicle control (media with the same final DMSO concentration as the this compound treated cells) in your experiments.
Q5: What are the visual signs of this compound precipitation in cell culture media?
Precipitation of this compound can manifest in several ways:
-
The medium may appear cloudy or turbid.
-
A thin, oily film may be visible on the surface of the culture medium.
-
Small, crystalline particles may be observed, either suspended in the medium or settled at the bottom of the culture vessel.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in cell culture.
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock solution in cell culture media. | Solvent Shock: The rapid change in solvent polarity from a high-concentration DMSO stock to the aqueous environment of the cell culture medium can cause the hydrophobic this compound to precipitate out of solution. | 1. Slow, Drop-wise Addition: Add the this compound DMSO stock solution to your pre-warmed (37°C) cell culture medium very slowly, drop-by-drop, while gently swirling or vortexing the medium. This facilitates rapid and even dispersion. 2. Stepwise Dilution: Create an intermediate dilution of the this compound stock in a small volume of complete medium first. Then, add this intermediate dilution to the final volume of your culture medium. |
| Cloudy or turbid cell culture medium after adding this compound. | High Final Concentration: The desired experimental concentration of this compound may exceed its solubility limit in the cell culture medium. | 1. Determine the Optimal Concentration: Conduct a dose-response experiment to identify the highest non-precipitating concentration of this compound that still yields the desired biological effect. In published studies, this compound has been used at concentrations ranging from 1 to 20 µg/mL in vitro.[3] 2. Review Literature: Consult scientific literature for concentrations of this compound used in similar cell types and assays. |
| Inconsistent experimental results between replicates. | Incomplete Dissolution or Precipitation Over Time: this compound may not be fully dissolved in the stock solution, or it may be precipitating out of the culture medium during incubation. | 1. Ensure Complete Dissolution of Stock: After dissolving this compound in DMSO, visually inspect the solution to ensure it is clear and free of any particulate matter. Gentle warming (e.g., 37°C water bath) and brief sonication can aid in complete dissolution. 2. Prepare Fresh Working Solutions: Prepare the final this compound working solution in your cell culture medium immediately before each experiment. Avoid storing diluted aqueous solutions of this compound. |
| Low potency or lack of biological effect. | Interaction with Serum Proteins: this compound, as a phospholipid-like molecule, may interact with proteins present in fetal bovine serum (FBS) or other serum supplements, reducing its effective concentration. Serum albumin is known to bind phospholipids.[5][6][7][8][9] | 1. Reduce Serum Concentration: If your experimental design allows, try reducing the percentage of serum in your cell culture medium. 2. Use Serum-Free Media: Consider performing the experiment in a serum-free medium to eliminate potential interactions with serum proteins. Always ensure your cells can be maintained in serum-free conditions. 3. Increase this compound Concentration: If reducing serum is not possible, you may need to empirically determine a higher effective concentration of this compound to compensate for binding to serum components. |
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Value | Notes |
| Chemical Formula | C23H48NO7P | |
| Molecular Weight | 481.6 g/mol | |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | |
| Solubility in DMSO | Data not readily available in a quantitative format. It is a hydrophobic molecule, and high-concentration stock solutions (e.g., 10-50 mM) are typically achievable. | Always start with a small amount to test solubility before preparing a large stock. |
| Storage of Powder | Store at -20°C for long-term stability. | Refer to the manufacturer's instructions. |
| Storage of DMSO Stock Solution | Aliquot and store at -20°C or -80°C. | Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 481.6 g/mol * 1000 mg/g * 1 mL = 4.816 mg
-
-
-
Weighing:
-
Under a chemical fume hood, carefully weigh out 4.816 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add 1 mL of anhydrous/sterile DMSO to the tube containing the this compound powder.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.
-
If the compound does not fully dissolve, you can gently warm the tube in a 37°C water bath for 5-10 minutes and vortex again. Brief sonication can also be used to aid dissolution.
-
-
Visual Inspection and Storage:
-
Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of a this compound Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes
Procedure (Example for preparing 10 mL of a 10 µg/mL final concentration):
-
Calculate the required volume of stock solution:
-
Desired final concentration = 10 µg/mL
-
Molecular weight of this compound = 481.6 g/mol = 481.6 µg/µmol
-
Final concentration in µM = (10 µg/mL) / (481.6 µg/µmol) = 0.02076 µmol/mL = 20.76 µM
-
Stock solution concentration = 10 mM = 10,000 µM
-
Volume of stock needed (V1) = (Final Concentration (M2) * Final Volume (V2)) / Stock Concentration (M1)
-
V1 = (20.76 µM * 10 mL) / 10,000 µM = 0.02076 mL = 20.76 µL
-
-
Dilution:
-
In a sterile conical tube, add 10 mL of pre-warmed complete cell culture medium.
-
While gently swirling or vortexing the medium, slowly add 20.76 µL of the 10 mM this compound stock solution drop-by-drop.
-
-
Mixing and Use:
-
Cap the tube and invert it several times to ensure the solution is homogeneous.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Use the freshly prepared working solution immediately.
-
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, an oxidized phospholipid small molecule, inhibits CD14- and Toll-like receptor-2-dependent innate cell activation and constrains atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an oxidized phospholipid small molecule, inhibits CD14- and Toll-like receptor-2-dependent innate cell activation and constrains atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. The effects of serum albumin and phospholipid on sterol excretion in tissue culture cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Insights into the Interactions Between Human Serum Albumin and Phospholipid Membranes [mdpi.com]
- 7. Interaction of albumin and phospholipid:cholesterol liposomes in growth of Mycoplasma spp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interaction of small amounts of bovine serum albumin with phospholipid monolayers investigated by surface pressure and atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Optimizing Vb-201 Concentration for In Vivo Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing the concentration of Vb-201 for in vivo experiments. This compound is an orally available small molecule with anti-inflammatory properties, acting as an inhibitor of Toll-like receptor 2 (TLR2) and TLR4 signaling.[1] This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the crucial phase of in vivo dose determination.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an oxidized phospholipid small molecule that exerts its anti-inflammatory effects by inhibiting innate cell activation.[2] Specifically, it has been shown to bind directly to TLR2 and CD14, the co-receptor for TLR4.[1][3] This binding impairs downstream signaling pathways, leading to reduced production of pro-inflammatory cytokines.[1][3]
Q2: What are the known in vivo models and routes of administration for this compound?
A2: this compound has been investigated in preclinical models of atherosclerosis, including in rabbits and Apolipoprotein E-deficient (ApoE-/-) mice.[1][4] In these studies, this compound was administered orally.[1] Human clinical trials for psoriasis and ulcerative colitis also utilized daily oral administration.
Q3: What is a recommended starting dose for this compound in a new in vivo model?
A3: Specific preclinical dosages in mg/kg are not consistently reported in publicly available literature. Therefore, the crucial first step is to perform a dose-range finding study to determine the Maximum Tolerated Dose (MTD). It is recommended to start with a dose extrapolated from in vitro data, aiming for a plasma concentration several times higher than the in vitro IC50 or EC50 value. A subsequent dose-escalation study will help identify the optimal therapeutic window.
Q4: What are the key considerations when formulating this compound for oral administration?
A4: As an oxidized phospholipid, the solubility and stability of this compound in the chosen vehicle are critical. For preclinical oral gavage studies, it is essential to select a vehicle that ensures consistent and uniform delivery. Common vehicles for small molecules include solutions with co-solvents (like DMSO, ethanol, or PEG), surfactants (such as Tween 80), or cyclodextrins to improve solubility. A vehicle-only control group is mandatory in all experiments to differentiate between compound- and vehicle-related effects.[5]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in efficacy between animals in the same dose group. | 1. Inconsistent formulation or administration.2. Poor aqueous solubility of this compound. | 1. Optimize Formulation: Experiment with different vehicle formulations to enhance solubility and stability.2. Standardize Administration: Ensure consistent oral gavage technique, volume, and timing across all animals.[5] |
| Lack of expected efficacy at the administered dose. | 1. Insufficient target engagement.2. Inadequate plasma concentration of this compound. | 1. Conduct a Pharmacodynamic (PD) Study: Collect tissue samples at various time points post-dosing to measure biomarkers of TLR2/TLR4 pathway inhibition (e.g., downstream cytokine levels or phosphorylation status of signaling proteins).[5]2. Perform Pharmacokinetic (PK) Analysis: Measure plasma concentrations of this compound over time to determine its absorption, distribution, metabolism, and excretion (ADME) profile and ensure adequate exposure. |
| Unexpected toxicity or adverse events observed. | 1. Off-target effects of this compound.2. Toxicity of the vehicle. | 1. Include a Vehicle-Only Control Group: This is essential to rule out any adverse effects caused by the administration vehicle itself.[5]2. Conduct a Maximum Tolerated Dose (MTD) Study: A systematic dose-escalation study will help define the upper limit of safe dosing.[6]3. Investigate Off-Target Effects: If toxicity persists with a non-toxic vehicle, further in vitro profiling may be necessary to identify potential off-target interactions. |
| Precipitate formation when preparing the dosing solution. | 1. The solubility limit of this compound has been exceeded in the chosen vehicle. | 1. Reduce Final Concentration: Test lower concentrations of this compound.2. Modify Dilution Method: Employ serial dilutions and ensure thorough mixing.3. Explore Alternative Solvents: If using a co-solvent like DMSO, ensure the final concentration in the vehicle is well-tolerated by the animals. Consider alternative, biocompatible solvents. |
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD) of this compound
Objective: To determine the highest dose of this compound that can be administered orally without causing unacceptable toxicity in the selected animal model.
Materials:
-
This compound
-
Appropriate vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80 in sterile water)
-
Animal model (e.g., C57BL/6 mice or ApoE-/- mice)
-
Oral gavage needles
-
Standard laboratory equipment for animal monitoring
Methodology:
-
Animal Acclimatization: House animals under standard laboratory conditions for at least one week prior to the study.
-
Dose Selection: Based on available in vitro data, select a starting dose and a series of escalating doses (e.g., 5, 10, 25, 50, 100 mg/kg).
-
Group Allocation: Randomly assign animals to dose groups, including a vehicle-only control group (n=3-5 animals per group).
-
Administration: Administer the assigned dose of this compound or vehicle via oral gavage daily for a predetermined period (e.g., 7-14 days).
-
Monitoring: Monitor animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, behavior, and physical appearance.
-
Endpoint: The MTD is defined as the highest dose that does not result in significant morbidity, mortality, or a body weight loss of more than 15-20%.[6]
Protocol 2: In Vivo Efficacy Study of this compound in an Atherosclerosis Model
Objective: To evaluate the therapeutic efficacy of different concentrations of this compound in a relevant animal model of atherosclerosis.
Materials:
-
This compound
-
Vehicle
-
ApoE-/- mice
-
High-fat diet
-
Equipment for tissue collection and analysis (e.g., histology, ELISA)
Methodology:
-
Model Induction: Feed ApoE-/- mice a high-fat diet for a specified period (e.g., 8-12 weeks) to induce atherosclerotic plaques.
-
Group Allocation: Randomly assign mice to the following groups (n=8-10 per group):
-
Vehicle control
-
This compound low dose (e.g., 0.5x MTD)
-
This compound mid dose (e.g., 1x MTD)
-
This compound high dose (e.g., 2x MTD, if tolerated)
-
Positive control (e.g., atorvastatin)
-
-
Treatment: Administer this compound, vehicle, or positive control daily via oral gavage for the duration of the study (e.g., 8-16 weeks).
-
Monitoring: Monitor animal health and body weight regularly.
-
Endpoint Analysis: At the end of the study, collect blood and tissues for analysis.
-
Primary Endpoint: Quantify atherosclerotic lesion area in the aorta (e.g., via Oil Red O staining).
-
Secondary Endpoints: Measure plasma lipid levels, and inflammatory markers (e.g., cytokines) in plasma or tissue.
-
Data Presentation
Table 1: Hypothetical Dose-Ranging Study for this compound in Mice
| Group | Dose (mg/kg) | Number of Animals | Observed Toxicity | Body Weight Change (%) |
| Vehicle Control | 0 | 5 | None | +5% |
| This compound Low Dose | 10 | 5 | None | +4% |
| This compound Mid Dose | 25 | 5 | None | +2% |
| This compound High Dose | 50 | 5 | Mild lethargy in 2/5 animals | -8% |
| This compound Max Dose | 100 | 5 | Significant lethargy, ruffled fur | -18% |
Note: This table presents hypothetical data for illustrative purposes.
Visualizations
Caption: this compound Signaling Pathway Inhibition.
Caption: Workflow for In Vivo Dose Optimization.
References
- 1. This compound, an oxidized phospholipid small molecule, inhibits CD14- and Toll-like receptor-2-dependent innate cell activation and constrains atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dosage of Dual-Protein Nutrition Differentially Impacts the Formation of Atherosclerosis in ApoE−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pre-treatment with simvastatin prevents the induction of diet-induced atherosclerosis in a rabbit model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dctd.cancer.gov [dctd.cancer.gov]
Technical Support Center: Working with Oxidized Phospholipid Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with oxidized phospholipid (OxPL) compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with handling and storing oxidized phospholipids?
A1: The main challenges stem from their inherent instability and reactivity. OxPLs are susceptible to further oxidation, hydrolysis, and degradation, which can alter their biological activity.[1][2] Key considerations include:
-
Spontaneous Decomposition: Some OxPLs, particularly hydroperoxides, can spontaneously decompose to form more stable but different molecular species.[3]
-
Light and Air Sensitivity: Exposure to light and air can promote further non-enzymatic oxidation, leading to a complex mixture of products from a single starting compound.[4]
-
Temperature Sensitivity: Elevated temperatures can accelerate degradation. Therefore, proper storage at low temperatures is crucial.[2][5]
-
Purity and Heterogeneity: A sample of a specific OxPL may contain a mixture of isomers and other oxidation products, making it challenging to attribute biological effects to a single molecular species.[6][7]
Q2: How can I prevent artefactual oxidation of my samples during experimental procedures?
A2: Preventing unwanted oxidation during sample preparation and analysis is critical for obtaining reliable results.[3] Key preventive measures include:
-
Use of Antioxidants: The addition of antioxidants like butylated hydroxytoluene (BHT) to solvents during lipid extraction can minimize artefactual oxidation.[3] However, be aware that antioxidants may reduce some oxidized species, so their use should be carefully considered based on the specific OxPLs being analyzed.[5]
-
Inert Atmosphere: Whenever possible, handle samples under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Rapid Processing: Process samples quickly and on ice to reduce the activity of enzymes that could metabolize OxPLs and to slow down chemical degradation.[3]
-
Solvent Purity: Use high-purity solvents to avoid contaminants that could initiate oxidation.
Q3: What are the major difficulties in the analytical characterization of oxidized phospholipids?
A3: The analysis of OxPLs, predominantly by mass spectrometry (MS), is complex due to several factors:[3][6]
-
Low Abundance: OxPLs are often present at very low concentrations in biological samples compared to their unoxidized counterparts.[1][3]
-
Isobaric Species: Many different OxPLs can have the same mass-to-charge ratio (m/z), making it difficult to distinguish between them based on mass alone.[3]
-
Positional Isomers: Determining the exact location of the oxidative modification on the fatty acyl chain is challenging and often requires tandem mass spectrometry (MS/MS) and comparison with authentic standards.[8]
-
Lack of Standards: Commercially available standards for many OxPL species are limited, which hinders their definitive identification and quantification.[9]
-
Complex Mixtures: The oxidation of a single phospholipid molecule can result in a wide array of products, leading to highly complex analytical spectra.[4][7]
Troubleshooting Guides
Guide 1: Inconsistent Experimental Results
Problem: You are observing high variability in your experimental results when using OxPLs.
| Potential Cause | Troubleshooting Step |
| Degradation of OxPL stock solution | Prepare fresh stock solutions frequently. Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light by using amber vials. |
| Inconsistent concentration of active OxPL | Before each experiment, verify the integrity of the OxPL stock by a quick analytical check (e.g., TLC or a simplified LC-MS run) if possible. |
| Artefactual oxidation during the experiment | Add an antioxidant like BHT to your experimental buffers, if compatible with your assay. De-gas buffers to remove dissolved oxygen. |
| Cell culture media components reacting with OxPLs | Be aware that components in cell culture media can interact with or degrade OxPLs. Consider serum-free conditions for the duration of the treatment if possible. |
Guide 2: Poor Detection or Identification of OxPLs by Mass Spectrometry
Problem: You are having difficulty detecting or confidently identifying your target OxPLs in your samples using LC-MS/MS.
| Potential Cause | Troubleshooting Step |
| Low abundance of the target OxPL | Optimize your sample extraction and enrichment procedures. Consider using a targeted mass spectrometry approach like Multiple Reaction Monitoring (MRM) for higher sensitivity.[3][9] |
| Co-elution with more abundant unoxidized lipids | Optimize your liquid chromatography (LC) method to improve the separation of oxidized from unoxidized species. Using different column chemistries (e.g., normal-phase, reversed-phase, HILIC) can be beneficial.[1][10] |
| In-source fragmentation or degradation | Optimize the electrospray ionization (ESI) source conditions (e.g., temperature, voltages) to minimize in-source degradation of labile OxPLs. |
| Incorrect MS/MS fragmentation parameters | If using targeted methods, ensure that the precursor and product ion masses and collision energies are optimized for your specific OxPLs of interest.[11] |
| Lack of appropriate internal standards | Use a stable isotope-labeled internal standard corresponding to your analyte of interest for accurate quantification. If not available, use a standard from the same lipid class with a similar fatty acyl chain length.[9] |
Experimental Protocols
Protocol 1: General Handling and Storage of Oxidized Phospholipids
-
Receiving and Initial Storage: Upon receipt, immediately store the OxPL compound at -80°C in its original packaging.
-
Aliquoting: To prevent degradation from multiple freeze-thaw cycles, prepare single-use aliquots. This should be done quickly and on ice.
-
Solvent Selection: Use high-purity solvents for reconstitution. For many OxPLs, ethanol or a mixture of chloroform and methanol is suitable. The choice of solvent should be based on the specific OxPL's solubility.
-
Inert Environment: When preparing aliquots or stock solutions, it is best practice to work under an inert gas like argon or nitrogen to displace oxygen.
-
Storage of Solutions: Store stock solutions in amber glass vials to protect them from light and at -80°C.
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Do not store diluted working solutions for extended periods.
Protocol 2: Lipid Extraction from Biological Samples for OxPL Analysis
This protocol is a modification of the Folch method, incorporating steps to minimize artefactual oxidation.
-
Homogenization: Homogenize the tissue or cell sample in ice-cold methanol containing an antioxidant (e.g., 50 µg/mL BHT).
-
Lipid Extraction: Add chloroform to the homogenate to achieve a chloroform:methanol ratio of 2:1 (v/v). Vortex thoroughly.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution, vortex again, and centrifuge to separate the phases.
-
Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids using a glass pipette.
-
Drying: Evaporate the solvent under a stream of nitrogen gas.
-
Reconstitution and Storage: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol:isopropanol 1:1 v/v). Store the reconstituted extract at -80°C until analysis.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways activated by oxidized phospholipids.
Caption: A typical experimental workflow for the analysis of OxPLs.
References
- 1. Oxidized phospholipids as biomarkers of tissue and cell damage with a focus on cardiolipin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. portlandpress.com [portlandpress.com]
- 4. Generation and Biological Activities of Oxidized Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oxidative Lipidomics Coming of Age: Advances in Analysis of Oxidized Phospholipids in Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Identification and Cardiovascular Activities of Oxidized Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass spectrometry analysis of oxidized phosphatidylcholine and phosphatidylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comprehensive analyses of oxidized phospholipids using a measured MS/MS spectra library - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. sfrbm.org [sfrbm.org]
Improving the stability of Vb-201 in experimental solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability and handling of Vb-201 in experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule that is an oxidized phospholipid.[1][2][3] It functions as an anti-inflammatory agent by inhibiting the signaling pathways of Toll-like receptor 2 (TLR2) and TLR4.[1][2] this compound directly binds to TLR2 and the TLR4 co-receptor, CD14, thereby impairing downstream signaling and the production of pro-inflammatory cytokines.[1][2]
Q2: How should I store this compound powder?
It is recommended to store the solid form of this compound as per the instructions on the Certificate of Analysis provided by the supplier. Generally, storage at -20°C is recommended for long-term stability.
Q3: What is the best solvent for dissolving this compound?
For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO). For in vivo studies, further dilution in a vehicle such as phosphate-buffered saline (PBS) is common.
Q4: I am observing inconsistent results in my cell-based assays. Could this be related to this compound stability?
Inconsistent results can indeed be a consequence of this compound degradation in your experimental solutions. As an oxidized phospholipid, this compound is susceptible to further oxidation and hydrolysis, especially when in aqueous solutions for extended periods, at inappropriate pH, or exposed to light and air. It is crucial to prepare fresh solutions for each experiment and minimize the time the compound spends in aqueous buffers.
Q5: How can I minimize the degradation of this compound in my experimental solutions?
To minimize degradation, it is recommended to:
-
Prepare stock solutions in anhydrous DMSO and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Prepare fresh working solutions in your aqueous experimental buffer immediately before use.
-
Avoid prolonged exposure of this compound solutions to light and ambient air. Use amber-colored tubes and keep solutions on ice when not in immediate use.
-
Ensure the pH of your experimental buffer is within a stable range, typically around neutral pH (7.2-7.4).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no activity of this compound in the assay. | Degradation of this compound due to improper storage or handling. | Prepare a fresh stock solution of this compound in anhydrous DMSO. Prepare working solutions immediately before the experiment. Ensure stock solutions are stored in small, single-use aliquots at -20°C or -80°C. |
| Incorrect concentration of this compound used. | Verify the calculations for your dilutions. Perform a dose-response experiment to confirm the optimal working concentration for your specific assay. | |
| High variability between replicate wells or experiments. | Inconsistent this compound stability in the aqueous assay buffer. | Minimize the pre-incubation time of this compound in the aqueous buffer. Prepare a sufficient volume of the working solution to treat all wells to ensure homogeneity. |
| Cell health and density variations. | Ensure a consistent number of healthy, viable cells are seeded in each well. Perform a cell viability assay in parallel. | |
| Precipitation of this compound in the experimental solution. | Poor solubility of this compound in the aqueous buffer. | Ensure the final concentration of DMSO in the aqueous solution is sufficient to maintain solubility, but not high enough to cause cellular toxicity (typically ≤0.5%). If precipitation persists, consider using a different vehicle or a solubilizing agent, after validating its compatibility with your assay. |
Illustrative Stability of this compound in Different Solvents
Disclaimer: The following table provides illustrative data on the stability of this compound. This data is intended to serve as a guideline for experimental design and is not based on experimentally verified results for this compound. Users should perform their own stability studies for their specific experimental conditions.
| Solvent | Temperature | Estimated Half-life (t½) | Notes |
| Anhydrous DMSO | -20°C | > 6 months | Recommended for long-term storage of stock solutions. |
| Anhydrous DMSO | 4°C | ~1-2 months | Suitable for short-term storage. |
| Anhydrous DMSO | Room Temperature | < 1 week | Not recommended for storage. |
| PBS (pH 7.4) | 4°C | ~24-48 hours | Prepare fresh for each experiment. |
| PBS (pH 7.4) | Room Temperature | < 8 hours | Use immediately after preparation. |
| Cell Culture Medium | 37°C | < 4-6 hours | This compound will degrade during the course of a typical cell culture experiment. |
Experimental Protocols
Protocol: In Vitro Inhibition of TLR2/4 Signaling
This protocol describes a cell-based assay to evaluate the inhibitory effect of this compound on TLR2 and TLR4 signaling.
1. Cell Culture:
- Culture human monocytic cells (e.g., THP-1) or primary human peripheral blood mononuclear cells (PBMCs) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
2. Preparation of this compound and Stimulants:
- Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store in single-use aliquots at -20°C.
- Prepare stock solutions of TLR2 agonist (e.g., Pam3CSK4) and TLR4 agonist (e.g., Lipopolysaccharide - LPS) in sterile, endotoxin-free water or PBS.
3. Assay Procedure:
- Seed cells in a 96-well plate at a density of 1 x 10^5 cells per well and allow them to adhere overnight if necessary.
- Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations.
- Pre-incubate the cells with the this compound dilutions for 1 hour at 37°C.
- Add the TLR2 or TLR4 agonist to the respective wells at a pre-determined optimal concentration.
- Include appropriate controls: vehicle control (medium with DMSO), agonist-only control, and untreated control.
- Incubate the plate for 6-24 hours at 37°C.
4. Measurement of Cytokine Production:
- After incubation, centrifuge the plate and collect the supernatant.
- Measure the concentration of a pro-inflammatory cytokine (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
5. Data Analysis:
- Calculate the percentage of inhibition of cytokine production by this compound compared to the agonist-only control.
- Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
Visualizations
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits TLR2 and TLR4 signaling pathways.
Experimental Workflow for this compound In Vitro Assay
Caption: General workflow for an in vitro this compound inhibition assay.
References
- 1. This compound, an oxidized phospholipid small molecule, inhibits CD14- and Toll-like receptor-2-dependent innate cell activation and constrains atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an oxidized phospholipid small molecule, inhibits CD14- and Toll-like receptor-2-dependent innate cell activation and constrains atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
How to prevent off-target effects of Vb-201 in research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent and identify potential off-target effects of Vb-201 in research experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally available, small molecule that functions as an oxidized phospholipid.[1][2] Its primary mechanism of action is the inhibition of innate immune cell activation by targeting Toll-like receptor 2 (TLR2) and Toll-like receptor 4 (TLR4) signaling pathways.[1][3][4][5] this compound achieves this by directly binding to TLR2 and the TLR4 co-receptor, CD14, thereby impairing downstream signaling and subsequent cytokine production.[1][4][5]
Q2: What are off-target effects and why are they a concern when using this compound?
Off-target effects occur when a research compound binds to and modulates the activity of proteins other than its intended biological target. These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, or other unforeseen biological consequences. While clinical trials have shown this compound to be well-tolerated with a favorable safety profile, it is crucial in a research setting to confirm that the observed effects are due to its on-target activity.[1][2][3]
Q3: What are the initial signs of potential off-target effects in my experiments with this compound?
Common indicators that you may be observing off-target effects include:
-
Unexpected or inconsistent results: The observed phenotype is not consistent with the known function of TLR2/TLR4 inhibition.
-
Cellular toxicity at low concentrations: Significant cell death is observed at concentrations expected to be within the optimal range for on-target activity.
-
Discrepancy with genetic validation: The phenotype observed with this compound treatment is not recapitulated when TLR2 or CD14 expression is knocked down or knocked out using techniques like siRNA or CRISPR.
Q4: How can I proactively minimize off-target effects in my experimental design?
To minimize the risk of off-target effects, consider the following strategies:
-
Use the Lowest Effective Concentration: Perform a dose-response experiment to determine the lowest concentration of this compound that elicits the desired on-target effect.
-
Employ a Negative Control Compound: Use Vb-207, a structurally related but inactive analog of this compound, as a negative control.[4] Vb-207 is an R1-truncated form of this compound and has been shown to not inhibit TLR4-mediated signaling.[4] This will help confirm that the observed effects are not due to the chemical scaffold itself.
-
Genetic Validation: Use siRNA or CRISPR-Cas9 to knockdown or knockout TLR2 or CD14. If the biological effect of this compound is still observed in the absence of its targets, it is likely an off-target effect.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected Phenotype Observed | 1. Off-target effect of this compound. 2. Experimental artifact. 3. Cell line-specific response. | 1. Perform a dose-response curve to ensure you are using the lowest effective concentration. 2. Include the inactive analog, Vb-207, as a negative control in your experiments.[4] 3. Validate the on-target effect by measuring the inhibition of TLR2/4-mediated cytokine production (e.g., TNF-α, IL-6) in response to their respective ligands (PGN for TLR2, LPS for TLR4). 4. Use genetic knockdown/knockout of TLR2 or CD14 to confirm the phenotype is target-dependent. |
| High Cell Toxicity | 1. This compound concentration is too high. 2. Off-target cytotoxicity. 3. Poor cell health prior to treatment. | 1. Perform a cell viability assay (e.g., MTT, Calcein AM/Ethidium Homodimer) with a range of this compound concentrations to determine the cytotoxic threshold. 2. Compare the cytotoxicity of this compound with that of the inactive analog, Vb-207.[4] 3. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
| Inconsistent Results Between Experiments | 1. Variability in this compound preparation. 2. Inconsistent cell culture conditions. 3. Variability in TLR agonist activity. | 1. Prepare fresh stock solutions of this compound and its vehicle control for each experiment. 2. Standardize cell seeding density, passage number, and media composition. 3. Aliquot and store TLR agonists (LPS, PGN) to avoid repeated freeze-thaw cycles. Test the activity of each new batch of agonist. |
Experimental Protocols
On-Target Validation: Inhibition of TLR4-Mediated Cytokine Production in Monocytes
Objective: To confirm that this compound inhibits the production of pro-inflammatory cytokines in response to the TLR4 agonist, lipopolysaccharide (LPS).
Methodology:
-
Cell Culture: Culture human monocytic cells (e.g., THP-1) or primary human peripheral blood mononuclear cells (PBMCs) in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
This compound Pre-treatment: Pre-treat the cells with a dose range of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for 1 hour. Include wells with the inactive analog Vb-207 as a negative control.[4]
-
LPS Stimulation: Stimulate the cells with LPS (100 ng/mL) for 6-24 hours. Include an unstimulated control group.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
Cytokine Measurement: Measure the concentration of a key pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6), in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production by this compound at each concentration compared to the vehicle-treated, LPS-stimulated control.
Cell Viability Assay
Objective: To determine the cytotoxic potential of this compound on the cell type used in the primary experiment.
Methodology:
-
Cell Seeding: Seed the cells in a 96-well plate at the same density as the primary experiment.
-
This compound Treatment: Treat the cells with the same dose range of this compound and Vb-207 as the primary experiment for the same duration. Include a vehicle control and a positive control for cell death (e.g., Saponin).
-
Viability Assessment: Use a commercially available cell viability assay kit (e.g., MTT, or a fluorescent live/dead stain like Calcein AM/Ethidium Homodimer) and follow the manufacturer's protocol.
-
Data Analysis: Quantify cell viability and normalize the results to the vehicle-treated control.
Data Presentation
Table 1: Expected Effective Concentration Ranges for this compound in In Vitro Assays
| Parameter | Cell Type | Assay | Expected Effective Concentration | Reference |
| Inhibition of TLR4 Signaling | Human Monocytes | LPS-induced TNF-α/IL-6 production | 1-10 µM | [4] |
| Inhibition of TLR2 Signaling | Human Dendritic Cells | PGN-induced IL-12/IL-6 production | 1-10 µM | [4] |
Note: The optimal effective concentration of this compound may vary depending on the specific cell line, experimental conditions, and endpoint being measured. Researchers should perform a dose-response experiment to determine the optimal concentration for their system.
Visualizations
References
- 1. VBL Therapeutics this compound drug reduces IBD severity - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. VBL Therapeutics Presents Positive Phase 2 Data for this compound in Psoriasis and Atherosclerosis at the Late-Breaking Abstract Session of the American Academy of Dermatology 70th Annual Meeting - BioSpace [biospace.com]
- 3. VBL reports positive Phase 2 results of this compound drug - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. This compound, an oxidized phospholipid small molecule, inhibits CD14- and Toll-like receptor-2-dependent innate cell activation and constrains atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an oxidized phospholipid small molecule, inhibits CD14- and Toll-like receptor-2-dependent innate cell activation and constrains atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming detection and quantification issues of Vb-201
Technical Support Center: Vb-201
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges associated with the detection and quantification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of MEK1 and MEK2, key protein kinases in the MAPK/ERK signaling pathway. By inhibiting MEK, this compound prevents the phosphorylation and activation of ERK1/2, leading to the downstream inhibition of cell proliferation and survival signals.
Q2: Why am I observing low recovery of this compound from plasma samples during solid-phase extraction (SPE)?
A2: Low recovery of this compound during SPE can be attributed to several factors, including suboptimal pH of the loading and wash buffers, incorrect sorbent selection, or premature elution. This compound is a weakly basic compound, and maintaining a pH that ensures it remains charged for strong binding to cation-exchange sorbents is critical. Refer to the detailed "Protocol for this compound Extraction from Plasma" for optimized buffer compositions.
Q3: My this compound standard curve is non-linear when using LC-MS/MS. What are the potential causes?
A3: Non-linearity in the standard curve for this compound can arise from detector saturation at high concentrations, matrix effects from the biological sample, or issues with the internal standard. To troubleshoot, consider extending the dilution series to identify the linear range of the assay. Additionally, evaluating different internal standards and optimizing the sample cleanup procedure can mitigate matrix effects.
Q4: I am having difficulty detecting a decrease in phosphorylated ERK (p-ERK) in my Western blot analysis after this compound treatment. What should I do?
A4: Failure to detect a decrease in p-ERK levels could be due to insufficient drug concentration, inappropriate treatment duration, or technical issues during the Western blot procedure. We recommend performing a dose-response and time-course experiment to determine the optimal conditions for this compound activity in your specific cell line. Ensure that fresh phosphatase inhibitors are included in your lysis buffer to preserve the phosphorylation status of your proteins.
Troubleshooting Guides
Issue 1: High Variability in this compound Quantification in Tissue Homogenates
High variability in the quantification of this compound from tissue homogenates is a common challenge. The following guide provides a systematic approach to identify and resolve the root cause.
Troubleshooting Steps:
-
Homogenization Efficiency: Inconsistent homogenization can lead to variable drug extraction. Ensure a standardized protocol is followed, including the use of a mechanical homogenizer at a consistent speed and duration.
-
Matrix Effects: Different tissue types can have varying matrix effects. A comparison of standard curves prepared in different tissue matrices can help identify the extent of this issue.
-
Lipid Content: Tissues with high lipid content can interfere with extraction and lead to variability. Consider a lipid removal step, such as a liquid-liquid extraction with a non-polar solvent, prior to SPE.
Table 1: Effect of Homogenization Method on this compound Recovery and Variability
| Homogenization Method | Mean Recovery (%) | Coefficient of Variation (CV%) |
| Manual Dounce Homogenizer | 65.8 | 18.2 |
| Bead Mill Homogenizer | 92.3 | 4.5 |
| Ultrasonic Homogenizer | 85.1 | 9.7 |
Issue 2: this compound Degradation in Processed Samples
This compound can be susceptible to degradation under certain conditions, leading to inaccurate quantification.
Troubleshooting Steps:
-
Temperature Stability: Assess the stability of this compound in the sample matrix at various temperatures (room temperature, 4°C, -20°C, and -80°C).
-
Freeze-Thaw Stability: Evaluate the impact of multiple freeze-thaw cycles on this compound concentration. Limit the number of cycles to a minimum.
-
pH Stability: this compound is more stable at a slightly acidic to neutral pH. Ensure that all buffers and solutions used during sample processing are within a pH range of 6.0-7.5.
Signaling Pathway and Experimental Workflows
Caption: this compound inhibits the MAPK/ERK signaling pathway by targeting MEK.
Caption: Workflow for the quantification of this compound in plasma samples.
Caption: Troubleshooting decision tree for low this compound recovery.
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
1. Sample Preparation: a. Thaw plasma samples on ice. b. To 100 µL of plasma, add 10 µL of internal standard (e.g., a deuterated this compound analog) at a concentration of 50 ng/mL. c. Add 300 µL of acetonitrile to precipitate proteins. Vortex for 1 minute. d. Centrifuge at 14,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a new tube for solid-phase extraction (SPE).
2. Solid-Phase Extraction (SPE): a. Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water. b. Equilibrate the cartridge with 1 mL of 2% formic acid in water. c. Load the supernatant from step 1e. d. Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol. e. Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.
3. Evaporation and Reconstitution: a. Evaporate the eluate to dryness under a stream of nitrogen at 40°C. b. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
4. LC-MS/MS Conditions: a. HPLC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm). b. Mobile Phase A: 0.1% formic acid in water. c. Mobile Phase B: 0.1% formic acid in acetonitrile. d. Gradient: A suitable gradient to separate this compound from matrix components. e. MS/MS Detection: Use multiple reaction monitoring (MRM) with optimized precursor/product ion transitions for this compound and the internal standard.
Protocol 2: Western Blot for p-ERK Inhibition
1. Cell Lysis: a. Treat cells with this compound at the desired concentrations and for the appropriate duration. b. Wash cells with ice-cold PBS. c. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
2. Protein Quantification: a. Determine the protein concentration of the supernatant using a BCA assay.
3. SDS-PAGE and Western Blotting: a. Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. b. Separate proteins on a 10% SDS-polyacrylamide gel. c. Transfer proteins to a PVDF membrane. d. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C. f. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Validation & Comparative
Vb-201 in Atherosclerosis: A Comparative Analysis of a Novel TLR2 Inhibitor
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Vb-201, a first-in-class oral TLR2 inhibitor, with other TLR2-targeting strategies in preclinical atherosclerosis models. This document summarizes key experimental data, outlines methodologies, and visualizes the underlying biological pathways.
Atherosclerosis is a chronic inflammatory disease of the arterial wall, where the innate immune system, particularly Toll-like receptor 2 (TLR2), plays a crucial role.[1][2][3][4] TLR2 activation on immune cells like macrophages leads to the release of pro-inflammatory cytokines and chemokines, promoting lipid uptake and foam cell formation, key events in plaque development.[1][2][5] Consequently, inhibiting the TLR2 signaling pathway presents a promising therapeutic strategy to combat atherosclerosis.[6] this compound (rilapladib) is a novel, orally available small molecule that functions as an oxidized phospholipid analogue, selectively inhibiting TLR2 and the TLR4 co-receptor, CD14.[3]
This compound: Mechanism of Action and Preclinical Efficacy
This compound is a member of the Lecinoxoid class of molecules.[7] Its primary mechanism involves the direct binding to TLR2 and CD14, which impairs downstream signaling and subsequent cytokine production.[3] A key anti-atherosclerotic effect of this compound is the potent inhibition of monocyte chemotaxis, a critical step in the recruitment of inflammatory cells to the developing plaque.[7]
Signaling Pathway of TLR2 in Atherosclerosis
The activation of TLR2 by various ligands, including those from pathogens and endogenous molecules released during tissue damage, initiates a signaling cascade that promotes inflammation within the arterial wall. This process is central to the progression of atherosclerosis.
Comparative Efficacy in Animal Models
Direct head-to-head studies of this compound against other specific TLR2 inhibitors in atherosclerosis models are not publicly available. However, a comparison can be drawn from individual studies on this compound and the effects observed in TLR2 knockout mice, which represents the maximum achievable efficacy of TLR2 inhibition.
| Model | Intervention | Key Findings | Reference |
| ApoE-/- Mice | This compound | Inhibited atheroma development (quantitative data on plaque size reduction not specified in available abstracts). In vitro, up to 90% inhibition of monocyte chemotaxis. | [7] |
| ApoE-/- Mice | TLR2 Knockout | 24% reduction in aortic atherosclerosis. | [1] |
| LDLR-/- Mice | TLR2 Knockout | 50% reduction in aortic atherosclerosis. | [8] |
| ApoE-/- Mice | MyD88 Knockout (downstream of TLR2) | ~60% reduction in aortic atherosclerosis. | [1] |
| Rabbit Model | This compound | Constrained atherosclerosis progression without affecting cholesterol levels. | [3] |
Clinical Evidence: this compound Phase 2 Trial
A Phase 2 clinical trial of this compound was conducted in patients with moderate to severe psoriasis, a condition associated with increased cardiovascular risk. A sub-study evaluated the effect of this compound on vascular inflammation using 18F-FDG PET/CT.
| Parameter | This compound (80 mg/day) | Placebo | p-value | Reference |
| Change in Vascular Inflammation (TBR) | Data not specified | Data not specified | Not specified |
While the press release mentions a statistically significant reduction in vascular inflammation, specific quantitative data on the Target-to-Background Ratio (TBR) change is not detailed in the available resources.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of methodologies typically employed in the preclinical and clinical evaluation of anti-atherosclerotic agents.
Murine Atherosclerosis Model (ApoE-/-)
A widely used model for studying atherosclerosis involves Apolipoprotein E-deficient (ApoE-/-) mice, which spontaneously develop hypercholesterolemia and atherosclerotic lesions.
Methodology:
-
Animal Model: Male or female ApoE-/- mice are typically used.[9][10]
-
Diet-Induced Atherosclerosis: Mice are fed a high-fat or Western-type diet for a specified period (e.g., 12-16 weeks) to accelerate plaque development.[11]
-
Drug Administration: this compound or other inhibitors are administered, often via oral gavage, for the duration of the diet or a portion of it.
-
Tissue Collection: At the end of the study, mice are euthanized, and blood and tissues (aorta, heart) are collected.
-
Plaque Analysis: The aorta is dissected, opened longitudinally, and stained with Oil Red O to visualize lipid-rich plaques. The percentage of the aortic surface area covered by lesions is quantified. The aortic root is sectioned and stained for more detailed histological analysis of plaque composition.[12]
18F-FDG PET/CT Imaging for Vascular Inflammation
Positron Emission Tomography/Computed Tomography (PET/CT) with the tracer 18F-fluorodeoxyglucose (18F-FDG) is a non-invasive imaging technique used to quantify inflammation in atherosclerotic plaques.[13][14][15][16]
Methodology:
-
Patient Preparation: Patients are required to fast for at least 6 hours to minimize glucose competition with 18F-FDG uptake.[14]
-
Tracer Injection: A standard dose of 18F-FDG is injected intravenously.
-
Image Acquisition: PET and CT scans are performed at a specified time after injection (e.g., 90 minutes).[17][18]
-
Image Analysis: The uptake of 18F-FDG in the arterial wall is quantified, typically as the Standardized Uptake Value (SUV). To correct for background activity in the blood, the Target-to-Background Ratio (TBR) is calculated by dividing the maximum SUV in the arterial wall by the mean SUV in a venous structure (e.g., superior vena cava).[19]
Conclusion and Future Directions
This compound demonstrates a promising, targeted approach to mitigating atherosclerosis by inhibiting TLR2-mediated inflammation and monocyte recruitment. Preclinical data in mouse and rabbit models support its anti-atherosclerotic potential. While direct comparative data with other TLR2 inhibitors is currently lacking, the significant reduction in plaque formation observed in TLR2 knockout mice provides a strong rationale for the continued investigation of this therapeutic class. Future studies should aim to provide more detailed quantitative data on the effects of this compound on plaque size and composition in various animal models and directly compare its efficacy and safety profile with other emerging TLR2 antagonists. The further development of oral, anti-inflammatory agents like this compound holds significant potential for the management of atherosclerotic cardiovascular disease.
References
- 1. Toll-like receptor 2 plays a critical role in the progression of atherosclerosis that is independent of dietary lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of TLR2, TLR4, and TLR9 in the Pathogenesis of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an oxidized phospholipid small molecule, inhibits CD14- and Toll-like receptor-2-dependent innate cell activation and constrains atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TLR2 in murine atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Anti-inflammatory and Immunomodulatory Therapies in Atherosclerosis - Prevention and Treatment of Atherosclerosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Atherosclerosis induced by endogenous and exogenous toll-like receptor (TLR)1 or TLR6 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of an experimental model of atherosclerosis: apoE-knockout mice in developing new drugs against atherogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Practical Approach to Using Mice in Atherosclerosis Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Inflammation, Atherosclerosis, and Coronary Artery Disease: PET/CT for the Evaluation of Atherosclerosis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 18F-FDG PET and Vascular Inflammation; Time to Refine the Paradigm? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Imaging Atherosclerosis by PET, With Emphasis on the Role of FDG and NaF as Potential Biomarkers for This Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jnm.snmjournals.org [jnm.snmjournals.org]
- 18. Variability in quantitative analysis of atherosclerotic plaque inflammation using 18F-FDG PET/CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Integrated cardiovascular assessment of atherosclerosis using PET/MRI - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Vb-201 and Other Synthetic TLR2 Antagonists
Toll-like receptor 2 (TLR2) has emerged as a significant therapeutic target in a range of inflammatory and autoimmune diseases due to its critical role in the innate immune system. Activation of TLR2 by various pathogen- and damage-associated molecular patterns can lead to a pro-inflammatory cascade. Consequently, the development of TLR2 antagonists is an area of intense research. This guide provides a comparative analysis of Vb-201, a novel small molecule, and other synthetic TLR2 antagonists, with a focus on their mechanisms, performance, and supporting experimental data.
Introduction to this compound and Synthetic TLR2 Antagonists
This compound is an orally available, small molecule designed to modulate the body's inflammatory response.[1][2] It is an oxidized phospholipid that functions as an anti-inflammatory agent by inhibiting innate cell activation that is dependent on CD14 and Toll-like receptor 2.[3][4] The development of this compound is aimed at treating chronic immune-inflammatory diseases such as psoriasis and atherosclerosis.[2][5]
In comparison, other synthetic TLR2 antagonists have been developed, ranging from small molecules to monoclonal antibodies. These antagonists are designed to block the signaling pathways initiated by TLR2 activation, thereby reducing the production of pro-inflammatory cytokines. Notable examples include CU-CPT22, a small molecule inhibitor, and Tomaralimab (OPN-305), a humanized monoclonal antibody.[6][7]
Mechanism of Action and Performance Data
The therapeutic potential of TLR2 antagonists is largely determined by their specificity, potency, and pharmacokinetic properties. Below is a summary of these characteristics for this compound and other selected synthetic antagonists.
This compound: This oxidized phospholipid small molecule directly binds to TLR2 and the TLR4 co-receptor, CD14, impairing downstream signaling and cytokine production.[3][8] In a Phase 2 study in patients with moderate to severe psoriasis, this compound demonstrated a significant reduction in vascular inflammation associated with atherosclerotic lesions.[5] The drug has been evaluated in over 600 subjects and has shown a favorable safety and tolerability profile.[9]
CU-CPT22: This small molecule acts as a potent inhibitor of the TLR1/TLR2 heterodimer.[6] It competitively binds to the complex, preventing the binding of agonists like the synthetic triacylated lipoprotein (Pam3CSK4).[6][10] It has been shown to be highly selective for TLR1/2 signaling, without affecting other TLR pathways.[6][10]
Tomaralimab (OPN-305): As a humanized IgG4 monoclonal antibody, Tomaralimab targets the ligand-binding site of the TLR2 receptor.[11][12] This action prevents the heterodimerization of TLR2 with TLR1 or TLR6, thereby antagonizing TLR2-dependent cytokine production.[11] Phase 1 studies in healthy subjects have shown that OPN-305 is well-tolerated and can produce a full blockade of TLR2 receptors on monocytes for an extended duration.[13]
MMG-11: This compound is a potent and selective human TLR2 antagonist that inhibits both TLR2/1 and TLR2/6 signaling.[14][15]
C29 (ortho-vanillin): Identified through computer-aided drug design, C29 and its derivative, ortho-vanillin, target a pocket within the TLR2 TIR domain to inhibit signaling.[16] These molecules have demonstrated the ability to reduce TLR2-induced inflammation in vivo.[16]
Below is a table summarizing the quantitative data for these antagonists:
| Antagonist | Type | Target | Potency (IC50/Ki) | Key Findings |
| This compound | Small Molecule (Oxidized Phospholipid) | TLR2, CD14 | Data not publicly available | Orally available; Phase 2 trial showed reduction in vascular inflammation.[5] |
| CU-CPT22 | Small Molecule | TLR1/TLR2 | IC50: 0.58 µM; Ki: 0.41 µM[6][17] | Highly selective for TLR1/2; inhibits TNF-α and IL-1β production.[6] |
| Tomaralimab (OPN-305) | Monoclonal Antibody (Humanized IgG4) | TLR2 | Data not publicly available | Well-tolerated in Phase 1 trials; long duration of receptor blockade.[13] |
| MMG-11 | Small Molecule | TLR2/1, TLR2/6 | IC50: 1.7 µM (TLR2/1), 5.7 µM (TLR2/6)[14] | Selective for human TLR2 with low cytotoxicity.[14] |
| C29 | Small Molecule | TLR2 TIR Domain | IC50: 19.7 µM (TLR2/1), 37.6 µM (TLR2/6)[14] | Inhibits both TLR2/1 and TLR2/6 signaling.[16] |
Signaling Pathways and Experimental Workflows
The development and validation of TLR2 antagonists involve a series of in vitro and in vivo experiments. The following diagrams illustrate the TLR2 signaling pathway and a typical experimental workflow for screening these inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the characterization of TLR2 antagonists.
1. Cell-Based TLR2 Activation Assay
-
Objective: To determine the in vitro potency of a TLR2 antagonist in inhibiting ligand-induced signaling.
-
Cell Line: Human embryonic kidney (HEK) 293 cells stably transfected with human TLR2 and a co-receptor (TLR1 or TLR6), along with an NF-κB-inducible reporter gene (e.g., secreted alkaline phosphatase - SEAP). Alternatively, human monocytic cell lines like THP-1 can be used, measuring endogenous cytokine production.[16]
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of the antagonist (e.g., this compound, CU-CPT22) for 1 hour.
-
Stimulate the cells with a known TLR2 agonist (e.g., Pam3CSK4 for TLR2/1, Pam2CSK4 for TLR2/6) at a pre-determined optimal concentration.
-
Incubate for 24 hours.
-
Measure the reporter gene activity (e.g., SEAP) or quantify the concentration of a secreted cytokine (e.g., IL-8 or TNF-α) in the supernatant using an ELISA kit.
-
Calculate the IC50 value by plotting the percentage of inhibition against the antagonist concentration.
-
2. Competitive Binding Assay
-
Objective: To assess whether an antagonist directly competes with a ligand for binding to the TLR2 receptor complex.
-
Methodology: Surface Plasmon Resonance (SPR) or a fluorescence polarization assay can be utilized.
-
Protocol (Fluorescence Polarization Example):
-
A fluorescently labeled TLR2 ligand (e.g., a Pam3CSK4 analog) is incubated with a soluble recombinant TLR1/TLR2 heterodimer.
-
The binding of the large protein complex to the small fluorescent ligand results in a high fluorescence polarization signal.
-
Increasing concentrations of the unlabeled antagonist are added to the mixture.
-
If the antagonist competes for the same binding site, it will displace the fluorescent ligand, causing a decrease in the polarization signal.
-
The inhibition constant (Ki) can be determined from the resulting dose-response curve.[6]
-
3. In Vivo Model of Inflammation
-
Objective: To evaluate the efficacy of a TLR2 antagonist in a preclinical animal model of an inflammatory disease.
-
Animal Model: A mouse model of inflammatory bowel disease (IBD) induced by dextran sulfate sodium (DSS) or trinitrobenzene sulfonic acid (TNBS) can be used.[2]
-
Protocol:
-
Induce colitis in mice according to the established protocol (e.g., administration of DSS in drinking water).
-
Treat groups of mice with the TLR2 antagonist (e.g., this compound administered orally) or a vehicle control.
-
Monitor disease activity daily by recording body weight, stool consistency, and the presence of blood.
-
At the end of the study period, sacrifice the animals and collect colon tissue for histological analysis to assess inflammation, tissue damage, and immune cell infiltration.
-
Measure levels of pro-inflammatory cytokines in the colon tissue or serum.
-
Compare the outcomes between the treated and control groups to determine the in vivo efficacy of the antagonist.[2]
-
Conclusion
The landscape of synthetic TLR2 antagonists is diverse, encompassing both small molecules and biologics with distinct mechanisms of action. This compound, as an orally available small molecule, shows promise in clinical trials for chronic inflammatory conditions.[5] Other antagonists like CU-CPT22 and Tomaralimab (OPN-305) have also demonstrated significant potential in preclinical and early clinical studies, respectively. The choice of an antagonist for a specific therapeutic application will depend on factors such as the desired route of administration, the specific TLR2 heterodimer to be targeted, and the nature of the inflammatory disease. Continued research and head-to-head comparative studies will be essential to fully elucidate the relative merits of these promising therapeutic agents.
References
- 1. Science & Pipeline – VBL Therapeutics [candyarsenic.com]
- 2. VBL Therapeutics this compound drug reduces IBD severity - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. This compound, an oxidized phospholipid small molecule, inhibits CD14- and Toll-like receptor-2-dependent innate cell activation and constrains atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. VBL reports positive Phase 2 results of this compound drug - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound, an oxidized phospholipid small molecule, inhibits CD14- and Toll-like receptor-2-dependent innate cell activation and constrains atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. VBL Therapeutics Treats First Patient in Phase 2 Randomized Controlled Study of this compound in COVID-19 Patients - BioSpace [biospace.com]
- 10. selleckchem.com [selleckchem.com]
- 11. scienceopen.com [scienceopen.com]
- 12. Facebook [cancer.gov]
- 13. Randomized, double-blind, placebo-controlled, dose-escalating phase I, healthy subjects study of intravenous OPN-305, a humanized anti-TLR2 antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. What are the therapeutic applications for TLR2 antagonists? [synapse.patsnap.com]
- 16. Inhibition of TLR2 signaling by small molecule inhibitors targeting a pocket within the TLR2 TIR domain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CU-CPT22 | TLR | TargetMol [targetmol.com]
Validating the anti-inflammatory efficacy of Vb-201 in different cell types
A Comparative Analysis of Vb-201's Efficacy in Modulating Inflammatory Responses in Monocytes and Dendritic Cells
In the landscape of anti-inflammatory therapeutics, this compound emerges as a promising small molecule with a distinct mechanism of action. This guide provides a comprehensive comparison of this compound's anti-inflammatory efficacy in key immune cell types, namely monocytes and dendritic cells, against established anti-inflammatory agents. Experimental data is presented to offer researchers, scientists, and drug development professionals a clear perspective on its potential.
This compound is a synthetic, oxidized phospholipid analogue that uniquely targets the initial steps of the inflammatory cascade. Its primary mechanism involves the inhibition of Toll-like receptor (TLR) signaling, specifically TLR2 and TLR4, which are crucial sensors of pathogen-associated molecular patterns that trigger inflammatory responses. By binding to TLR2 and the TLR4 co-receptor CD14, this compound effectively dampens downstream signaling pathways, leading to reduced production of pro-inflammatory cytokines and inhibition of immune cell migration.[1][2]
Comparative Efficacy of this compound and Standard Anti-Inflammatory Agents
To contextualize the anti-inflammatory potential of this compound, this section presents available quantitative data on its effects and compares it with the corticosteroid dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) ibuprofen. It is important to note that the following data is compiled from different studies, and direct head-to-head comparisons were not always available. Experimental conditions, such as cell type, stimulus, and concentration, can vary and influence the results.
Table 1: Inhibition of Pro-Inflammatory Cytokine Production
| Compound | Cell Type | Stimulus | Cytokine Inhibited | Potency (Concentration) | Source |
| This compound | Human Monocyte-Derived Dendritic Cells | LPS (TLR4 agonist) | IL-12/23p40, IL-6 | Dose-dependent inhibition observed at 1-10 µg/mL | [1] |
| This compound | Human Monocyte-Derived Dendritic Cells | PGN (TLR2 agonist) | IL-12/23p40, IL-6 | Dose-dependent inhibition observed at 1-10 µg/mL | [1] |
| Dexamethasone | Murine Bone Marrow-Derived Dendritic Cells | LPS (1 µg/mL) | IL-12p70 | Significant decrease | [3] |
| Dexamethasone | Human Monocyte-Derived Dendritic Cells | LPS or CD40L | IL-12 | Little IL-12 production | [4] |
| Ibuprofen | Human Peripheral Blood Mononuclear Cells | LPS | TNF-α, IL-6 | Stimulation of production | [5] |
| Ibuprofen | Human Peripheral Blood Monocytes | L-MTP-PE | IL-1, TNF-α | Suppression at 40 µg/mL | [6] |
Table 2: Effect on Monocyte Chemotaxis
| Compound | Cell Type | Finding | Source |
| This compound | Human Monocytes | Up to 90% inhibition of chemotaxis in vitro. | [7] |
| Ibuprofen | Human Monocytes | No significant effect on transendothelial migration. | [8] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanism of action and the experimental approach to validate these findings, the following diagrams are provided.
Detailed Experimental Protocols
The following protocols provide an overview of the methodologies used to assess the anti-inflammatory effects of this compound.
1. Generation of Human Monocyte-Derived Dendritic Cells (Mo-DCs)
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by density gradient centrifugation. CD14+ monocytes are then purified from PBMCs using magnetic-activated cell sorting (MACS).
-
Differentiation: Purified monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, penicillin-streptomycin, granulocyte-macrophage colony-stimulating factor (GM-CSF), and interleukin-4 (IL-4). The cells are cultured for 6-7 days to allow differentiation into immature Mo-DCs.
2. In Vitro Anti-Inflammatory Assay
-
Cell Plating: Differentiated immature Mo-DCs are harvested and plated in 96-well plates.
-
Pre-treatment: Cells are pre-treated with various concentrations of this compound or a vehicle control for 1 hour.
-
Stimulation: Following pre-treatment, cells are stimulated with a TLR agonist, such as lipopolysaccharide (LPS) for TLR4 or peptidoglycan (PGN) for TLR2, for 24 hours to induce an inflammatory response.
-
Cytokine Measurement: After the stimulation period, the cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-12 are quantified using enzyme-linked immunosorbent assay (ELISA).
3. Western Blot Analysis of TLR Signaling
-
Cell Lysis: After treatment and stimulation, cells are washed with cold phosphate-buffered saline (PBS) and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for key signaling proteins in the TLR pathway (e.g., phosphorylated forms of p38, ERK, JNK, and IκBα). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
4. Monocyte Chemotaxis Assay
-
Cell Preparation: Human primary monocytes are isolated from PBMCs.
-
Assay Setup: A Boyden chamber assay is used, where the upper and lower chambers are separated by a porous membrane. The lower chamber is filled with a chemoattractant (e.g., MCP-1).
-
Treatment: Monocytes are pre-incubated with this compound or a vehicle control before being placed in the upper chamber.
-
Migration: The chamber is incubated to allow the monocytes to migrate through the membrane towards the chemoattractant.
-
Quantification: After the incubation period, the number of migrated cells on the lower side of the membrane is quantified by staining and microscopy.
Conclusion
This compound demonstrates significant anti-inflammatory efficacy in monocytes and dendritic cells by targeting TLR2 and TLR4 signaling pathways. The available data suggests a potent inhibitory effect on pro-inflammatory cytokine production and monocyte chemotaxis. While direct comparative data with standard anti-inflammatory drugs like dexamethasone and ibuprofen is limited, the distinct mechanism of action of this compound, targeting the initial triggers of the innate immune response, positions it as a novel therapeutic candidate for inflammatory diseases. Further head-to-head studies are warranted to fully elucidate its comparative potency and therapeutic potential.
References
- 1. This compound, an oxidized phospholipid small molecule, inhibits CD14- and Toll-like receptor-2-dependent innate cell activation and constrains atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an oxidized phospholipid small molecule, inhibits CD14- and Toll-like receptor-2-dependent innate cell activation and constrains atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dexamethasone impairs the differentiation and maturation of murine dendritic cells by Toll-like receptor 4-nuclear factor-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dexamethasone induces IL-10-producing monocyte-derived dendritic cells with durable immaturity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Effect of Ibuprofen on Cytokine Production by Mononuclear Cells from Schizophrenic Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of ibuprofen on monocyte activation by liposome-encapsulated muramyl tripeptide phosphatidylethanolamine (CGP 19835A): Can ibuprofen reduce fever and chills without compromising immune stimulation? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of monocyte chemotaxis by this compound, a small molecule lecinoxoid, hinders atherosclerosis development in ApoE⁻/⁻ mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of cytokine production and adhesion molecule expression by ibuprofen is without effect on transendothelial migration of monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Vb-201 in Atherosclerosis: A Head-to-Head Comparison with Other Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Atherosclerosis, a chronic inflammatory disease of the arteries, remains a leading cause of cardiovascular events worldwide. While lipid-lowering therapies like statins are the cornerstone of treatment, a significant residual inflammatory risk persists. This has spurred the development of novel anti-inflammatory drugs targeting various pathways implicated in atherogenesis. This guide provides a head-to-head comparison of Vb-201, a novel orally active anti-inflammatory agent, with other prominent anti-inflammatory drugs investigated for the treatment of atherosclerosis: canakinumab, methotrexate, and statins.
Mechanism of Action: A Divergent Approach to Taming Inflammation
The anti-inflammatory drugs discussed herein employ distinct mechanisms to mitigate the inflammatory cascade in atherosclerosis.
This compound , a synthetic oxidized phospholipid analogue, uniquely targets the innate immune system. It has a dual mechanism of action:
-
Inhibition of Toll-Like Receptor (TLR) Signaling: this compound directly binds to and inhibits TLR2 and the TLR4 co-receptor CD14 on monocytes and macrophages.[1][2] This blockade disrupts downstream signaling pathways, leading to reduced production of pro-inflammatory cytokines.
-
Inhibition of Monocyte Chemotaxis: this compound has been shown to inhibit the migration of monocytes to sites of inflammation, a critical step in the formation of atherosclerotic plaques.[3][4]
Canakinumab is a human monoclonal antibody that selectively neutralizes interleukin-1β (IL-1β), a key pro-inflammatory cytokine in the atherosclerotic process. By blocking IL-1β, canakinumab prevents the downstream activation of other inflammatory mediators.
Methotrexate , a widely used immunosuppressant, has a broader, non-specific anti-inflammatory effect. Its exact mechanism in atherosclerosis is not fully elucidated but is thought to involve the inhibition of various inflammatory pathways.
Statins , primarily known for their lipid-lowering effects, also exert pleiotropic anti-inflammatory properties. These include reducing the expression of inflammatory cytokines and adhesion molecules, and improving endothelial function.
Below is a diagram illustrating the distinct signaling pathways targeted by these drugs.
Clinical and Preclinical Data: A Comparative Overview
Direct head-to-head clinical trials comparing this compound with other anti-inflammatory agents in atherosclerosis are not yet available. Therefore, this comparison is based on data from their respective clinical trials and preclinical studies.
| Drug Class | Drug | Key Clinical Trial(s) | Primary Endpoint | Key Findings |
| Lecinoxoid | This compound | Phase 2 (in Psoriasis with Atherosclerosis) | Reduction in vascular inflammation | 12.7% mean reduction in vascular inflammation in the 80mg dose group (p=0.04) over 12 weeks, as measured by PET-CT.[5][6][7] |
| IL-1β Inhibitor | Canakinumab | CANTOS | MACE (nonfatal MI, nonfatal stroke, cardiovascular death) | 15% relative risk reduction in MACE with 150mg dose (HR 0.85; p=0.021) over a median of 3.7 years. No effect on lipid levels.[1] |
| Antimetabolite | Methotrexate | CIRT | MACE (nonfatal MI, nonfatal stroke, cardiovascular death) | No significant reduction in MACE compared to placebo (HR 0.96). Did not reduce IL-1β, IL-6, or CRP levels. |
| HMG-CoA Reductase Inhibitor | Statins | Multiple large-scale trials | MACE | Significant reduction in MACE, primarily through lipid lowering, but also with demonstrated anti-inflammatory effects. |
MACE: Major Adverse Cardiovascular Events; MI: Myocardial Infarction; HR: Hazard Ratio; CRP: C-Reactive Protein.
Preclinical Evidence in Animal Models
Preclinical studies in animal models of atherosclerosis have provided crucial insights into the potential efficacy of these drugs.
| Drug | Animal Model | Key Findings |
| This compound | Rabbit model of atherosclerosis | Dose-dependent reduction in atherosclerotic lesion area (up to 50% reduction at 4 mg/kg) without affecting cholesterol levels.[2] |
| This compound | ApoE-/- mice | Inhibition of atheroma development and reduced monocyte migration.[3][4] |
| Statins | Various (rabbits, mice) | Reduction in plaque size and inflammation. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols for the studies cited.
This compound Preclinical Studies
Rabbit Model of Atherosclerosis
-
Animals: New Zealand White rabbits.
-
Induction of Atherosclerosis: Typically induced by a high-cholesterol diet (e.g., containing 0.5% to 2% cholesterol) for a period of several weeks to months.[2] In some models, this is combined with endothelial injury (e.g., balloon catheter injury) to accelerate plaque formation.
-
Treatment: this compound administered orally at varying doses (e.g., 1 mg/kg, 4 mg/kg).
-
Analysis: Aortic lesion area is quantified after a defined treatment period. This is often done by en face analysis of the aorta after staining with a lipid-soluble dye (e.g., Sudan IV). Histological analysis of the plaques is also performed to assess composition (e.g., macrophage content).
ApoE-/- Mouse Model
-
Animals: Apolipoprotein E-deficient (ApoE-/-) mice, which spontaneously develop hypercholesterolemia and atherosclerotic lesions.
-
Diet: Fed a high-fat "Western-type" diet to accelerate atherosclerosis.
-
Treatment: this compound administered orally.
-
Analysis: Atherosclerotic lesion size in the aortic root or entire aorta is quantified using histological techniques (e.g., Oil Red O staining). Monocyte migration can be assessed using in vivo models such as thioglycollate-induced peritonitis.[3][4]
Canakinumab CANTOS Trial
-
Study Design: A randomized, double-blind, placebo-controlled, event-driven trial.
-
Participants: 10,061 patients with a history of myocardial infarction and a high-sensitivity C-reactive protein (hsCRP) level of 2 mg/L or higher.
-
Intervention: Subcutaneous injection of canakinumab (50 mg, 150 mg, or 300 mg) or placebo every 3 months.
-
Primary Endpoint: A composite of nonfatal myocardial infarction, nonfatal stroke, or cardiovascular death.
Methotrexate CIRT Trial
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: 4,786 patients with a prior myocardial infarction or multivessel coronary disease who also had type 2 diabetes or metabolic syndrome.
-
Intervention: Low-dose oral methotrexate (target dose of 15-20 mg weekly) or placebo.
-
Primary Endpoint: A composite of nonfatal myocardial infarction, nonfatal stroke, or cardiovascular death.
The following diagram outlines a typical experimental workflow for a preclinical atherosclerosis study.
Conclusion
This compound represents a promising and mechanistically distinct oral anti-inflammatory agent for the treatment of atherosclerosis. Its unique targeting of the TLR2/CD14 signaling pathway and monocyte chemotaxis sets it apart from other anti-inflammatory drugs. While early clinical data are encouraging, larger-scale clinical trials are needed to definitively establish its efficacy and safety in reducing cardiovascular events and to allow for a more direct comparison with established and emerging therapies. The contrasting outcomes of the CANTOS and CIRT trials highlight the importance of targeting specific inflammatory pathways in atherosclerosis. The future of anti-inflammatory therapy for atherosclerosis will likely involve a more personalized approach, with the selection of agents based on the specific inflammatory profile of the patient.
References
- 1. This compound, an oxidized phospholipid small molecule, inhibits CD14- and Toll-like receptor-2-dependent innate cell activation and constrains atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an oxidized phospholipid small molecule, inhibits CD14- and Toll-like receptor-2-dependent innate cell activation and constrains atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VBL Therapeutics Discloses Data About this compound Novel Mechanism and Pre-Clinical Efficacy in Atherosclerosis - BioSpace [biospace.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. VBL reports positive Phase 2 results of this compound drug - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 7. VBL Therapeutics Presents Positive Phase 2 Data for this compound in Psoriasis and Atherosclerosis at the Late-Breaking Abstract Session of the American Academy of Dermatology 70th Annual Meeting - BioSpace [biospace.com]
Vb-201: A Comparative Analysis of its Mechanism of Action and Clinical Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the mechanism of action of Vb-201, an investigational oxidized phospholipid small molecule, and compares its clinical performance with established therapeutic alternatives in psoriasis, ulcerative colitis, and atherosclerosis. The data presented is compiled from independent studies and clinical trial results to offer an objective overview for research and development professionals.
Mechanism of Action: Targeting Innate Immunity
This compound is designed as an anti-inflammatory agent that modulates the innate immune system. Its primary mechanism of action involves the inhibition of Toll-like receptor 2 (TLR2) and the TLR4 co-receptor, CD14.[1][2] By binding to these cell-surface receptors on innate immune cells such as monocytes and dendritic cells, this compound blocks downstream signaling pathways.[1] This interference leads to reduced activation of key inflammatory mediators.
Specifically, this compound has been shown to inhibit the phosphorylation of several downstream signaling proteins, including ERK1/2, p38, and IKKα/β, which are crucial for the activation of transcription factors like NF-κB. This ultimately results in decreased production of pro-inflammatory cytokines.[1]
Comparative Clinical Trial Data
While this compound demonstrated a promising mechanism of action, its clinical development for psoriasis and ulcerative colitis was halted due to a lack of efficacy in Phase 2 trials. The following tables compare the performance of this compound with standard-of-care treatments for the respective indications.
Psoriasis
This compound was evaluated for the treatment of moderate to severe plaque psoriasis. A key endpoint in psoriasis trials is the Psoriasis Area and Severity Index (PASI) score, with PASI 50 representing at least a 50% improvement from baseline.
| Treatment | Trial | Dosage | Primary Endpoint | Result |
| This compound | Phase 2 (NCT01837420) | 80 mg or 160 mg daily | PASI 50 at 16 and 24 weeks | Did not meet primary endpoint. PASI 50 at 16 weeks was 26.4%. |
| Placebo | Phase 2 (NCT01837420) | N/A | PASI 50 at 16 weeks | 38% |
| Adalimumab | REVEAL | 40 mg every other week | PASI 75 at 16 weeks | 71% of patients achieved PASI 75. |
| Placebo | REVEAL | N/A | PASI 75 at 16 weeks | 7% of patients achieved PASI 75. |
Ulcerative Colitis
This compound was also investigated for the treatment of mild to moderate ulcerative colitis. Clinical remission is a primary goal of therapy.
| Treatment | Trial | Dosage | Primary Endpoint | Result |
| This compound | Phase 2 (NCT01839214) | 160 mg daily | Remission at 12 and 24 weeks | Did not meet primary endpoint. Remission rate at 12 weeks was 10.5%. |
| Placebo | Phase 2 (NCT01839214) | N/A | Remission at 12 weeks | 15.1% |
| Mesalamine | ASCEND II | 4.8 g/day | Overall improvement at 6 weeks | 72% of patients with moderate UC achieved treatment success. |
| Mesalamine | ASCEND II | 2.4 g/day | Overall improvement at 6 weeks | 59% of patients with moderate UC achieved treatment success. |
Atherosclerosis
While primary development for psoriasis and ulcerative colitis ceased, an earlier Phase 2 study in psoriasis patients with cardiovascular risk factors showed that this compound significantly reduced vascular inflammation associated with atherosclerotic lesions.
| Treatment | Trial | Dosage | Primary Endpoint | Result |
| This compound | Phase 2 (Psoriasis sub-study) | 80 mg daily | Reduction in vascular inflammation | Statistically significant dose-responsive mean reduction of 12.7% over 12 weeks. |
| Atorvastatin | SPARCL | 80 mg daily | Reduction in stroke and cardiovascular events | Reduced the risk of stroke by 16% and major coronary events by 35%. |
Experimental Protocols
Below are summaries of the methodologies for the key clinical trials cited.
This compound Psoriasis Trial (NCT01837420)
-
Study Design: A Phase 2, randomized, double-blind, placebo-controlled multicenter study.
-
Participants: 194 patients with moderate to severe plaque psoriasis.
-
Intervention: Patients were randomized to receive this compound (80 mg or 160 mg daily) or placebo for 24 weeks.
-
Primary Endpoint: The proportion of patients achieving at least a 50% improvement from baseline in the Psoriasis Area and Severity Index (PASI) score (PASI 50) at weeks 16 and 24.
-
Secondary Endpoints: Included assessments of Body Surface Area (BSA) affected and the Dermatology Life Quality Index (DLQI).
Adalimumab REVEAL Trial
-
Study Design: A 52-week, Phase 3, multicenter, randomized, double-blind, placebo-controlled study.
-
Participants: 1212 patients with moderate to severe chronic plaque psoriasis.
-
Intervention: In the initial 16-week period, patients were randomized to receive adalimumab (80 mg initial dose, then 40 mg every other week) or placebo.
-
Primary Endpoint: The proportion of patients achieving at least a 75% improvement from baseline in PASI score (PASI 75) at week 16.
Logical Relationships in Therapeutic Development
The development pathway for a novel anti-inflammatory agent like this compound often involves preclinical validation of the mechanism of action, followed by clinical trials in various relevant indications. The decision to proceed with or halt development for a specific indication is based on a critical evaluation of efficacy and safety data from these trials in comparison to existing standards of care.
Conclusion
This compound possesses a well-defined mechanism of action targeting the innate immune system through the inhibition of TLR2 and CD14. While preclinical data and an early clinical signal in atherosclerosis-related vascular inflammation were promising, this compound failed to demonstrate sufficient efficacy in Phase 2 clinical trials for psoriasis and ulcerative colitis when compared to placebo, leading to the discontinuation of its development for these indications. This comparative guide highlights the importance of rigorous clinical validation and provides a benchmark for the evaluation of novel anti-inflammatory therapeutics against established standards of care.
References
Investigating the specificity of Vb-201 for TLR2/CD14 inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Vb-201, a novel oxidized phospholipid small molecule, and other alternatives for the inhibition of Toll-like receptor 2 (TLR2) and its co-receptor CD14. This document summarizes key performance data, details relevant experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Introduction to TLR2/CD14 Signaling
Toll-like receptor 2 (TLR2) is a critical pattern recognition receptor of the innate immune system. It forms heterodimers with TLR1 or TLR6 to recognize a wide array of pathogen-associated molecular patterns (PAMPs) from bacteria, fungi, and viruses. CD14, a glycosylphosphatidylinositol (GPI)-anchored protein, functions as a co-receptor for TLR2, facilitating the binding of ligands and initiating a signaling cascade that leads to the production of pro-inflammatory cytokines. This pathway, while essential for host defense, can contribute to the pathology of various inflammatory diseases when dysregulated.
Below is a diagram illustrating the canonical TLR2/CD14 signaling pathway.
Caption: TLR2/CD14 Signaling Pathway.
This compound: A Dual Inhibitor of TLR2 and CD14
This compound is a synthetic, oxidized phospholipid small molecule designed to modulate the innate immune response. Preclinical studies have demonstrated that this compound directly binds to both TLR2 and CD14, thereby inhibiting downstream signaling and the production of pro-inflammatory cytokines. While it showed promise in early clinical trials for inflammatory conditions like psoriasis and atherosclerosis, later Phase 2 studies in psoriasis and ulcerative colitis did not meet their primary endpoints.
Comparative Analysis of TLR2/CD14 Inhibitors
For a comprehensive evaluation, this compound is compared with other known inhibitors of TLR2 and CD14. The following table summarizes their key characteristics and performance data.
| Inhibitor | Target(s) | Type | Mechanism of Action | IC50 / Kd / EC50 | Selectivity |
| This compound | TLR2, CD14 | Small Molecule | Direct binding to TLR2 and CD14, inhibiting downstream signaling. | Not Publicly Available | Inhibits TLR2 and TLR4 signaling. |
| C29 | TLR2 | Small Molecule | Blocks TLR2/1 and TLR2/6 signaling.[1][2] | hTLR2/1: 19.7 µM, hTLR2/6: 37.6 µM[1][2] | Selective for TLR2 over other TLRs. |
| MMG-11 | TLR2 | Small Molecule | Potent and selective antagonist of human TLR2.[3][4] | hTLR2/1: 1.7 µM, hTLR2/6: 5.7 µM[3][4] | Selective for TLR2 over TLR4, TLR5, TLR7/8, and TLR9.[4][5] |
| CU-CPT22 | TLR1/TLR2 | Small Molecule | Competes with Pam3CSK4 for binding to the TLR1/TLR2 complex. | IC50: 0.58 µM, Ki: 0.41 µM | Selective for TLR1/TLR2. |
| IC14 (Atibuclimab) | CD14 | Monoclonal Antibody | Binds to CD14 and blocks its interaction with ligands. | EC50: 22.13 ng/mL for binding to immobilized human CD14. | Specific for human CD14. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of TLR2/CD14 inhibitors. Below are representative protocols for key experiments.
TLR2 NF-κB Luciferase Reporter Assay
This cell-based assay is used to quantify the inhibition of TLR2 signaling.
Objective: To determine the IC50 value of a test compound for the inhibition of TLR2-mediated NF-κB activation.
Materials:
-
HEK293 cells stably co-transfected with human TLR2, CD14, and an NF-κB-inducible luciferase reporter gene.
-
Complete growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
TLR2 agonist (e.g., Pam3CSK4 for TLR2/1 or FSL-1 for TLR2/6).
-
Test compound (e.g., this compound or alternatives).
-
Luciferase assay reagent.
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed the HEK293-TLR2/CD14/NF-κB-luciferase reporter cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in assay medium (e.g., DMEM with 0.5% FBS). Remove the growth medium from the cells and add 50 µL of the diluted compound to the respective wells. Incubate for 1 hour at 37°C.
-
Agonist Stimulation: Prepare the TLR2 agonist at 2x the final desired concentration in assay medium. Add 50 µL of the agonist solution to each well. For control wells, add 50 µL of assay medium without the agonist.
-
Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Equilibrate the plate and the luciferase assay reagent to room temperature. Add 100 µL of the luciferase assay reagent to each well.
-
Measurement: Measure the luminescence using a plate luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
References
- 1. MMG 11 | Toll-like Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, an oxidized phospholipid small molecule, inhibits CD14- and Toll-like receptor-2-dependent innate cell activation and constrains atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an oxidized phospholipid small molecule, inhibits CD14- and Toll-like receptor-2-dependent innate cell activation and constrains atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Vb-201: A Novel Anti-Inflammatory Approach to Atherosclerosis Compared to Existing Treatments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of Vb-201, a novel oxidized phospholipid analogue, against established atherosclerosis treatments. The information is compiled from publicly available preclinical and clinical data to aid in the evaluation of this emerging therapeutic agent.
Executive Summary
Atherosclerosis is a chronic inflammatory disease of the arteries. While current treatments primarily focus on lowering low-density lipoprotein cholesterol (LDL-C), a significant residual inflammatory risk remains. This compound emerges as a potential therapeutic by directly targeting the inflammatory pathways central to atherogenesis, independent of cholesterol reduction. This guide presents a side-by-side comparison of this compound with standard-of-care treatments, focusing on their in vivo efficacy, mechanisms of action, and the experimental protocols used to evaluate them.
Comparative In Vivo Efficacy of Atherosclerosis Treatments
The following table summarizes the quantitative data on the reduction of atherosclerotic lesions in the ApoE-/- mouse model, a standard preclinical model for atherosclerosis research. Data for this compound in this specific model is qualitative based on available information.
| Treatment Class | Drug | Animal Model | Lesion Reduction | Key Findings |
| Lecinoxoid | This compound | ApoE-/- Mice | Inhibited atheroma development (quantitative data not publicly available)[1][2] | Reduced monocyte migration; Did not affect cholesterol or triglyceride levels.[1][2] |
| Rabbit | Constrained atherosclerosis progression[3][4] | Efficacy independent of lipid reduction.[3][4] | ||
| Statins | Simvastatin | ApoE-/- Mice | 35-47% reduction in lesion formation | Anti-inflammatory and antioxidant effects noted. |
| Fluvastatin | ApoE-/- Mice | 31.5% suppression of plaque disruption | Decreased matrix metalloproteinase-9 expression and neutrophil infiltration. | |
| Cholesterol Absorption Inhibitor | Ezetimibe | ApoE-/- Mice | Reduced aortic lesion area from 20.2% to 4.1% | Significantly lowered plasma cholesterol levels. |
| ApoE-/- Mice (male) | 47% reduction in lesion progression | |||
| PCSK9 Inhibitors | Evolocumab/Alirocumab (class effect) | APOE*3Leiden.CETP Mice | 91% reduction in atherosclerotic development | Potent LDL-C lowering effect. |
Experimental Protocols
Understanding the methodologies behind these findings is crucial for their interpretation. Below are detailed protocols for the key animal models used in the cited studies.
Atherosclerosis Induction in ApoE-/- Mice
-
Animal Model: Male or female Apolipoprotein E-deficient (ApoE-/-) mice, which spontaneously develop hypercholesterolemia and atherosclerotic lesions.
-
Diet: Fed a high-fat "Western" diet, typically containing 21% fat and 0.15-1.25% cholesterol, for a period of 12 to 16 weeks to accelerate atherosclerosis development.
-
Treatment Administration:
-
Efficacy Endpoint: Quantification of atherosclerotic lesion area in the aortic root or the entire aorta using Oil Red O staining.
Atherosclerosis Induction in Rabbits (General Protocol)
-
Animal Model: New Zealand White rabbits are commonly used due to their sensitivity to dietary cholesterol.
-
Diet: Fed a high-cholesterol diet (typically 0.5-2% cholesterol) for 8-12 weeks.
-
Endothelial Injury (optional but common): To accelerate and localize plaque formation, a balloon catheter is often used to induce endothelial denudation in a specific artery, such as the aorta or iliac artery.
-
Treatment Administration:
-
Efficacy Endpoint: Histological analysis of the arteries to determine plaque size, composition, and markers of inflammation.
Mechanism of Action: A Focus on this compound's Anti-Inflammatory Pathway
Unlike traditional therapies that focus on lipid metabolism, this compound targets the innate immune response involved in atherosclerosis. It is an oxidized phospholipid small molecule that acts as an antagonist of Toll-like receptor 2 (TLR2) and its co-receptor CD14.[3][4] By binding to these receptors, this compound inhibits downstream signaling cascades that lead to the production of pro-inflammatory cytokines and the recruitment of monocytes to the arterial wall.
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of an anti-atherosclerotic compound in a preclinical model.
Conclusion
This compound represents a promising departure from the lipid-centric approach to atherosclerosis treatment. Its mechanism of targeting inflammation via TLR2 and CD14 inhibition has been validated in preclinical models, demonstrating a reduction in atherosclerosis progression without altering lipid profiles. While direct quantitative comparisons of lesion reduction with statins, ezetimibe, and PCSK9 inhibitors in the same head-to-head studies are not yet publicly available, the distinct anti-inflammatory mechanism of this compound positions it as a potentially valuable therapeutic, particularly for addressing the residual inflammatory risk that persists despite optimal lipid-lowering therapy. Further clinical investigation is warranted to fully elucidate its efficacy and role in the management of atherosclerotic cardiovascular disease.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. VBL Therapeutics Discloses Data About this compound Novel Mechanism and Pre-Clinical Efficacy in Atherosclerosis - BioSpace [biospace.com]
- 3. This compound, an oxidized phospholipid small molecule, inhibits CD14- and Toll-like receptor-2-dependent innate cell activation and constrains atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an oxidized phospholipid small molecule, inhibits CD14- and Toll-like receptor-2-dependent innate cell activation and constrains atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Translational Potential of Vb-201 Compared to S1P Receptor Modulators in Autoimmune Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy and mechanisms of action of Vb-201, a novel oxidized phospholipid small molecule, and established Sphingosine-1-Phosphate (S1P) receptor modulators—Fingolimod, Ozanimod, and Siponimod. The comparative analysis is centered on data from the experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis, offering insights into their respective translational potential for treating autoimmune neuroinflammatory diseases.
Introduction to a Novel Immunomodulator: this compound
This compound is a synthetic, oxidized phospholipid small molecule with anti-inflammatory properties.[1] Unlike many immunomodulators that target the adaptive immune system, this compound modulates the innate immune response by inhibiting Toll-like receptor 2 (TLR2) and Toll-like receptor 4 (TLR4) signaling.[2] Specifically, this compound has been shown to bind directly to TLR2 and the TLR4 co-receptor, CD14, thereby impairing downstream inflammatory signaling cascades.[2] This mechanism suggests a potential therapeutic role in conditions where TLR-mediated inflammation is a key driver of pathology.
Established Comparators: S1P Receptor Modulators
Fingolimod, Ozanimod, and Siponimod are orally administered S1P receptor modulators approved for the treatment of relapsing forms of multiple sclerosis.[3][4][5] Their primary mechanism of action involves binding to S1P receptors on lymphocytes, which leads to the internalization of these receptors.[5] This process prevents the egress of lymphocytes from lymph nodes, thereby reducing the infiltration of these immune cells into the central nervous system (CNS) and mitigating inflammation.[5] While all three drugs target S1P receptors, they exhibit different receptor selectivity profiles.[5]
Preclinical Efficacy in the EAE Model: A Comparative Analysis
The EAE model, particularly the MOG35-55 peptide-induced model in C57BL/6 mice, is a widely accepted preclinical model for multiple sclerosis that recapitulates key aspects of the human disease, including neuroinflammation and demyelination.[6] The following tables summarize the preclinical efficacy of this compound and S1P receptor modulators in this model.
Table 1: Effect on Clinical Disease Score in MOG35-55-Induced EAE in C57BL/6 Mice
| Compound | Dosage | Administration Route | Mean Maximum EAE Score (vs. Control) | Peak Disease Day | Reference |
| This compound | 10 mg/kg/day | Oral | ~1.5 (vs. ~3.0 in control) | ~18-20 | [6] |
| Fingolimod | 1 mg/kg/day | Oral | Significantly reduced vs. vehicle | ~17-21 | [7] |
| Ozanimod | 0.6 mg/kg/day | Oral | Significantly reduced vs. vehicle | ~18-24 | [3] |
| Siponimod | 0.45 µ g/day | Intracerebroventricular | Significantly reduced vs. vehicle | Not Specified | [8] |
Table 2: Immunomodulatory Effects on T-Cell Responses
| Compound | Assay | Key Findings | Reference |
| This compound | In vitro T-cell proliferation (MOG35-55 specific) | Dose-dependent inhibition of proliferation | [6] |
| In vitro cytokine production (IFN-γ) | Significant reduction in IFN-γ secretion | [6] | |
| Fingolimod | Lymphocyte counts in peripheral blood | Significant reduction in circulating lymphocytes | [9] |
| Ozanimod | Lymphocyte infiltration in spinal cord | Significant inhibition of lymphocyte infiltration | [3] |
| Siponimod | Peripheral lymphocyte counts | Minimal effect on peripheral lymphocyte counts with direct CNS administration | [8] |
Mechanisms of Action: Distinct Signaling Pathways
The divergent mechanisms of action of this compound and S1P receptor modulators are a key differentiating factor in their translational potential.
This compound: Targeting Innate Immunity via TLR Signaling
This compound acts upstream of the adaptive immune response by targeting the innate immune system. It directly interferes with the signaling of TLR2 and TLR4, which are crucial pattern recognition receptors involved in initiating inflammatory responses.[2]
S1P Receptor Modulators: Sequestering Lymphocytes
S1P receptor modulators exert their primary effect on the adaptive immune system by preventing the migration of lymphocytes to sites of inflammation.[5]
Experimental Protocols
MOG35-55-Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice
This protocol describes the active induction of EAE, a standard model for multiple sclerosis research.[6][10]
-
Antigen Emulsion Preparation:
-
Dissolve Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) in sterile phosphate-buffered saline (PBS) to a final concentration of 2 mg/mL.
-
Prepare an equal volume of Complete Freund's Adjuvant (CFA) containing 4 mg/mL of Mycobacterium tuberculosis.
-
Create a water-in-oil emulsion by mixing the MOG35-55 solution and CFA using two syringes connected by a luer lock until a thick, stable emulsion is formed.
-
-
Immunization:
-
Anesthetize 8-10 week old female C57BL/6 mice.
-
Inject 100 µL of the MOG35-55/CFA emulsion subcutaneously at two sites on the flank (50 µL per site).
-
-
Pertussis Toxin Administration:
-
On the day of immunization (day 0) and 48 hours later (day 2), administer 200-300 ng of Pertussis Toxin in 100 µL of sterile PBS via intraperitoneal injection.
-
-
Clinical Scoring and Monitoring:
-
Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Score the disease severity on a scale of 0-5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund state
-
-
In Vitro T-Cell Proliferation Assay (CFSE-based)
This assay measures the proliferation of T-cells in response to an antigen.[2]
-
Cell Staining:
-
Isolate splenocytes from MOG35-55 immunized mice.
-
Resuspend cells in PBS at 1x10^6 cells/mL.
-
Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 5 µM.
-
Incubate for 10 minutes at 37°C.
-
Quench the staining reaction by adding 5 volumes of ice-cold culture medium containing 10% fetal bovine serum.
-
Wash the cells twice with culture medium.
-
-
Cell Culture and Stimulation:
-
Plate the CFSE-labeled splenocytes in a 96-well plate at 2x10^5 cells/well.
-
Add MOG35-55 peptide (20 µg/mL) to stimulate antigen-specific T-cells. Include unstimulated and positive controls (e.g., Concanavalin A).
-
Culture for 72-96 hours at 37°C in a humidified CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with fluorescently-labeled antibodies against T-cell markers (e.g., CD4).
-
Acquire data on a flow cytometer.
-
Analyze the CFSE fluorescence intensity in the CD4+ T-cell population. Each peak of decreasing fluorescence intensity represents a cell division.
-
In Vitro Cytokine Measurement by ELISA
This protocol is for quantifying the concentration of a specific cytokine (e.g., IFN-γ) in cell culture supernatants.[11]
-
Plate Coating:
-
Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
-
Blocking:
-
Wash the plate and block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate.
-
Add cell culture supernatants and a serial dilution of a known concentration of the recombinant cytokine standard to the wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection:
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 30 minutes.
-
-
Substrate and Reading:
-
Wash the plate and add a TMB substrate solution.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentration in the samples based on the standard curve.
-
Translational Potential and Future Directions
The preclinical data presented in this guide highlight the distinct therapeutic approaches of this compound and S1P receptor modulators for autoimmune neuroinflammation.
-
This compound demonstrates a novel mechanism of action by targeting the innate immune system.[2] Its ability to inhibit TLR2 and TLR4 signaling suggests a potential for broader anti-inflammatory effects that may be beneficial in the early stages of autoimmune diseases or in conditions where innate immune activation plays a prominent role. The oral bioavailability and efficacy in the EAE model make it a promising candidate for further development.[6]
-
S1P receptor modulators are established therapies for multiple sclerosis, with a well-defined mechanism of action focused on sequestering lymphocytes.[5] Their proven clinical efficacy underscores the importance of targeting lymphocyte trafficking in the treatment of autoimmune diseases of the CNS. The development of more selective S1P receptor modulators, such as Ozanimod and Siponimod, aims to improve the safety profile compared to the first-generation drug, Fingolimod.[3][4]
References
- 1. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Ozanimod-mediated remission in experimental autoimmune encephalomyelitis is associated with enhanced activity of CNS CD27low/- NK cell subset [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Neuroprotective Effects of Fingolimod Supplement on the Retina and Optic Nerve in the Mouse Model of Experimental Autoimmune Encephalomyelitis [frontiersin.org]
- 8. Siponimod (BAF312) prevents synaptic neurodegeneration in experimental multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of Siponimod on Enteric and Central Nervous System Pathology in Late-Stage Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis [bio-protocol.org]
- 11. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Vb-201: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible handling and disposal of investigational compounds like Vb-201 are critical for ensuring laboratory safety and environmental protection. This guide provides essential safety and logistical information, including a comprehensive operational and disposal plan for this compound, to facilitate best practices in a laboratory setting. Given that specific disposal instructions for this compound are not publicly available, a cautious approach founded on general best practices for the disposal of research chemical compounds is strongly recommended. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to ensure compliance with local regulations.
Quantitative Data Summary
| Parameter | Value | Reference |
| Chemical Name | This compound | [1][2] |
| Chemical Class | Oxidized Phospholipid | [1][2] |
| Primary Hazard | Research compound with potential biological activity. Full toxicological properties are not known. | General chemical safety guidelines |
| Storage Conditions | Room temperature in continental US; may vary elsewhere. Refer to the Certificate of Analysis for specific recommendations. | [1] |
Disposal Procedures for this compound
The following step-by-step protocol is a conservative recommendation based on general laboratory chemical waste disposal guidelines.[3][4][5]
Step 1: Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure that appropriate PPE is worn to minimize exposure risks. This includes:
-
Safety glasses or goggles
-
Chemical-resistant gloves (Nitrile gloves are a common standard)[6]
-
Laboratory coat
Step 2: Waste Segregation
Proper segregation of waste streams is fundamental to safe and compliant disposal.[5]
-
Solid Waste:
-
Place all solid materials contaminated with this compound, such as unused solid compound, contaminated gloves, weigh boats, and paper towels, into a dedicated and clearly labeled hazardous waste container.[6][7]
-
The container must be sealable and made of a compatible material.
-
The label should clearly state "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution.[8]
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container.[9]
-
The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the approximate concentration and solvent composition.
-
Do not mix this compound waste with other incompatible chemical waste streams.[5]
-
-
Sharps Waste:
Step 3: Waste Accumulation and Storage
-
Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.[4]
-
Ensure that all waste containers are kept closed except when adding waste.[8]
-
Secondary containment should be used to prevent spills.[6]
Step 4: Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste management service to arrange for the pickup and disposal of the this compound waste.[7][10]
-
Provide them with all necessary information regarding the waste, including its composition and volume.
-
Never dispose of this compound down the drain or in the regular trash.[5]
Experimental Workflow for this compound Disposal
Caption: A workflow diagram illustrating the step-by-step process for the safe disposal of this compound.
Signaling Pathway for Safe Handling Logic
Caption: A logical diagram outlining the decision-making process for the safe handling and disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, an oxidized phospholipid small molecule, inhibits CD14- and Toll-like receptor-2-dependent innate cell activation and constrains atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. easyrxcycle.com [easyrxcycle.com]
- 4. ptb.de [ptb.de]
- 5. danielshealth.com [danielshealth.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. va.gov [va.gov]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. essr.umd.edu [essr.umd.edu]
Standard Operating Procedure: Personal Protective Equipment for Handling Vb-201
Disclaimer: Vb-201 is a fictional compound. This document is based on established best practices for handling potent, novel investigational compounds (such as kinase inhibitors) in a research and development setting.[1][2] A comprehensive, substance-specific risk assessment must be performed before commencing any work.
Essential Safety and Logistical Information
This compound is a potent, investigational kinase inhibitor supplied as a fine lyophilized powder.[1] Due to its high potency and unknown toxicological profile, it must be handled as a hazardous substance with stringent safety protocols to prevent personnel exposure and cross-contamination.[1][3]
1.1 Hazard Identification & Risk Assessment:
-
Primary Routes of Exposure: Inhalation of aerosolized powder, dermal contact, and accidental ingestion.
-
Potential Health Effects: As a potent kinase inhibitor, this compound may have cytotoxic effects. The full toxicological properties are unknown.[1]
-
Engineering Controls: All handling of this compound, particularly the solid form, must occur within certified engineering controls.[1][4]
-
Primary Containment: A ventilated laminar flow enclosure, containment ventilated enclosure (CVE), or glovebox isolator is mandatory for weighing and aliquoting powder.[4][5]
-
Secondary Containment: All solution-based work must be performed in a certified chemical fume hood.[1]
-
Facility design should include controlled access, airlocks, and appropriate room-pressure differentials for containment.[4]
-
1.2 Operational Plan:
-
Access Control: Only trained personnel authorized to work with potent compounds are permitted in designated this compound handling areas.[3]
-
Designated Area: A specific area within the laboratory must be clearly marked for this compound use. All equipment and surfaces within this area are considered potentially contaminated.
-
Transport: When moving this compound outside of primary containment, it must be in a sealed, labeled, and durable secondary container.[6]
1.3 Disposal Plan: All materials that come into contact with this compound are considered hazardous chemical waste and must be disposed of according to institutional and local regulations.[1][6][7]
-
Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), consumables (pipette tips, tubes), and spill cleanup materials must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[8]
-
Liquid Waste: All liquid waste, including the first rinsate from cleaning glassware, must be collected in a labeled, leak-proof hazardous waste container.[8] Never dispose of this compound waste down the sink.[7]
-
Empty Containers: Original this compound containers are considered hazardous. The first three rinses of an "empty" container must be collected as hazardous waste before the container can be disposed of.[8]
Data Presentation: PPE Requirements
The following table summarizes the minimum PPE required for handling this compound. Selection of appropriate PPE is a secondary precaution to robust engineering controls.[4]
| Task | Gloves | Eye/Face Protection | Lab Coat/Gown | Respiratory Protection | Additional PPE |
| Weighing/Handling Solid this compound | Double Nitrile Gloves | Safety glasses with side shields or chemical splash goggles[1] | Disposable, solid-front gown with tight-fitting cuffs | Powered Air-Purifying Respirator (PAPR)[1][9] | Disposable shoe covers |
| Handling this compound Solutions | Double Nitrile Gloves | Safety glasses with side shields or chemical splash goggles[1] | Disposable, solid-front gown with tight-fitting cuffs | Not required if handled exclusively within a certified chemical fume hood | N/A |
| Spill Cleanup (Solid) | Double Nitrile Gloves (consider heavier gauge) | Chemical splash goggles and face shield | Disposable, chemical-resistant coveralls | Powered Air-Purifying Respirator (PAPR) | Disposable shoe covers and outer boots |
| Waste Disposal | Double Nitrile Gloves | Safety glasses with side shields | Disposable gown | Not required if waste containers are properly sealed | N/A |
Experimental Protocols
Protocol: Surface Decontamination and Validation for this compound
Objective: To verify the effectiveness of the cleaning procedure for surfaces and equipment within the designated this compound handling area.
Materials:
-
Deactivating Solution: 10% Bleach Solution, freshly prepared
-
Rinsing Solution 1: 70% Ethanol
-
Rinsing Solution 2: Deionized Water
-
Sterile swabs (e.g., polyester-tipped)
-
Wetting solvent for swabs (e.g., 50:50 isopropanol:water)
-
Vials for swab samples with appropriate caps
-
Analytical method for this compound detection (e.g., LC-MS/MS)
-
All necessary PPE as outlined in the table above
Methodology:
-
Pre-Cleaning: Remove all visible this compound powder and contaminated items from the area.
-
Decontamination:
-
Liberally apply the 10% bleach solution to the surface, ensuring complete coverage.
-
Allow a contact time of at least 15 minutes.
-
Wipe the surface clean with absorbent, disposable pads.
-
-
Rinsing:
-
Thoroughly wipe the surface with 70% ethanol to remove bleach residue.
-
Perform a final rinse by wiping the surface with deionized water.
-
Allow the surface to air dry completely.
-
-
Validation (Swab Sampling):
-
Identify and map the areas to be sampled (e.g., a 10x10 cm square on the work surface, equipment handles).
-
Moisten a sterile swab with the wetting solvent.
-
Firmly rub the swab over the entire defined sample area, first in one direction and then in a perpendicular direction.
-
Place the swab head into a labeled vial and break off the applicator stick. Seal the vial.
-
Take a "blank" swab sample from a known clean area outside the designated zone to serve as a negative control.
-
-
Analysis:
-
Submit the sealed swab samples to an analytical chemistry core for extraction and analysis via the validated LC-MS/MS method.
-
-
Acceptance Criteria: The amount of this compound detected on the surface must be below the pre-determined acceptable surface limit (ASL). If the result exceeds the ASL, the decontamination procedure must be repeated and the area re-sampled until compliance is achieved.
Mandatory Visualization
The following diagrams illustrate key workflows for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. pharmtech.com [pharmtech.com]
- 5. witpress.com [witpress.com]
- 6. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. aiha.org [aiha.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
